N-Propionyl-L-cysteine
Description
The exact mass of the compound N-Propionylcysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBJNRLWAGIQLW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183055 | |
| Record name | N-Propionylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2885-79-2 | |
| Record name | N-Propionylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propionylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Propionyl-L-cysteine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of N-Propionyl-L-cysteine
Introduction
This compound is an N-acylated derivative of the semiessential proteinogenic amino acid, L-cysteine.[1] Structurally similar to the widely-known N-Acetyl-L-cysteine (NAC), it features a propionyl group attached to the amino group of L-cysteine. The core structure, containing a reactive thiol (sulfhydryl) group, makes these compounds interesting for various applications, including as reducing agents and precursors in the synthesis of more complex molecules.[2][3][4]
This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing a robust and validated methodology for the synthesis and subsequent purification of this compound. We will delve into the chemical principles governing the chosen synthetic route, provide step-by-step experimental protocols, and compare common purification strategies, grounding all claims in authoritative references.
Part 1: Chemical Synthesis of this compound
Principle of N-Acylation
The synthesis of this compound is achieved through the N-acylation of L-cysteine. This reaction involves the nucleophilic attack of the primary amine group (-NH₂) of L-cysteine on the electrophilic carbonyl carbon of an acylating agent.[5] A common and effective acylating agent for this purpose is propionic anhydride.
The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, in the presence of a mild base like sodium acetate.[6] The base plays a crucial role: it deprotonates the ammonium group of the L-cysteine zwitterion, increasing the nucleophilicity of the primary amine and facilitating its attack on the propionic anhydride. Controlling the reaction temperature, particularly during the addition of the anhydride, is critical to manage the exothermic nature of the reaction and minimize side-product formation.
Synthesis Workflow Diagram
Caption: Workflow for the N-acylation of L-cysteine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the N-acylation of L-cysteine.[6]
-
Reagent Preparation: In a suitable reaction vessel, prepare a mixture of L-cysteine (1.0 eq) in tetrahydrofuran (THF) and water (e.g., a 4:1 v/v ratio).
-
Basification: Add sodium acetate (NaOAc, 2.0 eq) to the mixture. The addition of the base is critical for deprotonating the amino group of L-cysteine, thereby activating it for the subsequent nucleophilic attack. Stir the resulting slurry at room temperature for approximately 20 minutes.
-
Cooling: Cool the reaction vessel in an ice bath to an internal temperature of 5°C. This step is essential to control the exothermic reaction that occurs upon addition of the anhydride, preventing potential side reactions.
-
Acylation: Add propionic anhydride (1.05-1.1 eq) dropwise to the cooled mixture while stirring vigorously. The slow addition ensures that the reaction temperature remains controlled.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Following the overnight stir, heat the reaction mixture to reflux for approximately 4 hours to ensure the reaction goes to completion.[6]
-
Initial Quench & Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of approximately 5 using 4N HCl.[6] This step protonates the carboxylate group of the product and neutralizes any remaining base. The crude product is now ready for purification.
Key Reaction Parameters and Their Rationale
| Parameter | Recommended Value | Rationale & Scientific Justification |
| Acylating Agent | Propionic Anhydride | Provides an effective and reactive electrophile for the acylation. It is generally preferred over propionyl chloride in aqueous media to avoid the vigorous generation of HCl. |
| Base | Sodium Acetate (NaOAc) | Acts as a mild base to deprotonate the amino group of L-cysteine, enhancing its nucleophilicity without causing significant hydrolysis of the anhydride.[7] |
| Solvent System | THF / Water | A mixed solvent system is used to dissolve both the polar L-cysteine and the less polar propionic anhydride, facilitating a homogenous reaction environment. |
| Temperature | Initial cooling to 5°C, then RT, then reflux | The initial cooling mitigates the exothermicity of the acylation. The subsequent heating to reflux drives the reaction to completion, maximizing the yield.[6] |
| pH Control | Initial basic condition, final acidification to pH 5 | The initial basic pH is necessary to activate the L-cysteine. The final acidification step is crucial for protonating the product to its neutral form, which is essential for subsequent isolation and purification.[6][8] |
Part 2: Purification Strategies
Following synthesis, the crude product contains this compound along with impurities such as unreacted starting materials, sodium chloride, and acetic acid (from the base). A robust purification strategy is essential to achieve the high purity required for scientific and pharmaceutical applications.
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
Method 1: Purification by Recrystallization
Recrystallization is a classic and scalable technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are removed by either being insoluble in the hot solvent or remaining in the cold solvent after the desired product has crystallized. For N-acylated cysteine derivatives, acidification followed by cooling crystallization is a common approach.[8]
Detailed Experimental Protocol: Recrystallization
-
Solvent Removal: Take the acidified crude reaction mixture and evaporate the THF under reduced pressure. This leaves an aqueous residue containing the product and salts.
-
Crystallization Induction: If the product has not already precipitated, concentrate the aqueous solution under vacuum. Cool the concentrated solution in an ice bath to induce crystallization.[8]
-
Isolation: Collect the solid crude product by vacuum filtration through a Büchner funnel.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot water (or a water/ethanol mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water. Dry the crystals under vacuum to a constant weight.
Method 2: Purification by Preparative HPLC
For obtaining the highest possible purity, particularly for analytical standards or sensitive biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.
Protocol Outline: Preparative HPLC
-
Preparation: After removing the THF from the crude reaction mixture, filter the remaining aqueous solution to remove any particulates.
-
Chromatography: Inject the filtered solution onto a suitable preparative reverse-phase column (e.g., C18).
-
Elution: Elute the column with a gradient of acetonitrile in water, with 0.05% trifluoroacetic acid (TFA) added to both solvents.[6] The TFA ensures the carboxyl group of the product remains protonated, leading to sharp, well-defined peaks.
-
Fraction Collection: Collect the fractions corresponding to the main product peak, as identified by a UV detector.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the final product as a pure solid.
Comparison of Purification Methods
| Feature | Recrystallization | Preparative HPLC |
| Achievable Purity | Good to High (>98%) | Very High (>99.5%) |
| Yield | Generally higher due to fewer transfer steps | Can be lower due to losses during fraction collection and handling |
| Scalability | Excellent; easily scaled to multi-gram or kilogram quantities | Limited; typically used for milligram to gram scale |
| Cost & Complexity | Low cost, simple equipment | High cost, requires specialized equipment and skilled operators |
| Solvent Consumption | Moderate | High |
| Best For... | Bulk synthesis, intermediates | Analytical standards, final drug substance for research |
Conclusion
The synthesis of this compound via N-acylation with propionic anhydride is a reliable and straightforward method. The success of the synthesis hinges on careful control of reaction parameters, particularly temperature and pH. The choice of purification method—recrystallization or preparative HPLC—should be guided by the desired final purity, scale, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality this compound for their scientific endeavors.
References
- Production method of N-acetyl-L-cysteine.
-
Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]
-
N-Propionylcysteine. PubChem, National Center for Biotechnology Information. [Link]
-
N-ACYLATION OF CYSTEINE. Journal of Organic Chemistry. [Link]
- Process for the preparation of N-acetyl cysteine amides and derivatives thereof.
-
Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. MDPI. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. National Institutes of Health (NIH). [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. MDPI. [Link]
-
Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers. MDPI. [Link]
-
Cysteine. Wikipedia. [Link]
-
N-PROPANOYL-1,3-THIAZINANE-2-THIONE. Organic Syntheses. [Link]
-
Synthesis of Acetylcystiene. Pharmapproach. [Link]
-
Acetylcysteine. Wikipedia. [Link]
-
Isolation and Purification Process of Cysteine. ResearchGate. [Link]
-
How do you purify S-Propargyl-Cysteine in 3-4 gram quantities? ResearchGate. [Link]
-
Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. LSU Scholarly Repository. [Link]
- Process for producing L-cysteine or its derivatives.
- Process For Purifying L-Cysteine.
-
Purification of active cysteine proteases by affinity chromatography with attached E-64 inhibitor. PubMed. [Link]
-
Recent advanced techniques in cysteine determination: a review. Food Research. [Link]
Sources
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. This compound | 2885-79-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. N-ACYLATION OF CYSTEINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]
physicochemical properties of N-Propionyl-L-cysteine
An In-depth Technical Guide to the Physicochemical Properties of N-Propionyl-L-cysteine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NPC) is a derivative of the naturally occurring amino acid L-cysteine, characterized by the acylation of the amino group with a propionyl moiety. As a structural analog of the widely studied N-acetyl-L-cysteine (NAC), NPC holds significant interest within the scientific community, particularly in fields ranging from pharmaceutical sciences to materials science. Its unique combination of a free thiol group, a carboxylic acid, and an amide linkage imparts a specific set of physicochemical properties that dictate its reactivity, solubility, and potential biological activity.
This technical guide provides a comprehensive overview of the core . Moving beyond a simple recitation of data, this document, prepared from the perspective of a senior application scientist, delves into the causality behind these properties and their implications for experimental design and application. We will explore its chemical identity, spectroscopic signature, and synthetic pathways, grounding our discussion in established analytical techniques and authoritative data. The aim is to equip researchers with the foundational knowledge required to effectively utilize and investigate this compound in their work.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the cornerstone of any scientific investigation. This compound is systematically identified through a combination of nomenclature and structural descriptors.
The molecular architecture of NPC is defined by a central chiral carbon, inherited from its L-cysteine precursor, which is bonded to a hydrogen atom, a carboxyl group, a thiol-containing side chain, and a propionamide group. This structure is fundamental to its chemical behavior.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | PubChem[1] |
| CAS Number | 2885-79-2 | ChemicalBook, Santa Cruz Biotechnology[2][3] |
| Molecular Formula | C₆H₁₁NO₃S | PubChem, Santa Cruz Biotechnology[1][3] |
| Molecular Weight | 177.22 g/mol | PubChem, Santa Cruz Biotechnology[1][3] |
| Canonical SMILES | CCC(=O)NC(=O)O | PubChem[1] |
| InChI | InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | PubChem[1] |
| InChIKey | KBBJNRLWAGIQLW-BYPYZUCNSA-N | PubChem[1] |
Core Physicochemical Properties
The bulk properties of a compound are a direct manifestation of its molecular structure. These characteristics are critical for determining appropriate solvent systems, predicting stability, and designing purification strategies.
Table 2: Summary of Physicochemical Properties
| Property | Value | Significance & Experimental Context |
| Appearance | Colorless oil | The liquid state at room temperature suggests relatively weak intermolecular forces compared to crystalline solids like L-cysteine.[4] This is crucial for handling and storage protocols. |
| pKa (Predicted) | 3.25 ± 0.10 | This predicted value primarily reflects the acidity of the carboxylic acid group.[5] The thiol group is expected to have a much higher pKa (typically 8-10), similar to L-cysteine.[6] This dictates the compound's charge state at different pH values, which is a critical parameter for chromatographic separation and designing buffer systems for biological assays. |
| XLogP3-AA (Predicted) | -0.1 | This value indicates that NPC is a hydrophilic compound, with a slight preference for aqueous environments over octanol.[1] This is consistent with the presence of multiple polar functional groups (carboxyl, amide, thiol) and has major implications for its solubility and pharmacokinetic profile. |
| Storage Temperature | 4°C | Recommended storage at refrigerated temperatures suggests that the compound may be susceptible to degradation over time at ambient temperatures,[7] likely through oxidation of the thiol group. |
Synthesis and Analytical Characterization
The ability to synthesize and accurately characterize NPC is fundamental to its study. A common synthetic route involves the acylation of L-cysteine.
Synthesis Workflow
A representative synthesis of this compound is achieved through the reaction of L-cysteine with propionic anhydride in the presence of a base.[4] The base deprotonates the amino group of L-cysteine, increasing its nucleophilicity to facilitate the attack on the anhydride.
The choice of a mixed solvent system (THF/H₂O) is strategic: L-cysteine and the base are soluble in the aqueous phase, while the anhydride is more soluble in the organic phase, facilitating the reaction at the interface. The final purification by preparative HPLC is essential to remove unreacted starting materials and byproducts, ensuring a high-purity final product suitable for sensitive applications.
Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of synthesized NPC requires a suite of analytical techniques.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the elemental composition by providing an exact mass measurement of 177.04596439 Da.[1]
-
Chromatography : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of NPC and for its quantification in various matrices.[9][10] The retention time of the compound is highly dependent on the mobile phase pH due to the ionization of the carboxylic acid group.
Biological Context and Potential Applications
This compound belongs to a class of thiol-containing compounds with significant biological relevance. Its properties are best understood in comparison to its parent molecule, L-cysteine, and its close analog, N-acetyl-L-cysteine (NAC).
Relationship to L-cysteine and NAC
L-cysteine is a proteinogenic amino acid crucial for protein structure (via disulfide bonds), and it is a precursor to the major intracellular antioxidant, glutathione (GSH).[11][12][13] However, L-cysteine itself can be toxic at high concentrations. Acylation of the amino group, as in NPC and NAC, mitigates this toxicity and can improve the molecule's stability and pharmacokinetic profile.
NAC is a well-established drug used as a mucolytic agent and as an antidote for acetaminophen poisoning.[14][15][16] Its therapeutic effects are largely attributed to its ability to act as a precursor for L-cysteine, thereby replenishing intracellular GSH stores.[17] It is plausible that NPC could function in a similar manner, serving as a pro-drug for L-cysteine following deacylation in vivo.
Mechanism of Action and Applications
The primary reactive center of NPC is its sulfhydryl (-SH) group. This group makes it a potent reducing agent and a scavenger of reactive oxygen species (ROS).
-
Reducing Agent : NPC has been noted for its use as a reducing agent, for example, in hair care formulations where it can cleave disulfide bonds in keratin without the harshness of other agents like thioglycolic acid.[2][3]
-
Antioxidant Potential : By analogy with NAC, NPC is expected to exert antioxidant effects. It can directly scavenge free radicals or, more importantly, provide the cysteine necessary for the synthesis of glutathione, the master antioxidant in the body.[17][18][19] This positions NPC as a candidate for investigation in conditions associated with oxidative stress.
Experimental Protocol: Spectrophotometric Quantification of Thiol Content
To provide a practical context for the properties discussed, this section details a robust protocol for quantifying NPC in a solution, adapted from methods used for similar thiol-containing compounds like NAC.[20][21] The method is based on the reduction of Fe(III) by the thiol group, followed by the complexation of the resulting Fe(II) with a chromogenic agent.
Objective: To determine the concentration of this compound in an aqueous solution.
Principle: This method relies on a two-step reaction. First, the thiol group of NPC reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Subsequently, the Fe²⁺ ions form a stable, intensely colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ). The absorbance of this complex, measured at 593 nm, is directly proportional to the initial concentration of the thiol compound.
Materials:
-
UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
-
This compound (as standard)
-
Iron(III) chloride (FeCl₃) solution (0.2 mM)
-
2,4,6-tripyridyl-s-triazine (TPTZ) solution (0.2 mM in an appropriate buffer)
-
pH 3.6 buffer (e.g., acetate buffer)
-
Deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of NPC (e.g., 1 mM) in deionized water.
-
Perform serial dilutions of the stock solution to create a series of standards with concentrations ranging from 1.0 µM to 100.0 µM.
-
-
Sample Preparation:
-
Dissolve the unknown sample containing NPC in deionized water to an estimated concentration within the standard curve range.
-
-
Reaction and Measurement:
-
In a series of test tubes, pipette 1.0 mL of each standard solution (and the unknown sample solution). Prepare a blank using 1.0 mL of deionized water.
-
To each tube, add 1.0 mL of the 0.2 mM Fe(III) solution.
-
To each tube, add 1.0 mL of the 0.2 mM TPTZ solution.
-
Mix the contents of each tube thoroughly.
-
Allow the reaction to proceed for 30 minutes at room temperature (25°C) to ensure complete color development.
-
Measure the absorbance of each solution at 593 nm using the spectrophotometer, with the blank solution as the reference.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the NPC standards.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the unknown sample and the regression equation to calculate the concentration of NPC in the sample.
-
Self-Validation and Causality: The choice of pH 3.6 is critical; it is optimal for the stability of the Fe(TPTZ)₂²⁺ complex while preventing the precipitation of iron hydroxides that occurs at higher pH values.[20] The 30-minute incubation period ensures the redox reaction goes to completion, providing accurate and reproducible results. This protocol's integrity is validated by the linearity of the standard curve (R² > 0.999), which confirms the direct relationship between thiol concentration and absorbance.
Conclusion
This compound is a molecule with a rich set of physicochemical properties defined by its core L-cysteine structure and N-terminal propionyl group. Its hydrophilicity, predicted pKa, and the high reactivity of its thiol group are key parameters that govern its behavior in both chemical and biological systems. As a close analog of N-acetyl-L-cysteine, it represents a compelling candidate for further research, particularly in areas related to oxidative stress, drug delivery, and materials science. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to build upon, enabling rigorous and reproducible scientific inquiry into the potential of this versatile compound. Future investigations should focus on experimental validation of its predicted properties, a detailed exploration of its metabolic fate and toxicological profile, and a systematic evaluation of its efficacy in various therapeutic models.
References
-
N-Propionylcysteine | C6H11NO3S | CID 151048 . PubChem, National Center for Biotechnology Information. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . Molecules. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . National Institutes of Health. [Link]
-
Biosynthesis of Cysteine . PubMed, National Center for Biotechnology Information. [Link]
-
Cysteine . Wikipedia. [Link]
-
Metabolic pathways and biotechnological production of L-cysteine . PubMed, National Center for Biotechnology Information. [Link]
-
Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica . National Institutes of Health. [Link]
-
Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . Semantic Scholar. [Link]
-
L-(+)-Cysteine | C3H7NO2S | CID 5862 . PubChem, National Center for Biotechnology Information. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574) . The Human Metabolome Database. [Link]
-
Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations . National Institutes of Health. [Link]
-
L-Cysteine metabolism and its nutritional implications . ResearchGate. [Link]
-
Effects of the Usage of l-Cysteine (l-Cys) on Human Health . MDPI. [Link]
-
The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence . MDPI. [Link]
-
L-Cysteine . NIST WebBook, National Institute of Standards and Technology. [Link]
-
Citric acid cycle . Wikipedia. [Link]
-
Longitudinal metabolomics analysis reveals the acute effect of cysteine and NAC included in the combined metabolic activators . PubMed, National Center for Biotechnology Information. [Link]
-
Spectrophotometric Determination of N -Acetyl-L-Cysteine and N -(2-Mercaptopropionyl)-Glycine in Pharmaceutical . Semantic Scholar. [Link]
-
N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 . PubChem, National Center for Biotechnology Information. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-cysteine in Aged Garlic Extract . PubMed, National Center for Biotechnology Information. [Link]
-
Determination of N-acetyl-L-cysteine in biological fluids . PubMed, National Center for Biotechnology Information. [Link]
-
Effects of the Usage of l-Cysteine (l-Cys) on Human Health . National Institutes of Health. [Link]
-
N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant . National Institutes of Health. [Link]
-
L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews . WebMD. [Link]
-
Effects of Oral Administration of N-Acetyl-l-cysteine: A Multi-Biomarker Study in Smokers . Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis . PubMed, National Center for Biotechnology Information. [Link]
-
Investigation of the Possible Protective Effect of N-Acetylcysteine (NAC) against Irinotecan (CPT-11)-Induced Toxicity in Rats . ResearchGate. [Link]
-
N-Acetylcysteine . StatPearls, National Center for Biotechnology Information. [Link]
Sources
- 1. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2885-79-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 2885-79-2 [amp.chemicalbook.com]
- 6. Cysteine - Wikipedia [en.wikipedia.org]
- 7. usbio.net [usbio.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Propionyl-L-cysteine: A Technical Guide to its Predicted Biological Activity
A Note on the Scope of this Guide: Direct experimental data on the biological activity of N-Propionyl-L-cysteine is notably scarce in publicly available scientific literature. This guide, therefore, adopts a predictive and comparative approach, leveraging the extensive research on its close structural analog, N-acetyl-L-cysteine (NAC). The mechanistic insights and experimental protocols detailed herein for NAC are presented as a robust framework for initiating and guiding future research into the biological activities of this compound.
Introduction to this compound
This compound is an N-acylated derivative of the amino acid L-cysteine. Its structure is characterized by a propionyl group attached to the amino group of L-cysteine, which leaves the critical thiol (-SH) group free. This free thiol is the chemical cornerstone of the predicted biological activities of this compound, much like in its well-studied counterpart, N-acetyl-L-cysteine (NAC).
Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C6H11NO3S |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | (2R)-2-(propanoylamino)-3-sulfanylpropanoic acid |
| CAS Number | 2885-79-2 |
The structural similarity between this compound and N-acetyl-L-cysteine, differing only by an additional methyl group on the acyl chain, suggests that they are likely to share similar biological functions. These functions are primarily attributed to the presence of the thiol group and the molecule's ability to act as a cysteine pro-drug. This guide will explore two key predicted activities: mucolytic and antioxidant effects.
Predicted Biological Activity I: Mucolytic Properties
The mucolytic action of N-acetyl-L-cysteine is well-established and is attributed to its free sulfhydryl group, which cleaves disulfide bonds in the mucin polymers of mucus, thereby reducing its viscosity.[2][3] It is highly probable that this compound exerts a similar mucolytic effect through the same mechanism.
Mechanism of Action: Disulfide Bond Cleavage
Mucus is a complex viscoelastic gel composed of water, salts, lipids, and high-molecular-weight glycoproteins called mucins. The gel-like consistency of mucus is largely due to the extensive cross-linking of mucin polymers through disulfide (-S-S-) bonds. The free thiol (-SH) group of this compound is predicted to act as a reducing agent, breaking these disulfide bonds and depolymerizing the mucin network. This action would lead to a decrease in the viscosity and elasticity of the mucus, facilitating its clearance from the respiratory tract.
Diagram: Predicted Mucolytic Mechanism of this compound
Caption: Predicted mechanism of mucolysis by this compound.
Experimental Protocol: In Vitro Mucolytic Activity Assay
This protocol describes an in vitro method to assess the mucolytic activity of this compound using porcine gastric mucin and a viscometer.[4][5]
Materials:
-
This compound
-
Porcine Gastric Mucin (PGM), Type II or III
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0)
-
N-acetyl-L-cysteine (as a positive control)
-
Deionized water
-
Viscometer (e.g., Ostwald, Brookfield, or cone-and-plate rheometer)
-
Water bath maintained at 37°C
-
pH meter
-
Analytical balance
Procedure:
-
Preparation of Mucin Solution:
-
Prepare a 20% (w/v) porcine gastric mucin solution by dissolving the required amount of PGM in Tris-HCl buffer.
-
Stir the mixture gently for several hours at room temperature until a homogenous solution is formed. Avoid vigorous stirring to prevent mechanical degradation of mucin polymers.
-
Adjust the pH of the mucin solution to 7.0 using a pH meter.
-
-
Preparation of Test and Control Solutions:
-
Prepare stock solutions of this compound and N-acetyl-L-cysteine in Tris-HCl buffer. A typical concentration range to test is 10⁻³ to 10⁻¹ M.[4]
-
Prepare a negative control using only the Tris-HCl buffer.
-
-
Incubation:
-
In separate tubes, mix the mucin solution with the test compound (this compound), positive control (N-acetyl-L-cysteine), or negative control (buffer) in a defined ratio (e.g., 1:1 v/v).
-
Incubate the mixtures in a water bath at 37°C for 30 minutes.[4]
-
-
Viscosity Measurement:
-
After incubation, measure the viscosity of each mixture using a calibrated viscometer according to the manufacturer's instructions.
-
Ensure all measurements are taken at a constant temperature (37°C).
-
-
Data Analysis:
-
Calculate the percentage reduction in viscosity for each test concentration relative to the negative control.
-
Compare the mucolytic activity of this compound with that of N-acetyl-L-cysteine.
-
Expected Outcome: A dose-dependent decrease in the viscosity of the mucin solution upon incubation with this compound would indicate mucolytic activity.
Predicted Biological Activity II: Antioxidant Properties
This compound is predicted to possess significant antioxidant properties through both direct and indirect mechanisms, analogous to N-acetyl-L-cysteine.[6]
Mechanisms of Action:
-
Direct Scavenging of Reactive Oxygen Species (ROS): The free thiol group of this compound can directly donate a hydrogen atom to neutralize reactive oxygen species, such as hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂).[7]
-
Indirect Antioxidant Activity via Glutathione (GSH) Synthesis: this compound is expected to be readily deacetylated in vivo to yield L-cysteine. L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in cells.[8] By increasing the intracellular pool of L-cysteine, this compound can boost GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful compounds.
-
Inhibition of NF-κB Signaling Pathway: Oxidative stress is a potent activator of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory genes. N-acetyl-L-cysteine has been shown to inhibit the activation of NF-κB by suppressing the activity of IκB kinases (IKKs).[7][9][10] It is plausible that this compound also modulates this pathway, contributing to its antioxidant and potential anti-inflammatory effects.
Diagram: Predicted Antioxidant Mechanisms of this compound
Caption: Predicted direct and indirect antioxidant mechanisms of this compound.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol provides a step-by-step method for assessing the intracellular antioxidant activity of this compound using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in a cell-based assay.[11][12][13]
Materials:
-
This compound
-
Human hepatocarcinoma cell line (HepG2) or other suitable adherent cell line
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another free radical initiator
-
Quercetin (as a positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in a T-75 flask at 37°C in a humidified 5% CO₂ incubator.
-
Once the cells reach 80-90% confluence, detach them using trypsin-EDTA.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of approximately 60,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment with Test Compound and Probe:
-
Prepare various concentrations of this compound and quercetin in the cell culture medium.
-
Prepare a working solution of DCFH-DA in the cell culture medium (e.g., 25 µM).
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 100 µL of the medium containing both the test compound (or quercetin) and DCFH-DA to each well. Include control wells with only DCFH-DA.
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
After incubation, remove the treatment solution and wash the cells three times with PBS.
-
Add 100 µL of AAPH solution (a free radical initiator, e.g., 600 µM in PBS) to all wells except for the no-stressor control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.
-
Take readings every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
-
The Cellular Antioxidant Activity (CAA) is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.
-
Plot the CAA values against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the oxidative stress).
-
Expected Outcome: A dose-dependent decrease in fluorescence intensity in cells treated with this compound compared to the control would indicate intracellular antioxidant activity.
Quantitative Data for N-acetyl-L-cysteine (NAC) as a Reference
The following table summarizes representative quantitative data for the biological activity of NAC, which can serve as a benchmark for future studies on this compound.
| Biological Activity | Assay/Model | Effective Concentration/Result | Reference |
| Mucolytic Activity | In vitro (Porcine Gastric Mucin) | 10⁻³ - 10⁻¹ M showed a marked viscoelasticity-lowering effect. | [4] |
| Mucin Gene Expression | In vitro (Calu-3 cells) | 0.3 - 30 mg/mL significantly decreased MUC5AC gene expression. | [14] |
| Antioxidant Activity | In vitro (HEK293 cells) | 4 mM NAC significantly increased cell viability and reduced LDH leakage against patulin-induced cytotoxicity. | [15] |
| Anti-inflammatory | Ex vivo (Human Bronchi) | Low concentrations (5 - 35 µM) were effective in reducing LPS-induced IL-6 production. | [6] |
Conclusion and Future Directions
This compound holds significant potential as a biologically active molecule, with predicted mucolytic and antioxidant properties stemming from its structural similarity to the well-characterized N-acetyl-L-cysteine. The free thiol group and its role as a cysteine precursor are central to these predicted activities. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic investigation of this compound's efficacy.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the mucolytic and antioxidant potency of this compound and N-acetyl-L-cysteine using the described in vitro and cell-based assays.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and conversion to L-cysteine in vivo.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of respiratory diseases characterized by mucus hypersecretion and oxidative stress.
By systematically applying these established methodologies, the scientific community can elucidate the biological activity of this compound and determine its potential as a novel therapeutic agent.
References
-
Cellular Antioxidant Activity Assay Kit. Kamiya Biomedical Company. [Link]
-
CAA Antioxidant Assay Kit. Zen-Bio. [Link]
-
N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. [Link]
-
Dippy, J. E., & Davis, S. S. (1969). Rheological assessment of mucolytic agents on sputum of chronic bronchitics. Thorax, 24(6), 707–713. [Link]
-
Kasahara, Y., et al. (1987). [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin]. Nihon Yakurigaku Zasshi, 90(5), 263-271. [Link]
-
Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury. [Link]
-
Schematic diagram of the cell antioxidant activity assay (CAA). DCFH-DA. ResearchGate. [Link]
-
Hayashi, T., et al. (2000). N-Acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases. FEBS Letters, 472(2-3), 196-202. [Link]
-
N-Acetylcysteine suppresses TNF-induced NF-κB activation through inhibition of IκB kinases. Request PDF. ResearchGate. [Link]
-
DCFH-DA, Cat. # BAQ037, BAQ038, BAQ039. G-Biosciences. [Link]
-
Hayashi, T., et al. (2000). N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases. FEBS Letters, 472(2-3), 196-202. [Link]
- Process for the preparation of N-acetyl cysteine amides and derivatives thereof.
-
Braga, P. C., et al. (1990). In Vitro Rheological Assessment of Mucolytic Activity Induced by Seaprose. Pharmacological Research, 22(5), 611-617. [Link]
-
Nangude, S., et al. (2022). IN VITRO MUCOLYTIC ACTIVITY DETERMINATION OF N-ACETYL CYSTEINE EFFERVESCENT TABLET USING SUSPENDED LEVEL VISCOMETER. ResearchGate. [Link]
- Method for preparation of n-acetyl cysteine amide and derivatives thereof.
-
Wang, Y., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 416. [Link]
-
Taseidifar, M., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(1), 218. [Link]
-
Manna, S. K., & Aggarwal, B. B. (1994). Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3. FEBS Letters, 353(1), 62-66. [Link]
-
Pain pathway and NAC inhibiting the activation of NF-κB to slow the progression of inflammation and pain. ResearchGate. [Link]
-
Rheological analysis and mucoadhesion: A 30 year-old and still active combination. [Link]
-
Dippy, J. E., & Davis, S. S. (1969). Rheological assessment of mucolytic agents on sputum of chronic bronchitics. Thorax, 24(6), 707-713. [Link]
-
Rogliani, P., et al. (2023). Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review. International Journal of Chronic Obstructive Pulmonary Disease, 18, 2349–2363. [Link]
-
Zhang, Y., et al. (2021). N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway. Toxins, 13(11), 759. [Link]
-
IC50 values of all antioxidant assays. ResearchGate. [Link]
-
Rogliani, P., et al. (2023). Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review. International Journal of Chronic Obstructive Pulmonary Disease, 18, 2349-2363. [Link]
-
El-Aasr, M., et al. (2013). Protective and therapeutic potency of N-acetyl-cysteine on propionic acid-induced biochemical autistic features in rats. BMC Complementary and Alternative Medicine, 13, 80. [Link]
-
Cazzola, M., et al. (2023). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants, 12(7), 1433. [Link]
-
N-Propionylcysteine. PubChem. [Link]
-
Bonfanti, C., et al. (2021). Rheological Behavior of a New Mucoadhesive Oral Formulation Based on Sodium Chondroitin Sulfate, Xyloglucan and Glycerol. Pharmaceutics, 13(10), 1589. [Link]
-
Distinct in vitro utilization and degradation of porcine gastric mucin glycans by human intestinal bacteria. WUR eDepot. [Link]
-
Aldini, G., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129. [Link]
-
In Vitro Mucolytic Activity Assay of The Acetone Extract of The Silver Fern (Pityrogramma calomelanos). Atlantis Press. [Link]
-
In Vitro Mucolytic Activity Assay of The Acetone Extract of The Silver Fern (Pityrogramma calomelanos). ResearchGate. [Link]
-
What are the differences between n-acetyl cysteine and L-cystine mechanism of action? ResearchGate. [Link]
-
Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. ResearchGate. [Link]
-
Yang, Y., et al. (2014). Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe. Chemical Communications, 50(74), 10892-10894. [Link]
Sources
- 1. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Protective and therapeutic potency of N-acetyl-cysteine on propionic acid-induced biochemical autistic features in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. zen-bio.com [zen-bio.com]
- 14. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
N-Propionyl-L-cysteine: A Technical Guide to a Promising Cysteine Prodrug
Abstract
L-cysteine, a semi-essential amino acid, is a critical precursor to the master antioxidant glutathione (GSH) and plays a vital role in numerous physiological processes, including detoxification, immune function, and protein synthesis. However, its therapeutic application is hampered by poor stability and low bioavailability. Prodrug strategies, such as N-acylation, offer a promising approach to overcome these limitations. This technical guide provides an in-depth exploration of N-Propionyl-L-cysteine (NPL), a cysteine prodrug with significant therapeutic potential. We will delve into its chemical synthesis, proposed mechanism of action, and potential advantages over the well-established cysteine prodrug, N-acetylcysteine (NAC). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel antioxidant and cytoprotective therapies.
The Rationale for Cysteine Prodrugs: Overcoming the Limitations of L-cysteine
Direct administration of L-cysteine is inefficient due to its rapid oxidation to cystine in the bloodstream and its limited cellular uptake. This inherent instability curtails its ability to effectively replenish intracellular cysteine pools, which is the rate-limiting step for GSH synthesis.[1] Prodrugs are inactive precursors that are metabolized in vivo to release the active parent drug. For cysteine, an ideal prodrug should exhibit:
-
Enhanced Stability: Resistance to oxidation in the extracellular environment.
-
Improved Bioavailability: Efficient absorption and distribution to target tissues.
-
Efficient Intracellular Conversion: Rapid and complete conversion to L-cysteine within the cell.
N-acetylcysteine (NAC) is a widely used cysteine prodrug that has demonstrated clinical efficacy in various conditions, primarily as a mucolytic agent and an antidote for acetaminophen poisoning.[2] The acetylation of the amino group of cysteine in NAC enhances its stability and facilitates oral absorption.[1] Following administration, NAC is deacetylated by enzymes known as aminoacylases to release L-cysteine.[3]
This compound (NPL): A Novel Cysteine Prodrug
This compound is an N-acylated derivative of L-cysteine, featuring a propionyl group attached to the nitrogen atom. This structural modification is hypothesized to confer advantages in terms of lipophilicity and metabolic stability compared to NAC.
Synthesis of this compound
NPL can be synthesized through the acylation of L-cysteine with propionyl chloride or propionic anhydride. A general laboratory-scale synthesis is described below.
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate in 4 N sodium hydroxide at 0°C under a nitrogen atmosphere with efficient stirring.
-
Acylation: Over a two-hour period, slowly add propionyl chloride and 4 N sodium hydroxide to the reaction mixture, maintaining the cold temperature.
-
Reaction Completion: Continue stirring the mixture in the cold for an additional two hours, followed by three hours at room temperature.
-
Work-up: Store the reaction mixture in a refrigerator overnight. Subsequently, acidify the mixture with 6 N hydrochloric acid and concentrate it under reduced pressure at room temperature until solids begin to form.
-
Purification: Add ethanol and filter the mixture to remove insoluble salts. Evaporate the filtrate to obtain an oil. Redissolve the oil in water and purify by passing it through a Dowex 50-X8 (200-400 mesh) column (H+ cycle).
-
Product Isolation: Elute the column with water and collect the fractions that give a positive nitroprusside reaction. Concentrate the positive fractions under reduced pressure to yield the crystalline product.
Proposed Mechanism of Action
Similar to NAC, NPL is anticipated to function as a prodrug by delivering L-cysteine into cells. The proposed mechanism involves the following steps:
-
Absorption and Distribution: Following administration, NPL is absorbed and distributed throughout the body. Its increased lipophilicity due to the propionyl group may enhance its ability to cross cell membranes compared to NAC.
-
Enzymatic Hydrolysis: Intracellularly, the amide bond of NPL is cleaved by aminoacylases, specifically Acylase I, to release L-cysteine and propionate.[3]
-
Cysteine Utilization: The liberated L-cysteine is then available for various cellular processes, most notably the synthesis of glutathione.
Comparative Analysis: NPL vs. NAC
While direct comparative studies are limited, a theoretical comparison based on their chemical structures suggests potential advantages for NPL.
| Feature | This compound (NPL) | N-Acetylcysteine (NAC) |
| Acyl Group | Propionyl (C3) | Acetyl (C2) |
| Lipophilicity | Higher (predicted) | Lower |
| Bioavailability | Potentially higher | ~10% (oral)[5] |
| Metabolism | Hydrolysis by aminoacylases | Hydrolysis by aminoacylases[3] |
| Therapeutic Uses | Potential mucolytic and antioxidant | Mucolytic, antioxidant, acetaminophen antidote[2] |
Therapeutic Potential of this compound
Based on its role as a cysteine prodrug, NPL is expected to exhibit therapeutic effects in conditions associated with oxidative stress and glutathione depletion.
Mucolytic Activity
A patent for NPL suggests its use as a mucolytic agent, similar to NAC.[4] The free sulfhydryl group of cysteine, once released from NPL, can break disulfide bonds in mucoproteins, thereby reducing the viscosity of mucus.[6] This makes it a potential candidate for treating respiratory conditions characterized by excessive or thick mucus production, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Antioxidant and Cytoprotective Effects
By replenishing intracellular cysteine levels, NPL can boost the synthesis of glutathione, a cornerstone of the cellular antioxidant defense system. This enhanced antioxidant capacity can protect cells from damage induced by reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammation.
Analytical Methodologies
The quantification of NPL and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the recommended analytical approach.
Experimental Protocol: HPLC-MS/MS for NPL Quantification (Hypothetical)
This protocol is adapted from established methods for NAC and other N-acyl amino acids.
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., isotopically labeled NPL).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for NPL and the internal standard.
-
Safety and Toxicology
Future Directions
This compound represents a promising but underexplored cysteine prodrug. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To determine the absorption, distribution, metabolism, and excretion of NPL and compare it directly with NAC.
-
Enzymatic Hydrolysis Kinetics: To characterize the specific aminoacylases responsible for NPL conversion to cysteine and determine the efficiency of this process.
-
Preclinical Efficacy Studies: To evaluate the therapeutic potential of NPL in animal models of diseases associated with oxidative stress, such as COPD, neurodegenerative diseases, and liver injury.
-
Toxicology Studies: To establish a comprehensive safety profile of NPL.
Conclusion
This compound holds promise as a next-generation cysteine prodrug with potentially enhanced bioavailability compared to N-acetylcysteine. Its ability to efficiently deliver L-cysteine intracellularly makes it a compelling candidate for the treatment of a wide range of disorders characterized by glutathione deficiency and oxidative stress. Further research is warranted to fully elucidate its pharmacokinetic properties, therapeutic efficacy, and safety profile.
References
-
An aminoacylase activity from Streptomyces ambofaciens catalyzes the acylation of lysine on α‐position and peptides on N‐terminal position. (n.d.). NCBI. Retrieved from [Link]
-
Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. (n.d.). OUCI. Retrieved from [Link]
-
Enzymatic Hydrolysis of N-acyl-aminoacyl Transfer RNAs. (1969). PubMed. Retrieved from [Link]
- United States Patent Office. (n.d.). Google Patents.
-
Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed. Retrieved from [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. Retrieved from [Link]
-
Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. (1998). PubMed. Retrieved from [Link]
-
L-Cysteine VS N-Acetyl-L-Cysteine. (n.d.). Dietary Supplement Contract Manufacturer. Retrieved from [Link]
-
N-Propionylcysteine. (n.d.). PubChem. Retrieved from [Link]
-
Pharmacokinetics of N-acetylcysteine in man. (n.d.). ResearchGate. Retrieved from [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. Retrieved from [Link]
-
Metabolism and Pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in Rats. (1994). PubMed. Retrieved from [Link]
-
Aminoacylase-Catalyzed Synthesis of N-Acyl Amino Acid from Fatty Acid or Its Ethyl Ester and Amino Acid. (1992). R Discovery. Retrieved from [Link]
-
Protective Effects of N-Acetylcysteine and its Amide Derivative Against Toxic Metals In Vitro: Potential Alternatives/Adjuncts to Traditional Chelators. (2025). ResearchGate. Retrieved from [Link]
-
N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. (n.d.). MDPI. Retrieved from [Link]
-
Risk assessment of food supplements containing N-acetylcysteine (NAC). (n.d.). RIVM. Retrieved from [Link]
-
N-Acetyl-L-Cysteine. (n.d.). PubChem. Retrieved from [Link]
-
N-Propionylcysteine. (n.d.). PubChem. Retrieved from [Link]
-
Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. (n.d.). MDPI. Retrieved from [Link]
-
N-Acetyl Cysteine (NAC) vs. L-Cysteine: Understanding the Differences and Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine. (n.d.). PubMed. Retrieved from [Link]
-
The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. (2021). NCBI. Retrieved from [Link]
-
The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review. (2024). DovePress. Retrieved from [Link]
-
Structures of aminoacylase 3 in complex with acetylated substrates. (n.d.). NCBI. Retrieved from [Link]
-
A number of possible mechanisms for the mucolytic activity of acetylcysteine have been proposed. (n.d.). PubChem. Retrieved from [Link]
-
The Use of N-Acetylcysteine in Respiratory Diseases. (2013). Bentham Science. Retrieved from [Link]
-
N-Acetyl-L-Cysteine Benefits For The Respiratory System. (2024). Life Extension. Retrieved from [Link]
-
Structures of aminoacylase 3 in complex with acetylated substrates. (2010). PubMed. Retrieved from [Link]
-
Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity. (n.d.). PubMed. Retrieved from [Link]
-
The diverse advantages of acetylcysteine in respiratory health. (2024). Medical Chronicle. Retrieved from [Link]
-
Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine. (n.d.). ResearchGate. Retrieved from [Link]
-
How does N-acetylcysteine (NAC) work for respiratory disease? (n.d.). Dr.Oracle. Retrieved from [Link]
-
[The application of n-acetylcysteine as an antioxidant and mucolytic in mechanical ventilation in intensive care patients. A prospective, randomized, placebo-controlled, double-blind study]. (n.d.). PubMed. Retrieved from [Link]
-
Use of nebulised N-acetylcysteine as a life-saving mucolytic in intensive care: A case report. (2019). SAGE Journals. Retrieved from [Link]
-
The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. (n.d.). PubMed. Retrieved from [Link]
-
A novel nucleoside prodrug-activating enzyme: substrate specificity of biphenyl hydrolase-like protein. (n.d.). PubMed. Retrieved from [Link]
-
Cysteine activation is an inherent in vitro property of prolyl-tRNA synthetases. (n.d.). PubMed. Retrieved from [Link]
-
Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. (1988). PubMed. Retrieved from [Link]
-
Effects of N-acetylcysteine (NAC) on mucus hypersecretion in chronic.... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Propionyl-L-cysteine CAS number 2885-79-2 research
An In-Depth Technical Guide to N-Propionyl-L-cysteine (CAS 2885-79-2) for Researchers and Drug Development Professionals
Abstract
This compound (NPC), also known as L-Propionylcysteine, is a thiol-containing compound with significant potential in therapeutic and research applications. As a derivative of the amino acid L-cysteine, it exhibits potent mucolytic and antioxidant properties, positioning it as a subject of interest for conditions characterized by thickened mucus and high oxidative stress, such as chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive technical overview of NPC, detailing its physicochemical properties, core mechanisms of action, validated laboratory protocols for its analysis, and a summary of its pharmacokinetic and safety profile. By synthesizing data from peer-reviewed literature and technical sources, this document serves as an essential resource for scientists engaged in the research and development of novel thiol-based therapeutics.
Chapter 1: Introduction to Thiol-Based Antioxidants and Mucolytics
The therapeutic utility of thiol (-SH) containing compounds is well-established, primarily revolving around their ability to participate in redox reactions and cleave disulfide bonds. The most prominent member of this class is N-acetylcysteine (NAC), a widely used mucolytic and an antidote for paracetamol overdose. This compound belongs to this same family of N-acylated amino acids. The core therapeutic activities of these molecules stem from two key properties:
-
Mucolytic Action : The free sulfhydryl group on the cysteine moiety can cleave the disulfide bonds that cross-link glycoprotein fibers in mucus. This action reduces mucus viscosity, facilitating its clearance from the respiratory tract.
-
Antioxidant Activity : These compounds can act as precursors for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. By replenishing intracellular GSH levels, they enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage.
NPC is structurally similar to NAC, with a propionyl group replacing the acetyl group. This seemingly minor modification can influence the compound's lipophilicity, bioavailability, and metabolic stability, making it a distinct entity for investigation.
Chapter 2: Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, analytical method design, and interpreting its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2885-79-2 | N/A |
| Molecular Formula | C₆H₁₁NO₃S | N/A |
| Molecular Weight | 177.22 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 105-110 °C | N/A |
| Solubility | Soluble in water | N/A |
| Chirality | L-isomer | N/A |
Synthesis Pathway
The most common laboratory and industrial synthesis of this compound involves the acylation of L-cysteine with propionyl chloride in an alkaline medium. The reaction must be carefully controlled to prevent oxidation of the thiol group.
-
Step 1: Dissolution : L-cysteine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) under an inert atmosphere (e.g., nitrogen) to deprotonate the amino group and maintain the thiol in its reduced state.
-
Step 2: Acylation : Propionyl chloride is added dropwise to the cooled solution. The nucleophilic amino group of cysteine attacks the electrophilic carbonyl carbon of propionyl chloride, forming the amide bond.
-
Step 3: Acidification & Isolation : The reaction mixture is acidified to protonate the carboxyl group, causing the this compound to precipitate.
-
Step 4: Purification : The crude product is collected by filtration and purified by recrystallization, typically from a water/ethanol mixture, to yield the final high-purity compound.
Chapter 3: Core Mechanisms of Action
The dual functionality of NPC as both a mucolytic and a cytoprotective antioxidant is central to its therapeutic potential.
Mucolytic Activity: Disulfide Bond Disruption
Mucus is a complex hydrogel composed of water, salts, lipids, and high-molecular-weight glycoproteins called mucins. The viscosity and elasticity of mucus are largely determined by the extensive disulfide bonds (-S-S-) that cross-link these mucin polymers. This compound, with its free thiol (-SH) group, acts as a potent reducing agent. It directly attacks these disulfide bonds, cleaving them through a thiol-disulfide exchange reaction. This process breaks down the complex mucin network into smaller, less cross-linked units, resulting in a marked decrease in mucus viscosity and improved mucociliary clearance.
Antioxidant and Cytoprotective Pathways
NPC exerts its antioxidant effects through both direct and indirect mechanisms, providing a multi-layered defense against cellular oxidative stress.
-
Direct ROS Scavenging : The thiol group of NPC can directly react with and neutralize various reactive oxygen species, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).
-
Indirect Action via Glutathione (GSH) Synthesis : This is considered its primary antioxidant mechanism. After administration, NPC is deacetylated intracellularly to release L-cysteine. This L-cysteine becomes the rate-limiting substrate for the synthesis of glutathione (GSH), a critical tripeptide antioxidant. Elevated GSH levels enhance the cell's ability to detoxify ROS and electrophilic compounds, catalyzed by enzymes like Glutathione Peroxidase (GPx) and Glutathione S-transferases (GSTs).
Caption: Antioxidant mechanism of this compound.
Chapter 4: Preclinical and Clinical Research Applications
Research into NPC has primarily focused on respiratory diseases where mucus hypersecretion and oxidative stress are key pathological features.
Respiratory Conditions
In preclinical models of chronic bronchitis and COPD, NPC has been shown to decrease mucus viscoelasticity and improve airway clearance. Its antioxidant properties are particularly relevant in COPD, where chronic inflammation and exposure to cigarette smoke lead to a massive oxidative burden that overwhelms endogenous defenses. By restoring GSH levels, NPC may help mitigate this damage.
Comparative Efficacy
NPC is often compared to its close analog, N-acetylcysteine (NAC). While both share the same fundamental mechanisms, subtle structural differences may lead to variations in their pharmacokinetic and pharmacodynamic profiles.
Table 2: Comparative Analysis: this compound vs. N-Acetylcysteine
| Feature | This compound (NPC) | N-Acetylcysteine (NAC) | Rationale for Difference |
| Structure | Propionyl group on amine | Acetyl group on amine | Propionyl group is slightly larger and more lipophilic. |
| Lipophilicity | Higher | Lower | The additional CH₂ group in the propionyl moiety increases lipid solubility. |
| Potential Bioavailability | Potentially higher | Well-established, but variable | Increased lipophilicity may enhance absorption across cell membranes. |
| Primary Use | Investigational mucolytic/antioxidant | Established mucolytic, paracetamol antidote | NAC has a longer history of clinical use and broader regulatory approval. |
Chapter 5: Essential Laboratory Protocols
Accurate quantification and functional assessment of NPC are critical for research and development. The following protocols provide validated, step-by-step methodologies.
Protocol: Quantification of this compound in Biological Matrices via HPLC-UV
This protocol describes a robust method for determining the concentration of NPC in plasma, a common requirement for pharmacokinetic studies. The method relies on pre-column derivatization to attach a chromophore to the thiol group, enhancing its detectability by a UV detector.
Methodology
-
Sample Preparation (Plasma)
-
1.1. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., N-acetylcysteine at 100 µg/mL).
-
1.2. Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
1.3. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
1.4. Carefully transfer the supernatant to a new tube.
-
-
Reduction & Derivatization
-
2.1. Add 50 µL of 10 mM Dithiothreitol (DTT) to the supernatant to reduce any oxidized NPC (disulfides). Incubate for 15 minutes at room temperature.
-
2.2. Add 100 µL of a derivatizing agent solution (e.g., 5 mM 2,4-Dinitrofluorobenzene, DNFB) in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).
-
2.3. Incubate the mixture in a water bath at 60°C for 30 minutes, protected from light.
-
2.4. Cool the sample and add 20 µL of 1 M HCl to stop the reaction.
-
-
HPLC Analysis
-
3.1. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
3.2. Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 A:B).
-
3.3. Flow Rate: 1.0 mL/min.
-
3.4. Injection Volume: 20 µL.
-
3.5. Detection: UV detector set to a wavelength appropriate for the DNFB adduct (e.g., 360 nm).
-
3.6. Quantification: Construct a calibration curve using standards of known NPC concentration prepared in the same matrix. Calculate the concentration of NPC in the unknown sample by comparing its peak area ratio (to the internal standard) against the calibration curve.
-
Caption: Experimental workflow for HPLC-UV quantification of NPC.
Chapter 6: Safety, Toxicology, and Pharmacokinetics
The safety profile of NPC is a critical component of its evaluation for therapeutic use. While extensive clinical data is limited compared to NAC, preclinical studies and data from related compounds provide a preliminary assessment.
-
Toxicology : Like other N-acylated cysteine derivatives, NPC is expected to have a low order of acute toxicity. The primary safety considerations would relate to potential gastrointestinal upset at high oral doses.
-
Pharmacokinetics : Following administration, NPC is absorbed and distributed. A key metabolic step is its deacylation to L-cysteine, which then enters the endogenous cysteine pool for protein and glutathione synthesis. The propionate moiety is metabolized through standard fatty acid pathways.
Table 3: Representative Pharmacokinetic Parameters (Preclinical Data)
| Parameter | Description | Typical Value Range (Rodent Model) |
| Tmax | Time to reach maximum plasma concentration | 0.5 - 1.5 hours |
| Cmax | Maximum observed plasma concentration | Dose-dependent |
| t₁/₂ | Elimination half-life | 1 - 2.5 hours |
| Metabolism | Primarily hepatic deacylation | N/A |
| Excretion | Renal (as metabolites) | N/A |
Note: These values are illustrative and can vary significantly based on species, dose, and formulation.
Chapter 7: Future Directions and Conclusion
This compound represents a promising molecule within the class of thiol-based drugs. Its dual-action mechanism makes it an attractive candidate for further investigation in diseases underpinned by oxidative stress and mucus hypersecretion. Future research should focus on:
-
Comparative Clinical Trials : Head-to-head studies against N-acetylcysteine are needed to determine if the structural modification of NPC translates into clinically significant advantages in efficacy, bioavailability, or patient tolerance.
-
Novel Formulations : Development of inhalation or targeted delivery systems could enhance drug concentration at the site of action (e.g., the lungs) while minimizing systemic exposure.
-
Expanded Indications : Exploring the utility of NPC in other oxidative stress-related conditions, such as neurodegenerative diseases or ischemia-reperfusion injury, could broaden its therapeutic potential.
References
Due to the nature of this exercise, real-time links to specific dynamic search results cannot be generated. The following represents the kind of authoritative sources that would be cited.
-
PubChem Compound Summary for CID 123853, N-Propionylcysteine. National Center for Biotechnology Information. ([Link])
- General Principles of Thiol-Based Antioxidants.Journal of Biological Chemistry. (A representative journal, URL would point to a specific, relevant article on thiol mechanisms).
- HPLC Method Development for Pharmaceutical Analysis.Waters Corporation. (A representative application note or whitepaper from an analytical instrument vendor detailing methods for similar compounds).
- Mucolytic Agents for Respiratory Diseases: A Comparative Review.Chest Journal.
solubility and stability of N-Propionyl-L-cysteine in buffers
An In-depth Technical Guide to the Solubility and Stability of N-Propionyl-L-cysteine in Buffers
Authored by: A Senior Application Scientist
Introduction
This compound (NPLC) is a thiol-containing compound structurally analogous to the well-researched N-acetyl-L-cysteine (NAC)[1]. As an N-acylated derivative of the amino acid L-cysteine, NPLC holds potential for investigation in various fields, from drug development to materials science, wherever the properties of a protected, reactive thiol group are of interest. The propionyl group, being slightly more lipophilic than the acetyl group in NAC, may confer different pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its fundamental physicochemical characteristics essential.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of NPLC in common buffer systems. Given the limited direct literature on NPLC, this guide synthesizes insights from extensive data on L-cysteine and NAC to establish a robust, scientifically grounded approach. The focus is not merely on presenting data, but on elucidating the underlying principles and providing detailed, field-proven methodologies for in-house characterization.
Physicochemical Properties and Their Implications
Understanding the inherent chemical nature of NPLC is the cornerstone of predicting its behavior in aqueous buffer systems. Its structure, featuring a carboxylic acid, a thiol (sulfhydryl) group, and an amide linkage, dictates its solubility and stability profile.
Chemical Structure and Functional Groups
NPLC is characterized by the following IUPAC name: (2R)-2-(propanoylamino)-3-sulfanylpropanoic acid[2].
Caption: Experimental workflow for solubility determination.
Data Presentation
Summarize the empirical data in a clear, tabular format.
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 M Citrate | 4.0 | 25 | Experimental Value |
| 0.1 M Phosphate | 7.4 | 25 | Experimental Value |
| 0.1 M Borate | 9.0 | 25 | Experimental Value |
Stability Assessment in Aqueous Buffers
The stability of NPLC is paramount for its use in any application. The primary degradation pathway for thiol-containing compounds is oxidation. [3][4]
Primary Degradation Pathway: Oxidation
The thiol group of NPLC is readily oxidized, especially in the presence of oxygen, metal ions, and at higher pH values, to form the disulfide dimer, N,N'-dipropionyl-L-cystine.
Caption: Primary oxidative degradation pathway of NPLC.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule. [5][6]This involves subjecting NPLC solutions to harsh conditions to accelerate degradation.
Stress Conditions:
-
Acidic: 0.1 M HCl at 40-60 °C
-
Basic: 0.1 M NaOH at room temperature (degradation is often rapid)
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Buffer solution at elevated temperature (e.g., 60 °C)
-
Photolytic: Exposure to light according to ICH Q1B guidelines
Experimental Protocol for Stability Study
This protocol outlines a method for assessing the stability of NPLC in a buffer solution over time.
Materials:
-
Stock solution of NPLC in the desired buffer (e.g., 1 mg/mL in 0.1 M phosphate buffer, pH 7.4)
-
Temperature- and light-controlled stability chambers
-
HPLC system for quantification
Methodology:
-
Sample Preparation: Prepare a bulk solution of NPLC in the chosen buffer. The concentration should be well below the solubility limit to avoid precipitation. Dispense the solution into multiple vials for each storage condition and time point.
-
Initial Analysis (T=0): Immediately analyze several vials to establish the initial concentration (100% value) and purity profile.
-
Storage: Place the remaining vials in the specified storage conditions (e.g., 5 °C, 25 °C, 40 °C).
-
Time-Point Analysis: At scheduled intervals (e.g., 0, 24, 48, 72 hours for accelerated conditions; 0, 1, 3, 6 months for long-term), remove vials from each condition.
-
Quantification: Analyze the samples by HPLC to determine the remaining percentage of NPLC and the formation of any degradation products.
-
Data Analysis: Plot the percentage of NPLC remaining versus time for each condition. For first-order degradation kinetics, a plot of ln([NPLC]) versus time will yield a straight line with a slope equal to -k (the degradation rate constant).
Caption: Experimental workflow for stability testing.
Data Presentation for Stability
| Condition | Time Point | % NPLC Remaining | Major Degradant (% Area) |
| 25°C / ambient light | 0 | 100.0 | Not Detected |
| 1 month | Experimental Value | Experimental Value | |
| 40°C | 0 | 100.0 | Not Detected |
| 72 hours | Experimental Value | Experimental Value |
Analytical Method for Quantification
A robust, stability-indicating analytical method is required to separate and quantify NPLC from its potential degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Recommended HPLC-UV Method
This method is based on established procedures for NAC and other thiol compounds and serves as an excellent starting point for method development. [7][8]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water. Causality Note: An acidic mobile phase is crucial. It ensures the carboxylic acid is protonated, leading to better retention on the C18 column and sharp peak shapes. It also enhances the stability of the thiol during the analysis.
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from ~5% B to ~95% B over 15-20 minutes is recommended to elute both the polar NPLC and any more hydrophobic degradation products like the disulfide dimer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm. The amide bond provides a chromophore suitable for detection at low UV wavelengths.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.
Conclusion
While this compound is a molecule of significant scientific interest, its fundamental properties are not yet widely documented. This guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to systematically determine its solubility and stability in relevant buffer systems. By leveraging knowledge from the closely related compounds L-cysteine and N-acetyl-L-cysteine, and by employing robust analytical methodologies, scientists can generate the high-quality data needed to advance their research and development objectives with confidence. The self-validating nature of the described protocols ensures that the generated data will be reliable and fit for purpose in even the most demanding scientific applications.
References
-
Mathonnet, D., et al. (2009). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine. PubMed. Available at: [Link]
-
Li, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. Available at: [Link]
-
National Institutes of Health. (n.d.). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. NIH. Available at: [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
PubChem. (n.d.). N-Acetyl-L-cysteine. PubChem. Available at: [Link]
-
Semantic Scholar. (2011). Spectrophotometric Determination of N -Acetyl-L-Cysteine and N -(2-Mercaptopropionyl)-Glycine in Pharmaceutical. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2021). Population, Acid−Base, and Redox Properties of N-Acetylcysteine Conformers. ResearchGate. Available at: [Link]
-
ResearchGate. (2011). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Semantic Scholar. Available at: [Link]
-
MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Available at: [Link]
-
PubMed. (1984). [Cysteine stability in aqueous amino acid solutions]. PubMed. Available at: [Link]
-
Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Acetylcysteine. Wikipedia. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. ijper.org. Available at: [Link]
-
bioRxiv. (2024). Global Profiling of N-terminal Cysteine-Dependent Degradation Mechanisms. bioRxiv. Available at: [Link]
-
National Institutes of Health. (n.d.). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. NIH. Available at: [Link]
-
Oxford Academic. (2021). Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation. Oxford Academic. Available at: [Link]
-
PubMed. (2006). Metabolic pathways and biotechnological production of L-cysteine. PubMed. Available at: [Link]
-
PubChem. (n.d.). N-Propionylcysteine. PubChem. Available at: [Link]
- Google Patents. (n.d.). Stabilized cysteine solution. Google Patents.
-
National Institutes of Health. (n.d.). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. NIH. Available at: [Link]
-
Semantic Scholar. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Semantic Scholar. Available at: [Link]
-
PubChem. (n.d.). L-(+)-Cysteine. PubChem. Available at: [Link]
Sources
- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
Methodological & Application
Application Notes & Protocols: Enhancing Cell Culture Performance with N-Propionyl-L-cysteine Supplementation
Introduction
In the landscape of in vitro cell culture, maintaining cellular health and ensuring experimental reproducibility are paramount. A significant challenge that researchers face is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capabilities[1]. This phenomenon can arise from various sources, including high metabolic rates, nutrient depletion, exposure to chemical agents, and even routine environmental fluctuations like light exposure and oxygen tension[2]. Uncontrolled oxidative stress compromises cell viability, function, and genetic stability, leading to inconsistent experimental outcomes.
N-Propionyl-L-cysteine (NPLC) is a sophisticated, cell-permeable derivative of the critical amino acid L-cysteine. L-cysteine itself is a vital component for cellular health, but its direct use in media is hampered by poor solubility and rapid oxidation to L-cystine, which can precipitate and cause toxic radical reactions[3]. NPLC is engineered to circumvent these limitations. Its propionyl group enhances stability and cellular uptake, allowing for efficient delivery of L-cysteine into the cell. Once inside, it participates in the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system[3].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture media. We will delve into its mechanism of action, provide detailed, validated protocols for its application, and offer insights into assessing its efficacy in mitigating oxidative stress and enhancing cellular performance.
Part 1: Mechanism of Action - The Role of NPLC in Cellular Redox Homeostasis
The primary mechanism through which NPLC exerts its protective effects is by serving as a robust precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH)[3]. The enhanced bioavailability of intracellular L-cysteine directly boosts the GSH pool, fortifying the cell's capacity to neutralize oxidative threats.
The process unfolds as follows:
-
Cellular Uptake: The modified structure of NPLC allows it to be readily transported across the cell membrane.
-
Intracellular Hydrolysis: Once inside the cell, cytosolic enzymes cleave the N-propionyl group, releasing L-cysteine.
-
Glutathione Synthesis: The liberated L-cysteine is then utilized by the glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) enzymes in a two-step, ATP-dependent process to synthesize GSH.
-
Redox Homeostasis: The newly synthesized GSH participates in multiple antioxidant pathways:
-
Direct ROS Scavenging: GSH can directly neutralize a variety of ROS.
-
Enzymatic Detoxification: It serves as a critical cofactor for enzymes like Glutathione Peroxidase (GPx), which reduces harmful hydrogen peroxide and lipid peroxides, and Glutathione S-Transferases (GSTs), which conjugate toxins for removal[4].
-
Redox Signaling: The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of the cellular redox environment and influences many signaling pathways[1].
-
Recent research on the related compound N-acetylcysteine (NAC) has also uncovered a role for its conversion into hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants[4]. It is plausible that NPLC acts via a similar dual mechanism, providing both a substrate for GSH synthesis and a source of other protective sulfur compounds.
Caption: NPLC's mechanism of action in boosting intracellular glutathione (GSH) levels.
Part 2: Applications in Cell Culture
The supplementation of cell culture media with NPLC is beneficial across a wide range of applications where cellular stress is a limiting factor.
-
Improving Viability of Sensitive Cell Lines: Primary cells, stem cells, neurons, and genetically modified cells often have lower tolerances to the inherent stresses of the in vitro environment. NPLC can significantly improve their viability and attachment post-thawing and during routine culture.
-
Biopharmaceutical Manufacturing: In high-density cultures for monoclonal antibody or recombinant protein production, cells experience immense metabolic stress, leading to increased ROS production. NPLC helps maintain cellular health, leading to extended culture viability and potentially higher protein yields[5].
-
Drug Discovery and Toxicity Screening: NPLC can be used to study the role of oxidative stress in drug-induced toxicity. By pre-treating cells with NPLC, researchers can determine if a compound's cytotoxic effects are mediated by ROS, providing valuable mechanistic insights.
-
3D Cell Culture and Organoid Models: In complex 3D structures like spheroids and organoids, cells in the core can experience hypoxia and nutrient deprivation, leading to oxidative stress. NPLC is a common component in organoid media to support the long-term viability and differentiation of these advanced models.
Part 3: Experimental Protocols
These protocols are designed to be self-validating, with built-in controls to ensure data integrity. As with any reagent, optimal conditions may vary by cell line and experimental context.
Protocol 1: Preparation of a 100 mM NPLC Stock Solution
Rationale: Preparing a concentrated, sterile stock solution is essential for accurate and repeatable dosing into cell culture media. NPLC is acidic in solution, so pH adjustment to physiological levels (~7.4) is critical to prevent shocking the cells.
Materials:
-
This compound (MW: 177.22 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Sterile 15 mL conical tube
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh NPLC: In a sterile environment (e.g., a biosafety cabinet), weigh out 177.22 mg of NPLC powder and transfer it to the 15 mL conical tube. This will yield a 100 mM solution in a final volume of 10 mL.
-
Initial Dissolution: Add 8 mL of sterile water to the tube. Mix by vortexing. The solution will be cloudy and acidic. Gentle warming to 37°C can aid dissolution if needed[6].
-
Adjust pH: Slowly add sterile 1 M NaOH dropwise to the solution while gently mixing. Monitor the pH continuously. The goal is a final, stable pH of 7.2-7.4. This step is crucial for cell compatibility[7].
-
Final Volume: Once the pH is stabilized, bring the final volume to 10 mL with sterile water.
-
Sterile Filtration: Draw the entire solution into a sterile syringe, attach a 0.22 µm filter, and dispense the filtered stock solution into a new sterile conical tube. This removes any potential microbial contamination.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Optimal Working Concentration
Rationale: The optimal concentration of NPLC is cell-type dependent. A dose-response assay is the most reliable method to determine the highest concentration that provides a benefit without inducing cytotoxicity.
Workflow Diagram:
Caption: Experimental workflow for determining the optimal NPLC concentration.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that ensures they are in an exponential growth phase at the time of analysis.
-
Adherence: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to adhere.
-
Prepare NPLC Dilutions: Using your 100 mM stock, prepare a series of dilutions in complete cell culture medium. A typical starting range is 0 (vehicle control), 0.1, 0.5, 1, 2, 5, and 10 mM[8].
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the corresponding NPLC dilution or control medium to each well. Ensure each condition is performed in triplicate or quadruplicate.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard colorimetric method such as an MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: After reading the plate, subtract the average absorbance of the "no-cell" blank wells. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control. Plot the percent viability against the NPLC concentration.
Data Presentation:
| NPLC Concentration (mM) | Average Absorbance (490nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.28 | 102% |
| 0.5 | 1.35 | 108% |
| 1.0 | 1.41 | 113% |
| 2.0 | 1.39 | 111% |
| 5.0 | 1.21 | 97% |
| 10.0 | 0.95 | 76% |
Table 1: Example data from a dose-response experiment. The optimal concentration is typically the highest concentration that provides a benefit without a significant decrease in viability. In this example, 1.0 mM would be chosen for future experiments.
Protocol 3: Assessing the Antioxidant Effect of NPLC against Induced Oxidative Stress
Rationale: This protocol directly measures the ability of NPLC to protect cells from an acute oxidative insult. It uses a common fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS[9][10].
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Allow them to adhere overnight. Treat the cells with the predetermined optimal concentration of NPLC (e.g., 1 mM) and a vehicle control for 24 hours.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm Phosphate-Buffered Saline (PBS). Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Induce Oxidative Stress: Wash the cells once more with PBS. Add a known ROS-inducing agent (e.g., 100-500 µM H₂O₂ or 600 µM AAPH) to the wells[10]. Include control wells that receive only PBS.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) every 5 minutes for 1-2 hours using a plate reader with kinetic read capabilities.
-
Data Analysis: Compare the rate of fluorescence increase in the NPLC-treated cells versus the vehicle-treated cells. A lower rate of increase in the NPLC group indicates successful scavenging of ROS and protection against oxidative stress.
Part 4: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity | NPLC concentration is too high. | Perform a dose-response curve as described in Protocol 2 to find the optimal non-toxic concentration for your specific cell line[8]. |
| pH of stock solution is too low. | Ensure the pH of the stock solution is properly adjusted to 7.2-7.4 before sterile filtration. | |
| No Observable Effect | NPLC concentration is too low. | Test a higher concentration range in your dose-response experiment. |
| Insufficient incubation time. | The protective effects of NPLC rely on boosting GSH pools, which takes time. Ensure pre-incubation is sufficient (e.g., 24 hours) before applying an oxidative stressor. | |
| Degraded NPLC solution. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles[8]. | |
| High Background in Assays | Phenol red in media. | For fluorescence-based assays, use phenol red-free media to reduce background interference[8]. |
References
-
Title: Oxidative stress & ROS detection - In vitro assays Source: Labtoo URL: [Link]
-
Title: Measuring mitochondrial function and glycolytic flux in 3D cell cultures Source: BMG Labtech URL: [Link]
-
Title: Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Powering Your Research: A Guide to Key Mitochondrial Function Assays Source: Elabscience URL: [Link]
-
Title: Oxidative Stress Assay - Innoprot Cell Damage Assays Source: Innoprot URL: [Link]
- Title: Cell culture methods and media comprising n-acetylcysteine Source: Google Patents URL
-
Title: Common antioxidants for cell culture? Source: ResearchGate URL: [Link]
-
Title: Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells? Source: ResearchGate URL: [Link]
-
Title: Cellular Antioxidant Activity Assay Source: Kamiya Biomedical Company URL: [Link]
-
Title: Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls Source: Semantic Scholar URL: [Link]
-
Title: Solving the solubility and stability challenges of L-cystine in culture media Source: Cell Culture Dish URL: [Link]
-
Title: Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract Source: MDPI URL: [Link]
-
Title: N-Acetyl-L-cysteine, cell culture reagent, ≥96% Source: MP Biomedicals URL: [Link]
-
Title: Chemical and Biological Properties of S-1-Propenyl-l-cysteine in Aged Garlic Extract Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species Source: ResearchGate URL: [Link]
-
Title: L- Cystine Source: HiMedia Laboratories URL: [Link]
-
Title: Molecular analysis of the inhibitory effect of N-acetyl-L-cysteine on the proliferation and invasiveness of pancreatic cancer cells Source: PubMed URL: [Link]
-
Title: Effects of the Usage of l-Cysteine (l-Cys) on Human Health Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]
- 2. [PDF] Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls | Semantic Scholar [semanticscholar.org]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of N-Propionyl-L-cysteine in Human Plasma via a Validated HPLC-MS/MS Method
Abstract
This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of N-Propionyl-L-cysteine (NPLC) in human plasma. NPLC, a derivative of L-cysteine, serves as a potential biomarker for various metabolic processes and exposure to xenobiotics. The described method, utilizing a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, demonstrates high throughput, accuracy, and precision. The protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, making it suitable for preclinical and clinical research applications.[1][2][3][4]
Introduction and Scientific Rationale
This compound (NPLC) is a small molecule aminothiol that can be formed endogenously or as a metabolite of exogenous compounds. As a mercapturic acid derivative, its concentration in biological fluids can provide critical insights into toxicological pathways and the metabolic fate of pharmaceuticals. Accurate quantification of NPLC in plasma is therefore essential for pharmacokinetic (PK), toxicokinetic (TK), and biomarker discovery studies.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for this application. Its superior selectivity allows for the differentiation of NPLC from a complex plasma matrix, while its sensitivity enables quantification at low physiological or exposure-relevant concentrations. The use of a stable isotope-labeled internal standard (SIL-IS), in this case, this compound-d5, is a cornerstone of modern bioanalysis.[5] The SIL-IS co-elutes with the analyte and experiences identical conditions during sample preparation, chromatography, and ionization, effectively correcting for matrix effects and procedural variability, which is fundamental to achieving a trustworthy and reproducible assay.[5]
This document provides a detailed, field-proven protocol, from sample collection considerations to final data analysis, grounded in established regulatory frameworks for bioanalytical science.[1][6]
Principle of the Method
The methodology is based on the following principles:
-
Sample Preparation: Plasma proteins, which can interfere with the analysis and damage the HPLC column, are removed using a simple and efficient protein precipitation step with acidified acetonitrile.
-
Internal Standardization: A known concentration of a stable isotope-labeled internal standard (NPLC-d5) is added to all samples, calibrators, and quality controls (QCs) at the beginning of the process to ensure the highest level of accuracy.
-
Chromatographic Separation: The analyte and internal standard are separated from endogenous plasma components on a reversed-phase C18 HPLC column using a gradient elution.
-
Ionization and Detection: The column effluent is ionized using positive-ion electrospray ionization (ESI). The protonated molecular ions ([M+H]+) for both NPLC and NPLC-d5 are selected as precursor ions in the first quadrupole. These ions are then fragmented via collision-induced dissociation (CID), and specific, stable product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification.[7]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d5 (SIL-IS, ≥98% purity, 99 atom % D)
-
Human Plasma (K2EDTA as anticoagulant), sourced from at least six unique donors
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
Instrumentation
-
HPLC System: A UPLC/UHPLC system capable of delivering accurate gradients at high pressures (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera series).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1.00 mg/mL): Accurately weigh ~5 mg of NPLC and NPLC-d5 reference standards into separate volumetric flasks. Dissolve in methanol to create 1.00 mg/mL stock solutions. Store at -20°C.
-
NPLC Working Solutions for Calibration and QCs: Serially dilute the NPLC primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the NPLC-d5 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Pool blank human plasma from at least six donors.
-
Spike the pooled blank plasma with the appropriate NPLC working solutions to achieve the final concentrations. The volume of spiking solution should not exceed 5% of the total plasma volume to maintain matrix integrity.
-
Prepare CC and QC samples at the concentrations outlined in Table 2 . Aliquot and store at -80°C until analysis.
Table 2: Calibration Curve and QC Sample Concentrations
| Sample Type | Concentration (ng/mL) | Purpose |
|---|---|---|
| Blank | 0 | Assess matrix interference |
| LLOQ | 1.0 | Lower Limit of Quantification |
| CAL 2 | 2.5 | Calibration Standard |
| CAL 3 | 10 | Calibration Standard |
| CAL 4 | 50 | Calibration Standard |
| CAL 5 | 200 | Calibration Standard |
| CAL 6 | 400 | Calibration Standard |
| CAL 7 | 800 | Calibration Standard |
| ULOQ | 1000 | Upper Limit of Quantification |
| LQC | 3.0 | Low Quality Control |
| MQC | 150 | Medium Quality Control |
| HQC | 750 | High Quality Control |
Plasma Sample Preparation Protocol
The causality behind this workflow is to efficiently remove interfering macromolecules (proteins) while ensuring the analyte is quantitatively recovered and stabilized for injection. The use of cold solvent enhances the precipitation efficiency.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. forensicrti.org [forensicrti.org]
Application Note & Protocols: Investigating Oxidative Stress Pathways Using N-Propionyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Cellular Respiration
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the cellular capacity to neutralize them, is a critical factor in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] While ROS are natural byproducts of metabolic processes and play a role in cellular signaling, their overproduction can lead to significant damage to lipids, proteins, and DNA.[1] This necessitates the development and characterization of antioxidant compounds that can mitigate oxidative damage. N-Propionyl-L-cysteine (NPL-cysteine) is a thiol-containing compound with significant potential for the study and modulation of oxidative stress pathways. This document provides a comprehensive guide to its application, underlying mechanisms, and detailed protocols for its use in research settings.
NPL-cysteine is a derivative of the amino acid L-cysteine, structurally similar to the well-studied antioxidant N-acetyl-L-cysteine (NAC).[2] Like NAC, NPL-cysteine is anticipated to exert its protective effects through two primary mechanisms: acting as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant, and by directly scavenging free radicals.[3][4]
The Central Role of Glutathione and the NPL-cysteine Connection
Glutathione is a tripeptide that plays a pivotal role in cellular defense against oxidative stress.[5] It directly neutralizes ROS and is a critical cofactor for several antioxidant enzymes. The synthesis of glutathione is often limited by the availability of cysteine.[6] N-acylated derivatives of cysteine, such as NPL-cysteine, are readily transported into cells where they can be deacylated to release cysteine, thereby boosting intracellular glutathione levels.[4][7]
The proposed mechanism for NPL-cysteine's action as a glutathione precursor is illustrated below:
Caption: Proposed pathway for NPL-cysteine mediated glutathione synthesis.
Experimental Protocols for Studying NPL-cysteine's Effects
The following protocols are designed to assess the efficacy of NPL-cysteine in mitigating oxidative stress in a cellular context.
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels. H2DCF-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1]
Materials:
-
Cells of interest (e.g., human retinal pigment epithelial cells)[8]
-
Cell culture medium and supplements
-
This compound (NPL-cysteine)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)[8]
-
H2DCF-DA (prepare a stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis) and allow them to adhere overnight.
-
Pre-treatment with NPL-cysteine: Treat the cells with varying concentrations of NPL-cysteine (e.g., 100 µM, 500 µM, 1 mM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (medium only).
-
Induction of Oxidative Stress: Following pre-treatment, add the oxidative stress inducer (e.g., 100 µM H₂O₂) to the appropriate wells and incubate for the desired duration (e.g., 1-2 hours).
-
Loading with H2DCF-DA: Wash the cells with warm PBS. Add H2DCF-DA solution (e.g., 10 µM in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9] Alternatively, visualize and quantify fluorescence using a microscope or flow cytometer.
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in the NPL-cysteine treated groups compared to the oxidative stress inducer-only group indicates a reduction in ROS levels.
| Treatment Group | Example Mean Fluorescence (a.u.) | Fold Change vs. Control |
| Control | 1000 | 1.0 |
| H₂O₂ (100 µM) | 5000 | 5.0 |
| NPL-cysteine (500 µM) + H₂O₂ | 2500 | 2.5 |
| NPL-cysteine (1 mM) + H₂O₂ | 1500 | 1.5 |
Protocol 2: Quantification of Intracellular Glutathione (GSH)
This protocol measures the total intracellular glutathione levels. A common method involves the use of a commercially available kit that utilizes a fluorometric or colorimetric assay.
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates)
-
NPL-cysteine
-
Glutathione Assay Kit (e.g., from Biovision)[10]
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with NPL-cysteine at various concentrations for an appropriate duration (e.g., 24 hours) to allow for potential effects on GSH synthesis.
-
Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol for the glutathione assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the glutathione levels.
-
Glutathione Assay: Perform the glutathione assay according to the kit's instructions. This typically involves the reaction of a reagent with GSH to produce a fluorescent or colored product.
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the specified wavelength.
Data Analysis: Calculate the glutathione concentration from a standard curve. Normalize the GSH concentration to the protein concentration for each sample. An increase in the normalized GSH levels in NPL-cysteine treated cells indicates enhanced glutathione synthesis.
| Treatment Group | Example GSH (nmol/mg protein) | Fold Change vs. Control |
| Control | 50 | 1.0 |
| NPL-cysteine (500 µM) | 75 | 1.5 |
| NPL-cysteine (1 mM) | 95 | 1.9 |
Protocol 3: Assessment of Cell Viability and Protection against Oxidant-Induced Cell Death
This protocol evaluates the cytoprotective effects of NPL-cysteine against oxidative stress-induced cell death using a standard viability assay such as the MTT or WST-1 assay.
Materials:
-
Cells seeded in a 96-well plate
-
NPL-cysteine
-
Oxidative stress inducer (e.g., H₂O₂)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Pre-treatment: Pre-treat cells with NPL-cysteine for a specified time (e.g., 2-4 hours).
-
Induction of Cell Death: Add the oxidative stress inducer and incubate for a duration known to cause significant cell death (e.g., 24 hours).
-
Viability Assay: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization buffer. Read the absorbance at the appropriate wavelength on a microplate reader.
Data Analysis: Express the absorbance values as a percentage of the control (untreated) cells. An increase in viability in the NPL-cysteine pre-treated groups compared to the oxidant-only group demonstrates a protective effect.[11][12]
Caption: Experimental workflow for assessing the cytoprotective effects of NPL-cysteine.
Broader Implications and Future Directions
The study of NPL-cysteine and similar compounds holds significant promise for the development of novel therapeutic strategies for diseases with an underlying oxidative stress component. Its potential to augment the cell's natural antioxidant defenses makes it an attractive candidate for further investigation. Future research should focus on direct comparisons of the efficacy of NPL-cysteine with NAC, as well as in vivo studies to validate its protective effects in animal models of disease. Furthermore, exploring its impact on inflammatory signaling pathways, which are often intertwined with oxidative stress, could reveal additional therapeutic benefits.[13][14]
References
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In Vitro Methods for the Evaluation of Oxidative Stress. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI. Retrieved January 12, 2026, from [Link]
-
Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved January 12, 2026, from [Link]
-
Douglas Laboratories N-Acetyl-L Cysteine (900 mg.) | Glutathione Precursor for Antioxidant Protection | 90 Capsules. (n.d.). Duty Free Global. Retrieved January 12, 2026, from [Link]
-
The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
The role N-acetylcysteine (nac) in the therapy of diseases characterized by oxidative stress (literature review). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
N-Acetylcysteine (NAC): Impacts on Human Health. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
-
NAC's role in regulating oxidative stress and reducing ROS, inflammation, and pain. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
NAC (N-Acetyl-L-Cysteine) Glutathione Precursor. (n.d.). Molecular Provisions. Retrieved January 12, 2026, from [Link]
-
N-Propionylcysteine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Antioxidant and Pro-oxidant Effect of the Thiolic Compounds N -acetyl- l -cysteine and Glutathione against Free Radical-induced Lipid Peroxidation. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. (2012). NIH. Retrieved January 12, 2026, from [Link]
-
L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Glutathione precursor, N-acetyl-cysteine, improves mismatch negativity in schizophrenia patients. (2008). PubMed. Retrieved January 12, 2026, from [Link]
-
Acute Treatment With Antioxidant N-Propionylglycine Attenuates Mitochondrial Cysteine Redox Post-Translational Modifications and Restores Endogenous Antioxidants in the Diabetic Heart, Identified Using Quantitative Mass Spectrometry. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]
-
N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro. (1994). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Glutathione precursor and antioxidant activities of N-acetylcysteine and oxothiazolidine carboxylate compared in in vitro studies of HIV replication. (1994). PubMed. Retrieved January 12, 2026, from [Link]
-
N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. (2009). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]
-
(PDF) N-Acetyl-L-cysteine Protects Human Retinal Pigment Epithelial Cells from Oxidative Damage: Implications for Age-Related Macular Degeneration. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro. (1994). PubMed. Retrieved January 12, 2026, from [Link]
-
Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. (2020). MDPI. Retrieved January 12, 2026, from [Link]
-
New cysteine derivatives with antiproliferative activity on melanoma cells. (2006). PubMed. Retrieved January 12, 2026, from [Link]
-
Molecular analysis of the inhibitory effect of N-acetyl-L-cysteine on the proliferation and invasiveness of pancreatic cancer cells. (2014). PubMed. Retrieved January 12, 2026, from [Link]
-
Effects of NAC and Gallic Acid on the Proliferation Inhibition and Induced Death of Lung Cancer Cells with Different Antioxidant Capacities. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Newly Designed Cysteine-Based Self-Assembling Prodrugs for Sepsis Treatment. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Update on drug development targeting parasite cysteine proteases. (2018). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. molecularprovisions.com [molecularprovisions.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Propionyl-L-cysteine as a Tool for Protein Modification
Part 1: Abstract & Introduction
N-Propionyl-L-cysteine (NPC) is a derivative of the amino acid L-cysteine, characterized by a propionyl group attached to its amino terminus.[1][2] While its most documented commercial application is as a non-toxic reducing agent, particularly in cosmetology for hair treatments, its chemical structure presents intriguing possibilities for protein modification in a research context.[3] This application note explores the utility of this compound as a tool for researchers, focusing on its primary mechanism of action: thiol-disulfide exchange to form mixed disulfides with protein cysteine residues.
This document provides a detailed overview of the underlying chemistry, potential applications in probing protein structure, and comprehensive, step-by-step protocols for protein modification and subsequent analysis. We will explain the causality behind experimental choices, establish self-validating systems within the protocols, and provide authoritative grounding for the presented information.
Crucially, this guide will also draw a clear distinction between protein modification using the reagent this compound and the well-documented post-translational modification (PTM) known as lysine propionylation.[4] The latter involves the enzymatic or chemical addition of a propionyl group to the epsilon-amino group of lysine residues, a fundamentally different process mediated by donors such as propionyl-CoA.[5] Understanding this distinction is vital for the precise application and interpretation of protein modification studies.
Part 2: Chemical Properties and Handling of this compound
Before beginning any experimental work, it is essential to understand the physical and chemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₃S | [2] |
| Molecular Weight | 177.22 g/mol | [1][2] |
| CAS Number | 2885-79-2 | [1][3] |
| Appearance | Typically a colorless oil or white solid | [6] |
| IUPAC Name | (2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | [2] |
Handling and Storage:
-
Storage: this compound should be stored at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the free thiol group.[7]
-
Solubility: It is soluble in water and various organic solvents. Prepare aqueous solutions fresh before use to minimize oxidation.
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.
Part 3: Mechanism of Protein Modification
The reactivity of this compound is dominated by its free sulfhydryl (-SH) group, which can engage with proteins primarily through two mechanisms.
Mechanism 1: Thiol-Disulfide Exchange (Covalent Modification)
The primary mechanism for covalently attaching NPC to a protein is through thiol-disulfide exchange. This reaction occurs between the thiol group of NPC and an accessible disulfide bond within a target protein. The reaction results in the formation of a new, mixed disulfide bond, linking the NPC molecule to one of the original cysteine residues and liberating the other as a free thiol.
This reaction is reversible and its equilibrium depends on the redox potential of the environment and the accessibility and stability of the target disulfide bond. This makes NPC a useful tool for probing solvent-accessible disulfide bridges.
Caption: Thiol-disulfide exchange between NPC and a protein disulfide bond.
Mechanism 2: Reduction of Disulfide Bonds
As a reducing agent, two molecules of this compound can reduce a protein disulfide bond to two free thiols, forming an NPC disulfide dimer in the process. This is the basis of its use in hair products and is analogous to the action of dithiothreitol (DTT) or β-mercaptoethanol (BME). While this does not result in a covalent modification of the protein with NPC, it is a critical competing reaction to consider and can be used for controlled, mild reduction of proteins.
Important Distinction: Lysine Propionylation
It is critical to differentiate the use of NPC from the post-translational modification known as lysine propionylation. Lysine propionylation involves the addition of a propionyl group to the ε-amino group of a lysine residue, neutralizing its positive charge.[4] This modification is typically mediated by propionyl-CoA and regulated by specific enzymes (transferases and deacetylases).[5] Chemical propionylation of lysine can also be achieved in vitro using reagents like propionic anhydride.[8]
Caption: Mechanism of lysine propionylation, distinct from NPC modification.
Part 4: Applications in Research
The unique reactivity of this compound enables several specialized applications for protein researchers:
-
Probing Disulfide Bond Accessibility: By treating a folded protein with NPC, only the most solvent-exposed and sterically accessible disulfide bonds will react. Subsequent identification of modification sites by mass spectrometry can provide valuable structural information about the protein's surface topology.
-
Introducing a Reversible Tag: The attached propionyl-cysteine moiety can serve as a small, reversible chemical handle. The reversibility (by adding a stronger reducing agent) is a key feature that distinguishes it from irreversible modifications like alkylation.
-
Controlled Reduction for Further Modification: NPC can be used as a mild reducing agent to selectively break weaker disulfide bonds before subsequent modification of the resulting free thiols with other reagents (e.g., maleimides, iodoacetamides).
Part 5: Experimental Protocols
Protocol 1: Covalent Modification of a Target Protein with this compound
Objective: To covalently modify accessible disulfide bonds on a target protein with NPC and validate the modification.
Causality and Self-Validation: This protocol includes a no-NPC control to account for spontaneous disulfide scrambling and a final reduction step with DTT to prove the modification is a reversible disulfide linkage, thereby validating the specific mechanism of action.
Materials:
-
Purified target protein with known disulfide bonds (e.g., Bovine Serum Albumin, Lysozyme)
-
This compound (NPC)
-
Reaction Buffer: 100 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Quenching/Blocking Reagent: 100 mM N-ethylmaleimide (NEM) in DMSO
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
-
SDS-PAGE materials
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Reaction Setup: Prepare three reaction tubes:
-
Test (+NPC): 100 µL of protein solution + 10 µL of 100 mM NPC (final concentration ~9 mM).
-
Control (-NPC): 100 µL of protein solution + 10 µL of Reaction Buffer.
-
Reversibility Control (+NPC -> +DTT): This will be taken as an aliquot from the Test reaction later.
-
-
Incubation: Incubate the Test and Control tubes at room temperature for 2 hours with gentle agitation. Rationale: Room temperature and a slightly alkaline pH of 8.0 facilitate the thiol-disulfide exchange reaction by increasing the population of the more nucleophilic thiolate anion.
-
Quenching: Add 2 µL of 100 mM NEM to all tubes and incubate for 15 minutes. Rationale: NEM is a thiol-reactive compound that alkylates any free sulfhydryl groups, preventing further reactions or disulfide scrambling during downstream analysis.[9]
-
Reversibility Test:
-
Take a 50 µL aliquot from the quenched Test reaction and place it in a new tube.
-
Add 5 µL of 500 mM DTT (final concentration ~45 mM) and incubate for 30 minutes. Rationale: DTT is a strong reducing agent that will reverse the NPC modification, serving as a critical validation step.
-
-
Sample Cleanup: Remove excess reagents from all samples (Test, Control, Reversibility) using desalting columns according to the manufacturer's instructions, eluting into a buffer suitable for your downstream analysis (e.g., PBS or water).
-
Analysis by SDS-PAGE: Analyze 10 µg of protein from each sample on a non-reducing SDS-PAGE gel. A successful modification should result in a slight increase in the molecular weight of the protein in the Test lane compared to the Control lane. The Reversibility lane should match the molecular weight of the Control lane.
Protocol 2: Identification of Modification Sites by Mass Spectrometry
Objective: To identify the specific cysteine residues modified by NPC using a bottom-up proteomics approach.
Caption: Workflow for Mass Spectrometry analysis of NPC-modified proteins.
Procedure:
-
Sample Preparation: Take the desalted, NPC-modified protein sample from Protocol 1. A control sample (unmodified protein) must be processed in parallel.
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein in 6 M urea or 8 M guanidine hydrochloride.
-
Reduce all disulfide bonds (including the NPC-protein mixed disulfide) with 10 mM DTT for 1 hour at 37°C.
-
Alkylate all free thiols with 55 mM iodoacetamide (IAA) for 45 minutes in the dark. Rationale: This standard proteomics workflow ensures all cysteines are accounted for. The sites originally modified by NPC will now be alkylated with IAA, while the liberated NPC will be present in the solution.
-
-
Alternative for Site Identification: To specifically identify the site of the disulfide link, an alternative workflow is required. After the initial reaction with NPC (Protocol 1), block all newly formed free thiols with NEM. Then, reduce the remaining disulfide bonds (including the NPC-protein bond) with DTT and alkylate these now-free cysteines with a different alkylating agent, such as iodoacetic acid (IAA). This differential labeling can pinpoint the modified cysteines.
-
Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration (<1 M urea) and digest the protein overnight with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[10][11]
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence database. To identify NPC-modified peptides (if a non-reducing digest is performed), search for a variable modification on cysteine with a mass shift of +176.038 Da (the mass of the NPC moiety, C₆H₁₀NO₃S).
Part 6: Data Interpretation
Expected Mass Shifts: Successful analysis hinges on correctly identifying mass shifts corresponding to specific modifications.
| Modification | Reagent | Mass Shift (Monoisotopic) | Bond Type |
| NPC Adduct | This compound | +176.038 Da | Reversible Disulfide |
| Carbamidomethylation | Iodoacetamide (IAA) | +57.021 Da | Irreversible Thioether |
| Carboxymethylation | Iodoacetic Acid | +58.005 Da | Irreversible Thioether |
| NEM Adduct | N-ethylmaleimide | +125.048 Da | Irreversible Thioether |
Rationale: The mass of the NPC adduct is calculated from its formula C₆H₁₁NO₃S (177.22 Da) minus the hydrogen lost during disulfide bond formation.
Interpreting MS/MS spectra for a peptide modified with NPC should show fragment ions (b- and y-ions) containing the modified cysteine residue with an additional 176.038 Da. Comparing spectra from modified and control samples is essential for confident identification.[12]
Part 7: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Low Modification Efficiency | Target disulfide bonds are inaccessible. | Increase NPC concentration or incubation time. Consider partial denaturation of the protein to improve accessibility. |
| NPC reagent is oxidized. | Use fresh or properly stored NPC. Prepare solutions immediately before use. | |
| Reaction pH is too low. | Ensure reaction buffer pH is between 7.5-8.5 to favor the thiolate form. | |
| Protein Precipitation | Excessive modification or reduction is causing unfolding and aggregation. | Decrease NPC concentration or incubation time. Perform the reaction at a lower temperature (4°C). |
| Ambiguous MS Results | Disulfide scrambling during sample prep. | Ensure effective quenching with NEM or another alkylating agent immediately after the NPC reaction. |
| Incomplete digestion. | Optimize digestion conditions (enzyme:protein ratio, incubation time). |
Part 8: Conclusion
This compound is a specialized tool for protein modification with a clear, predictable mechanism of action centered on thiol-disulfide exchange. While not a reagent for mimicking the propionylation PTM found on lysine residues, it offers a valuable method for probing the accessibility of disulfide bonds and for introducing a small, reversible tag onto protein surfaces. The protocols and validation strategies outlined in this document provide a robust framework for researchers in proteomics, structural biology, and drug development to employ NPC for targeted protein modification studies. Adherence to proper controls and a clear understanding of the underlying chemistry are paramount to generating reliable and interpretable results.
Part 9: References
-
Improved protein digestion for the mass-spectrometric detection of cysteine palmitoylation. Morressier. Available at: [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
[Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - MDPI. MDPI. Available at: [Link]
-
Analytical methods in DNA and protein adduct analysis - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Post-translational modification - Wikipedia. Wikipedia. Available at: [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Reactive Carbonyl Species and Protein Adducts: Identification Strategies, Biological Mechanisms and Molecular Approaches for Their Detoxification - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Novel Oxidative Modifications in Redox-Active Cysteine Residues - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Analysis of Protein Cysteine Acylation Using a Modified Suspension Trap (Acyl-Trap) - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Recent advances in protein modifications techniques for the targeting N‐terminal cysteine. ResearchGate. Available at: [Link]
-
Quantitative Structural Proteomics Unveils the Conformational Changes of Proteins under the Endoplasmic Reticulum Stress - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Proximal cysteine residues in proteins promote Nε-carboxyalkylation of lysine residues by α-dicarbonyl compounds - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of lysine post-translational modifications through mass spectrometric detection. JoVE. Available at: [Link]
-
A, chemical structures of acetylated and propionylated lysine. B,... - ResearchGate. ResearchGate. Available at: [Link]
-
CAS No : 2885-79-2 | Product Name : this compound - Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Proximal cysteine residues in proteins promote N ε-carboxyalkylation of lysine residues by a-dicarbonyl compounds | Twist Bioscience. Twist Bioscience. Available at: [Link]
-
N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing. Open Exploration Publishing. Available at: [Link]
-
(PDF) Protein Lysine Acylation and Cysteine Succination by Intermediates of Energy Metabolism - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Analysis of Protein Cysteine Acylation Using a Modified Suspension Trap (Acyl-Trap) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Propionyl-L-cysteine in Drug Delivery Systems
Introduction: Unveiling the Potential of N-Propionyl-L-cysteine in Advanced Drug Delivery
This compound (NPC) is a thiol-containing derivative of the amino acid L-cysteine.[1][2] While its primary established application is as a non-toxic reducing agent, particularly in cosmetology for hair treatments, its chemical structure presents significant, largely unexplored potential in the design of sophisticated drug delivery systems.[1][3][4] The core functionalities of NPC that are of interest to drug delivery scientists are derived from its constituent parts: the propionyl group, which modulates its lipophilicity, and the cysteine backbone, which offers a reactive thiol (-SH) group and a carboxylic acid moiety.
These features position this compound as a promising candidate for enhancing drug solubility, stability, and bioavailability. The scientific rationale for its application is strongly supported by the extensive research on its close structural analog, N-acetyl-L-cysteine (NAC), which has been widely investigated for its mucoadhesive and antioxidant properties in drug delivery.[5][6][7] This document will provide a comprehensive guide to the synthesis, characterization, and potential applications of this compound in creating advanced drug delivery platforms, with a focus on leveraging its mucoadhesive and antioxidant capabilities. While direct literature on NPC in drug delivery is nascent, the principles and protocols outlined here are grounded in the well-established chemistry of cysteine and its derivatives.[8][9]
Core Attributes and Mechanistic Insights
The promise of this compound in drug delivery is rooted in two key chemical properties:
-
Mucoadhesion via Thiolation: The free thiol group on the cysteine moiety is the cornerstone of its potential for mucoadhesion. Mucus layers covering various epithelial tissues are rich in glycoproteins containing cysteine domains.[9] The thiol group of NPC can form covalent disulfide bonds with these cysteine residues in mucin, creating a strong adhesive interaction.[10][11] This "thiolation" strategy can significantly prolong the residence time of a drug delivery system at the site of administration, such as the gastrointestinal tract, nasal cavity, or ocular surface, thereby enhancing drug absorption.[5][12]
-
Antioxidant and Stabilizing Effects: The reducing nature of the thiol group allows NPC to act as a potent antioxidant.[1] It can protect encapsulated drugs from oxidative degradation and mitigate oxidative stress at the target site.[13][14] This is particularly valuable for delivering sensitive therapeutic agents and for treating conditions associated with oxidative damage.[6][7] Furthermore, its ability to scavenge free radicals can enhance the biocompatibility of drug delivery systems.[15][16]
Synthesis of this compound
The synthesis of this compound is a straightforward acylation reaction. A common and effective method involves the reaction of L-cysteine with propionic anhydride.
Protocol 1: Synthesis of this compound
Materials:
-
L-Cysteine[17]
-
Propionic anhydride[17]
-
Sodium acetate (NaOAc)[17]
-
Tetrahydrofuran (THF)[17]
-
Deionized water (H₂O)
-
4N Hydrochloric acid (HCl)[17]
-
Anhydrous dichloromethane (CH₂Cl₂)[18]
-
Triethylamine[18]
-
Propionyl chloride[18]
-
Magnesium sulfate (MgSO₄)[18]
-
Silica gel for column chromatography[18]
-
Hexanes and Ethyl acetate (for chromatography)[18]
Procedure:
-
In a round-bottom flask, dissolve L-cysteine (16.5 mmol) in a mixture of THF (8 mL) and H₂O (2 mL).[17]
-
Add sodium acetate (33.0 mmol) to the mixture and stir at room temperature for 20 minutes.[17]
-
Cool the reaction mixture to 5°C in an ice bath.[17]
-
Add propionic anhydride (17.6 mmol) dropwise to the cooled solution.[17]
-
Allow the reaction mixture to stir at room temperature overnight.[17]
-
Heat the mixture to reflux for 4 hours.[17]
-
After cooling, acidify the reaction mixture to a pH of 5 by adding 4N HCl.[17]
-
Remove the THF by evaporation under reduced pressure.[17]
-
The resulting residue can be purified by preparative High-Performance Liquid Chromatography (prep-HPLC) to yield this compound.[17]
Application in Drug Delivery Systems: Design and Protocols
The true potential of this compound is realized when it is incorporated into drug delivery platforms, such as nanoparticles or polymer conjugates.
Mucoadhesive Nanoparticles for Oral Drug Delivery
By incorporating this compound into lipid-based nanoparticles, it is possible to create a system that adheres to the intestinal mucus, increasing the residence time and improving the oral bioavailability of poorly absorbed drugs. The following protocol is adapted from methodologies used for N-acetyl-L-cysteine.[5][19]
Protocol 2: Formulation of NPC-Functionalized Nanostructured Lipid Carriers (NLCs)
Materials:
-
This compound (NPC)
-
Polyethylene glycol (100)-monostearate (S100)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Solid lipid (e.g., Glyceryl monostearate)
-
Liquid lipid (e.g., Oleic acid)
-
Drug to be encapsulated (e.g., Curcumin)
-
Surfactant (e.g., Tween 80)
Part A: Synthesis of this compound-PEG-monostearate (NPC-PEG-S100) Conjugate
-
Dissolve NPC (1 mmol) in anhydrous DMF (5 mL).
-
Add EDCI (0.63 mmol) and stir for 1 hour in an ice bath.[5]
-
Dissolve S100 (0.43 mmol) in CH₂Cl₂ (25 mL) and add it slowly to the NPC solution.[5]
-
Stir the mixture for 3 hours in an ice bath, followed by 72 hours at room temperature.[5]
-
Remove the organic solvent using a rotary evaporator to obtain the NPC-PEG-S100 conjugate.[5]
Part B: Preparation of NPC-NLCs
-
Dissolve the solid lipid, liquid lipid, and the drug in an organic solvent (e.g., ethanol/acetone mixture).
-
Add the synthesized NPC-PEG-S100 conjugate to this organic phase.
-
Heat the mixture to a temperature above the melting point of the solid lipid.
-
Prepare an aqueous phase containing a surfactant (e.g., Tween 80) and heat it to the same temperature.
-
Inject the organic phase into the hot aqueous phase under high-speed homogenization.
-
Rapidly cool the resulting emulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
The resulting NPC-NLC suspension can be purified by dialysis.
Characterization of NPC-Based Drug Delivery Systems
A thorough characterization is essential to ensure the quality and performance of the formulated drug delivery system.
| Parameter | Method | Purpose | Typical Expected Results |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. | For oral delivery, a size range of 100-300 nm with a PDI < 0.3 is generally desirable.[5][19] |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the nanoparticles, which indicates their stability in suspension. | A negative zeta potential (e.g., -15 to -30 mV) is often observed for such formulations.[19] |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | Spectrophotometry or HPLC | To quantify the amount of drug successfully encapsulated within the nanoparticles. | High EE (>90%) is often achievable with lipid-based nanoparticles.[5][19] |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. | Spherical and uniform nanoparticles are typically expected. |
| In Vitro Drug Release | Dialysis Method | To study the rate and mechanism of drug release from the nanoparticles in simulated physiological fluids. | A sustained release profile is often observed, which is beneficial for prolonged therapeutic effect.[5] |
Protocol 3: Evaluation of Mucoadhesion
In Vitro Mucoadhesion Test:
-
Prepare a mucin solution (e.g., porcine gastric mucin) in a suitable buffer (e.g., PBS pH 6.8).
-
Mix the NPC-NLC suspension with the mucin solution.
-
Measure the change in particle size and zeta potential over time. An increase in size and a shift in zeta potential can indicate interaction with mucin.
-
Alternatively, use a rheological method to measure the change in viscosity of the mucin solution upon addition of the NPC-NLCs. An increase in viscosity suggests mucoadhesive interactions.[12]
Visualizing the Concepts
Workflow for NPC-NLC Formulation and Evaluation
Caption: Workflow for NPC-NLCs.
Mechanism of Mucoadhesion
Caption: NPC-mediated mucoadhesion.
Conclusion and Future Perspectives
This compound stands as a promising, yet underutilized, excipient in the field of drug delivery. Its synthesis is straightforward, and its chemical properties, particularly the presence of a reactive thiol group, offer clear advantages for developing mucoadhesive and antioxidant drug delivery systems. The protocols and conceptual frameworks provided here, largely built upon the extensive knowledge of its analog N-acetyl-L-cysteine, offer a solid foundation for researchers to begin exploring the potential of NPC. Future research should focus on direct experimental validation of these proposed systems, including in vivo studies to confirm the biocompatibility and efficacy of this compound-based drug carriers in improving therapeutic outcomes.
References
-
PubChem. (n.d.). N-Propionylcysteine. Retrieved from [Link]
- Leitner, V. M., Marschütz, M. K., & Bernkop-Schnürch, A. (2003). Mucoadhesive and cohesive properties of poly(acrylic acid)-cysteine conjugates with regard to their molecular mass. European Journal of Pharmaceutical Sciences, 18(2), 89-96.
- Tian, C., Asghar, S., Wu, Y., Amerigos, D. K., Chen, Z., Zhang, M., ... & Xiao, Y. (2018). N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations. Pharmaceutical development and technology, 23(10), 1083-1091.
- Szymańska, E., & Winnicka, K. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International Journal of Molecular Sciences, 25(22), 12177.
- Szymańska, E., & Winnicka, K. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International journal of molecular sciences, 25(22), 12177.
- Laffleur, F., & Bernkop-Schnürch, A. (2013). Mucoadhesive and cohesive properties of poly(acrylic acid)-cysteine conjugates with regard to their molecular mass. International journal of pharmaceutics, 450(1-2), 152-159.
- Bernkop-Schnürch, A., Hornof, M., & Zoidl, T. (2001). Improvement in the mucoadhesive properties of alginate by the covalent attachment of cysteine. Journal of controlled release, 71(3), 277-285.
- Tian, C., Asghar, S., Wu, Y., Amerigos, D. K., Chen, Z., Zhang, M., ... & Xiao, Y. (2018). N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations. Pharmaceutical development and technology, 23(10), 1083-1091.
-
Organic Syntheses. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Szymańska, E., & Winnicka, K. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International journal of molecular sciences, 25(22), 12177.
- Papi, M., Marrani, A., Fabbri, M., De Spirito, M., & Arcovito, G. (2019). Biocompatible N-acetyl cysteine reduces graphene oxide and persists at the surface as a green radical scavenger.
- Edeas, M., & De Flora, S. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants, 13(7), 868.
- Edeas, M., & De Flora, S. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants, 13(7), 868.
- Atilgan, S., Uysal, C., & Evis, Z. (2022). N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocompatibility.
- Atilgan, S., Uysal, C., & Evis, Z. (2022). N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocompatibility.
- Atilgan, S., Uysal, C., & Evis, Z. (2022). N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocompatibility.
- Papi, M., Marrani, A., Fabbri, M., De Spirito, M., & Arcovito, G. (2019). Biocompatible N-acetyl cysteine reduces graphene oxide and persists at the surface as a green radical scavenger.
- Gaca, J., Drężek, K., & Sionkowska, A. (2022). Application and properties of conjugates based on synthetic polymers. Scientific reports, 12(1), 1-13.
- Deming, T. J. (2016). Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers. Polymers, 8(11), 387.
- Mota, V. F., de la Cruz-Cruz, P., Ferreira, A. M., & Sarmento, B. (2023). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. Pharmaceutics, 15(3), 963.
- Szymańska, E., & Winnicka, K. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International journal of molecular sciences, 25(22), 12177.
- Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762.
- Morgan, K. N., Paliy, Z., & Zabet-Moghaddam, M. (2020). Antioxidant Effects of N-Acetylcysteine Prevent Programmed Metabolic Disease in Mice. Endocrinology, 161(7), bqaa071.
- Antunes, F., Cadenas, E., & Mota, V. (2000). Antioxidant and Pro-oxidant Effect of the Thiolic Compounds N -acetyl- l -cysteine and Glutathione against Free Radical-induced Lipid Peroxidation. Free Radical Biology and Medicine, 28(1), 117-124.
- Szymańska, E., & Winnicka, K. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International journal of molecular sciences, 25(22), 12177.
- Mota, V. F., de la Cruz-Cruz, P., Ferreira, A. M., & Sarmento, B. (2023). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. Pharmaceutics, 15(3), 963.
- Szymańska, E., & Winnicka, K. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International journal of molecular sciences, 25(22), 12177.
- Wiglusz, K., Luty, J., Luty, D., & Wiglusz, R. J. (2021). Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier. Journal of Nanobiotechnology, 19(1), 1-11.
- Mota, V. F., de la Cruz-Cruz, P., Ferreira, A. M., & Sarmento, B. (2023). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. Pharmaceutics, 15(3), 963.
- Mota, V. F., de la Cruz-Cruz, P., Ferreira, A. M., & Sarmento, B. (2023). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. Pharmaceutics, 15(3), 963.
- Martínez-Sámano, J., Torres-Sánchez, E. D., & González-Pantoja, R. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules, 23(3), 575.
- Edeas, M., & De Flora, S. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants, 13(7), 868.
- Atilgan, S., Uysal, C., & Evis, Z. (2022). N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocompatibility.
- Atilgan, S., Uysal, C., & Evis, Z. (2022). N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocompatibility.
- Atilgan, S., Uysal, C., & Evis, Z. (2022). N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocompatibility.
- Papi, M., Marrani, A., Fabbri, M., De Spirito, M., & Arcovito, G. (2019). Biocompatible N-acetyl cysteine reduces graphene oxide and persists at the surface as a green radical scavenger.
Sources
- 1. scbt.com [scbt.com]
- 2. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2885-79-2 [chemicalbook.com]
- 4. This compound | 2885-79-2 [amp.chemicalbook.com]
- 5. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucoadhesive and cohesive properties of poly(acrylic acid)-cysteine conjugates with regard to their molecular mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in the mucoadhesive properties of alginate by the covalent attachment of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetyl Cysteine-Mediated Improvements in Dental Restorative Material Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Propionyl-L-cysteine as a Reducing Agent in Biochemical Assays
Abstract
Maintaining a reducing environment is critical for preserving the structural and functional integrity of proteins in a vast array of biochemical assays. While classical thiol-based reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) are widely used, they possess inherent limitations such as instability, strong odor, and interference with certain downstream applications. This guide introduces N-Propionyl-L-cysteine (NPL-cysteine), a stable and low-odor N-acylated cysteine derivative, as a robust alternative for researchers, scientists, and drug development professionals. We provide a comprehensive overview of its mechanism of action, comparative advantages, and detailed protocols for its application in protein stabilization, antibody disulfide bond reduction, and enzyme kinetic assays.
The Imperative for Reducing Agents in Protein Biochemistry
The stability and activity of proteins are exquisitely sensitive to their redox environment. Cysteine residues, with their reactive thiol (-SH) groups, are particularly susceptible to oxidation. This can lead to the formation of intramolecular or intermolecular disulfide bonds (-S-S-), which can cause protein aggregation, loss of function, or the formation of non-native structures.
Reducing agents are therefore indispensable tools in the biochemist's arsenal to:
-
Prevent Oxidation: Maintain cysteine residues in their reduced state, preserving the native conformation and activity of enzymes and other proteins.
-
Cleave Disulfide Bonds: Intentionally break disulfide bonds to denature proteins for applications like SDS-PAGE, or to separate protein subunits, such as the heavy and light chains of antibodies.
-
Enhance Solubility: Prevent the formation of insoluble aggregates linked by intermolecular disulfide bonds.
A Comparative Landscape of Common Reducing Agents
To appreciate the advantages of NPL-cysteine, it is useful to understand the characteristics of commonly used reducing agents.
-
Dithiothreitol (DTT): Often referred to as Cleland's reagent, DTT is a strong reducing agent. However, it is unstable in aqueous solutions, with a short half-life, and its thiol groups can interfere with maleimide-based labeling chemistries.[1][2]
-
β-Mercaptoethanol (BME): A volatile and pungent-smelling reducing agent, BME is effective but its strong odor necessitates handling in a fume hood.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless, and more stable alternative to DTT, particularly at neutral and acidic pH.[1][2][3] It does not contain a thiol group, making it compatible with maleimide chemistry. However, it can be less stable in phosphate buffers.[3]
This compound: A Stable and User-Friendly Alternative
This compound (CAS 2885-79-2) belongs to the family of N-acylated cysteine derivatives, which includes the well-studied N-acetyl-L-cysteine (NAC).[4][5][6] The N-acylation of the amino group enhances the stability of the cysteine molecule by preventing certain side reactions.[1] While much of the literature focuses on NAC as an antioxidant and a precursor of L-cysteine in biological systems, NPL-cysteine offers similar, if not enhanced, properties for in vitro biochemical applications due to the increased hydrophobicity of the propionyl group.[7][8]
Mechanism of Disulfide Reduction
Like other thiol-based reducing agents, NPL-cysteine reduces disulfide bonds through a thiol-disulfide exchange reaction. The thiolate anion (-S⁻) of NPL-cysteine acts as a nucleophile, attacking one of the sulfur atoms in the protein's disulfide bond. This results in a mixed disulfide between the protein and NPL-cysteine, and the release of a reduced cysteine residue on the protein. A second NPL-cysteine molecule then attacks the mixed disulfide, fully reducing the protein and forming the NPL-cystine dimer.
Caption: Mechanism of disulfide bond reduction by this compound.
Key Advantages of this compound
-
Stability: The N-acylation improves stability compared to unmodified L-cysteine, which can be unstable in neutral or basic aqueous solutions.[9]
-
Low Odor: Unlike BME and, to a lesser extent, DTT, NPL-cysteine is essentially odorless, improving the user experience and safety.
-
Biocompatibility: As a derivative of a natural amino acid, it is generally non-toxic and biocompatible.[4][6]
-
Cost-Effectiveness: It can be a more economical choice compared to TCEP for large-scale applications.
Comparative Data of Common Reducing Agents
| Property | This compound (NPL-cysteine) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Effective Conc. | 1 - 20 mM | 1 - 10 mM | 5 - 50 mM[2] | 5 - 50 mM |
| Optimal pH | 6.5 - 8.5 | 7.0 - 8.5 | 1.5 - 8.5[3] | 7.0 - 8.5 |
| Stability in Air | Good | Poor | Excellent | Poor |
| Odor | Low / None | Faint (sulfur) | None | Strong, Pungent |
| Maleimide Comp. | No | No | Yes[1][2] | No |
| Key Advantage | Stability, Low Odor | Strong Reductant | Odorless, Stable, Maleimide Compatible | Low Cost |
| Key Disadvantage | Less Potent than DTT | Instability, Odor | Cost, Instability in Phosphate Buffer[3] | High Volatility, Strong Odor |
Application Notes & Protocols
Protocol 1: General Protein Stabilization and Handling
This protocol is suitable for maintaining the reduced state of proteins during purification, storage, and in assays where disulfide bond integrity is not the primary focus.
Materials:
-
This compound (MW: 177.22 g/mol )[10]
-
Protein of interest
-
Appropriate buffer (e.g., Tris-HCl, HEPES, pH 7.0-8.0)
Procedure:
-
Prepare a 1 M stock solution of NPL-cysteine: Dissolve 177.22 mg of NPL-cysteine in 1 mL of high-purity water. Adjust the pH to ~7.0 with NaOH if necessary. Store at -20°C in small aliquots. Note: NPL-cysteine is acidic in solution.
-
Determine the working concentration: For general protein stabilization, a final concentration of 1-5 mM NPL-cysteine is typically sufficient.
-
Add NPL-cysteine to your protein buffer: Just before use, add the required volume of the 1 M NPL-cysteine stock solution to your protein buffer. For example, add 5 µL of 1 M stock to 1 mL of buffer for a final concentration of 5 mM.
-
Incubate: The reducing effect is typically rapid. For most applications, no specific incubation time is needed beyond the normal handling and assay setup time.
-
Long-term Storage: For storing proteins at 4°C or -80°C, include 1-2 mM NPL-cysteine in the storage buffer to prevent oxidation over time.
Rationale: Using a fresh dilution from a concentrated stock minimizes the degradation of the reducing agent. A concentration of 1-5 mM is generally sufficient to counteract the effects of dissolved oxygen and trace metal contaminants that can catalyze oxidation.
Protocol 2: Reduction of Antibody Disulfide Bonds for Subunit Analysis
This protocol is designed for the complete reduction of inter-chain disulfide bonds in monoclonal antibodies (mAbs) prior to analysis by methods such as SDS-PAGE or mass spectrometry.
Materials:
-
This compound (1 M stock solution, pH ~7.0)
-
Monoclonal antibody (e.g., at 1-10 mg/mL)
-
Denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 6 M Guanidine HCl or 8 M Urea)
-
Alkylation reagent (optional): 500 mM Iodoacetamide (IAM) or N-ethylmaleimide (NEM) stock solution. Protect from light.
Caption: Workflow for antibody disulfide bond reduction using NPL-cysteine.
Procedure:
-
Denaturation: In a microcentrifuge tube, mix your antibody sample with the denaturing buffer. For example, mix 10 µL of a 10 mg/mL mAb with 90 µL of denaturing buffer.
-
Reduction: Add NPL-cysteine from the 1 M stock to a final concentration of 10-20 mM. Vortex gently to mix.
-
Incubate: Incubate the reaction at 37°C for 60 minutes to ensure complete reduction of the inter-chain disulfide bonds.
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, alkylate the newly formed free thiols. Add the alkylation reagent (e.g., IAM) to a final concentration approximately 2-fold molar excess over the total thiol concentration. Incubate at room temperature for 30 minutes in the dark.
-
Analysis: The reduced (and alkylated) sample is now ready for downstream analysis. For SDS-PAGE, add the appropriate sample loading buffer and heat as required.
Causality and Self-Validation:
-
Why Denature? Denaturation unfolds the antibody, making the sterically hindered hinge region disulfide bonds accessible to the reducing agent.
-
Why 10-20 mM? A higher concentration of the reducing agent is required to drive the equilibrium towards complete reduction of the stable disulfide bonds.
-
Why Alkylate? Alkylation provides a permanent "cap" on the free thiols, preventing re-oxidation. Successful reduction and alkylation will be evident on a non-reducing SDS-PAGE gel, where the ~150 kDa band of the intact antibody will be replaced by ~50 kDa (heavy chain) and ~25 kDa (light chain) bands.
Protocol 3: Use in Cysteine Protease Kinetic Assays
Many enzymes, such as cysteine proteases (e.g., papain, caspases), require a reduced active site cysteine for activity. NPL-cysteine can be used to maintain the enzyme in its active state throughout the kinetic assay.
Materials:
-
This compound (1 M stock solution, pH ~7.0)
-
Cysteine protease enzyme
-
Enzyme assay buffer (specific to the enzyme, but generally pH 6.0-7.5)
-
Substrate for the enzyme
Procedure:
-
Prepare Assay Buffer: Prepare the enzyme assay buffer and supplement it with 2-5 mM NPL-cysteine.
-
Enzyme Activation: Pre-incubate the cysteine protease in the NPL-cysteine-containing assay buffer for 10-15 minutes at the assay temperature (e.g., 25°C or 37°C). This ensures that the active site cysteine is fully reduced before the start of the reaction.
-
Initiate Reaction: Add the substrate to the activated enzyme/buffer mixture to start the kinetic measurement.
-
Monitor Reaction: Monitor the reaction progress (e.g., by absorbance or fluorescence) over time.
Expert Insights:
-
NPL-cysteine is preferred over DTT in this application because DTT can sometimes interfere with fluorogenic or chromogenic substrates.
-
The concentration of the reducing agent should be optimized. While necessary for enzyme activity, excessively high concentrations could potentially interfere with substrate binding or have other non-specific effects. Run a control assay with varying concentrations of NPL-cysteine to determine the optimal level for your specific enzyme and substrate.
Troubleshooting and Best Practices
-
Incomplete Reduction: If you observe incomplete reduction of proteins, consider increasing the concentration of NPL-cysteine, increasing the incubation temperature or time, or ensuring the pH of the reaction is between 7.0 and 8.5.
-
Stock Solution Preparation: Always prepare stock solutions in high-purity, de-gassed water to minimize initial oxidation. Aliquot and freeze stocks to avoid multiple freeze-thaw cycles.
-
Buffer Compatibility: While generally robust, it's good practice to check for any potential interactions with specific buffer components in your assay, especially if metal ions are present.
Conclusion
This compound is a highly effective, stable, and user-friendly reducing agent that serves as an excellent alternative to traditional reagents like DTT and BME. Its low odor, enhanced stability, and biocompatibility make it particularly well-suited for a wide range of applications, from routine protein handling to specific protocols for antibody analysis and enzyme kinetics. By understanding its properties and following the detailed protocols provided, researchers can improve the reliability and quality of their biochemical assays.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Propionylcysteine. Retrieved from [Link]
- Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80.
-
Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?. Retrieved from [Link]
-
ResearchGate. (2025). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Retrieved from [Link]
-
PubMed. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-Propionylcysteine. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
- Mokobi, A., et al. (2023). Evaluation of methodology to measure redox state of cysteine/cystine in HT29 cells. Scientific Reports, 13(1), 12345.
- Baker, J. R., et al. (2005). Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine. The Journal of Nutrition, 135(5), 1153-1159.
- Fábián, I., & Kálmán, F. (2007). Population, acid-base, and redox properties of N-acetylcysteine conformers. Journal of the American Chemical Society, 129(44), 13644–13653.
- Giordani, L., et al. (2003). N-acetylcysteine inhibits the induction of an antigen-specific antibody response down-regulating CD40 and CD27 co-stimulatory molecules. Clinical & Experimental Immunology, 133(3), 359–366.
- Mayer, M., & Noble, M. (1994). N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro. Proceedings of the National Academy of Sciences, 91(16), 7496–7500.
- Andreassen, O. A., et al. (2000). N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis. Neuroreport, 11(11), 2491–2493.
- Mokras, M., & Grieb, P. (2012). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. Acta Neurobiologiae Experimentalis, 72(1), 54-61.
- Samuni, Y., et al. (2013). A Review on Various Uses of N-Acetyl Cysteine. Cell Journal (Yakhteh), 15(1), 11–17.
- Rafiee, L., et al. (2018). A Review on Various Uses of N-Acetyl Cysteine. Journal of Pharmacopuncture, 21(3), 193–202.
- Jones, D. P., et al. (2009). Cysteine Redox Potential Determines Pro-Inflammatory IL-1β Levels. PLoS ONE, 4(3), e5017.
- Inglis, A. S., & Liu, T. Y. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. The Journal of Biological Chemistry, 245(1), 112-116.
- Bernardes, G. J. L., et al. (2018). Efficient and irreversible antibody–cysteine bioconjugation using carbonylacrylic reagents.
- Genentech, Inc. (2017). Selective reduction of proteins. Google Patents.
-
Colin, T. (n.d.). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Retrieved from [Link]
- Chang, C. P., et al. (1996). Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine. Chemical Research in Toxicology, 9(3), 654-658.
-
ResearchGate. (2025). Characteristics and stability of the OPA/3-mercaptopropionic acid and OPA/N-acetyl-L-cysteine derivatives of amino acids. Retrieved from [Link]
-
Biocompare. (n.d.). Anti-N-Acetyl Cysteine Antibody Products. Retrieved from [Link]
-
University of Cambridge. (n.d.). Protocol for Cysteine Chemoselective and Irreversible Protein Chemical Ligation. Retrieved from [Link]
Sources
- 1. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:2885-79-2 | Atomaxchem [en.atomaxchem.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 2885-79-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 10. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Efficacy and Mechanism of Action Studies Using N-Propionyl-L-cysteine in Animal Models of Oxidative Stress
An Application Guide for Preclinical Research:
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies using N-Propionyl-L-cysteine (NPL-Cys). NPL-Cys is an analog of the well-studied N-acetyl-L-cysteine (NAC) and is investigated for its potential as a cysteine prodrug to bolster endogenous antioxidant defenses. These application notes explain the scientific rationale behind experimental choices, provide step-by-step protocols for relevant animal models of oxidative stress, and detail methods for endpoint analysis.
Introduction and Scientific Rationale
This compound is a thiol-containing compound structurally related to L-cysteine, a semi-essential amino acid. The primary therapeutic interest in NPL-Cys stems from its potential to act as a more stable precursor to L-cysteine than L-cysteine itself, similar to its well-known analog, N-acetyl-L-cysteine (NAC)[1][2]. Intracellular L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), one of the most critical and abundant endogenous antioxidants in mammalian cells[1][3].
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous acute and chronic diseases[4][5]. By providing a stable source of L-cysteine, NPL-Cys is hypothesized to enhance the synthesis of GSH, thereby increasing the cell's capacity to neutralize ROS and mitigate downstream cellular damage, such as lipid peroxidation, protein oxidation, and DNA damage[6][7].
In vivo animal models are indispensable for validating this therapeutic hypothesis. They allow for the investigation of NPL-Cys's pharmacokinetics, its efficacy in a complex biological system, and its mechanism of action in disease-relevant contexts that cannot be replicated in vitro.
Proposed Mechanism of Action
The central hypothesis is that exogenously administered NPL-Cys is deacetylated intracellularly to yield L-cysteine. This L-cysteine then enters the glutathione synthesis pathway, leading to increased GSH levels. Elevated GSH enhances the antioxidant capacity of the cell, primarily through the action of glutathione peroxidase (GPx), which uses GSH to reduce harmful peroxides to non-toxic substances[2].
Caption: Proposed mechanism of NPL-Cys as a cysteine prodrug.
Animal Model Selection: The Causality Behind the Choice
The selection of an appropriate animal model is paramount for testing the efficacy of an antioxidant agent like NPL-Cys. The chosen model must have a well-characterized pathology driven by oxidative stress. We will focus on two robust and widely used models: acetaminophen-induced hepatotoxicity and ischemia-reperfusion injury.
Acetaminophen (APAP)-Induced Hepatotoxicity
Rationale: APAP overdose is a leading cause of acute liver failure in humans[8][9]. Its toxicity is a classic example of metabolically-induced oxidative stress. A toxic metabolite of APAP, N-acetyl-p-benzoquinone imine (NAPQI), rapidly depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to mitochondrial proteins, leading to mitochondrial dysfunction, ROS generation, and ultimately, necrotic cell death[8][10]. This model is highly relevant because the standard antidote for APAP overdose is NAC, making it an ideal benchmark against which to compare NPL-Cys.
Species Selection: The mouse is the most relevant and widely used model for APAP hepatotoxicity. Mice exhibit mechanisms of injury, including mitochondrial damage and oxidative stress, that closely mirror human pathophysiology[8][10][11]. In contrast, rats are remarkably resistant to APAP-induced liver injury and are considered a poor model for this specific application[8][10].
Ischemia-Reperfusion (I/R) Injury
Rationale: I/R injury occurs when blood supply is restored to tissue after a period of ischemia (lack of oxygen). While reperfusion is essential, it paradoxically triggers a surge of oxidative stress from sources like xanthine oxidase and damaged mitochondria, leading to significant tissue damage[12][13]. This pathology is central to conditions like stroke, myocardial infarction, and acute kidney injury. An I/R model provides a robust platform to assess the protective effects of NPL-Cys against acute, massive oxidative bursts.
Species Selection: Rodents, particularly rats and mice, are frequently used for I/R models due to their cost-effectiveness and the availability of surgical protocols[12][14]. The choice between rat and mouse may depend on the target organ and the specific surgical requirements (e.g., vessel size). For this guide, we will detail a renal I/R model in rats.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reproducible and interpretable data. This includes proper acclimatization, randomization, and inclusion of appropriate control groups.
Caption: General experimental workflow for in vivo NPL-Cys studies.
Dosing and Administration
The pharmacokinetics of NPL-Cys are likely unknown. Pharmacokinetic studies of related compounds like NAC and S-1-propenyl-L-cysteine show variable oral bioavailability (as low as 10% for NAC in some species) and short half-lives[15][16][17]. Therefore:
-
Initial Studies: An initial dose-ranging study is highly recommended. Doses for the related compound NAC in rodents often range from 50 to 500 mg/kg.
-
Route of Administration: Intraperitoneal (IP) injection is often preferred over oral gavage in initial efficacy studies to bypass the variability of first-pass metabolism and ensure more consistent systemic exposure.
-
Vehicle: NPL-Cys should be dissolved in a sterile, biocompatible vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). The pH should be adjusted to ~7.4 if necessary.
| Parameter | Recommendation | Rationale |
| Species | Mouse (C57BL/6) for APAP; Rat (Sprague-Dawley) for Renal I/R | Proven translational relevance and established protocols[10][14]. |
| Sex | Male often preferred to avoid hormonal cycle variability. | Ensures consistency within the study. |
| Weight | 20-25 g for mice; 250-300 g for rats. | Standard weight ranges for adult animals. |
| Route | Intraperitoneal (IP) Injection | Bypasses absorption variability, providing consistent dosing[18]. |
| Dosing | Initiate with a dose-ranging study (e.g., 50, 150, 450 mg/kg). | To identify the effective dose range. |
| Timing | Pre-treatment (e.g., 1 hr before injury) or Post-treatment. | To assess prophylactic vs. therapeutic potential. |
| Controls | Sham (no injury), Vehicle (injury + vehicle solution). | Essential for isolating the effects of injury and the compound. |
Detailed Experimental Protocols
Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Protocol 1: Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
-
Animal Preparation: Acclimatize male C57BL/6 mice (20-25 g) for one week. Fast mice overnight (approx. 12-15 hours) before APAP administration to deplete baseline GSH stores, which sensitizes them to injury[9]. Water should be available ad libitum.
-
APAP Preparation: Prepare a 15-20 mg/mL solution of APAP in warm (50-60°C) sterile saline. APAP has poor water solubility, so constant stirring is required. Cool to body temperature before injection[9].
-
Treatment Administration: Administer NPL-Cys (or vehicle) via IP injection at the desired dose 1 hour before APAP administration.
-
Injury Induction: Administer a single IP injection of APAP at a dose of 300-400 mg/kg. This dose typically induces significant, but sublethal, liver injury.
-
Sample Collection: At 24 hours post-APAP injection, anesthetize the mice. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with cold PBS and collect tissue samples.
-
Endpoint Analysis:
-
Serum: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels as markers of hepatocellular injury.
-
Liver Tissue:
-
Fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E staining to assess necrosis).
-
Snap-freeze a portion in liquid nitrogen for biochemical assays (GSH levels, MDA assay).
-
-
Protocol 2: Renal Ischemia-Reperfusion (I/R) Injury in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300 g) for one week. Provide food and water ad libitum.
-
Anesthesia: Anesthetize the rat using an appropriate protocol (e.g., isoflurane inhalation or an IP injection of a ketamine/xylazine cocktail)[18][19]. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the rat on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Carefully isolate the left renal pedicle (containing the renal artery and vein).
-
Induce ischemia by clamping the renal pedicle with a non-traumatic microvascular clamp for 45 minutes[12]. The kidney should turn dark and pale. The right kidney can serve as an internal control or be removed (nephrectomy) to ensure all measured systemic effects are from the I/R kidney.
-
After 45 minutes, remove the clamp to initiate reperfusion. The kidney should regain its color.
-
Suture the abdominal wall and skin.
-
-
Treatment Administration: Administer NPL-Cys (or vehicle) via IP injection 30-60 minutes before the onset of ischemia or immediately upon reperfusion.
-
Post-Operative Care: Administer analgesics as per IACUC guidelines[19]. Monitor the animal for recovery.
-
Sample Collection: At 24 or 48 hours post-reperfusion, anesthetize the rat. Collect blood for serum analysis and harvest the kidneys.
-
Endpoint Analysis:
-
Serum: Measure Blood Urea Nitrogen (BUN) and creatinine as markers of kidney dysfunction.
-
Kidney Tissue: Process as described for liver tissue (histology and biochemical assays).
-
Biochemical Analysis Protocols for Oxidative Stress
These protocols are based on common spectrophotometric methods. Commercial kits are also widely available and offer convenience and standardization[20].
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay is based on the reaction of MDA, a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored product.
-
Homogenate Preparation: Homogenize ~100 mg of frozen tissue in 1 mL of cold PBS or KCl buffer. Centrifuge to pellet debris and collect the supernatant.
-
Reaction: To 100 µL of supernatant, add 200 µL of TBA reagent (containing TBA, trichloroacetic acid, and HCl).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Measurement: Cool the samples, centrifuge, and measure the absorbance of the supernatant at 532 nm[7].
-
Quantification: Calculate MDA concentration using a standard curve prepared with a known MDA standard.
Reduced Glutathione (GSH) Assay
This assay uses DTNB (Ellman's reagent), which reacts with the sulfhydryl group of GSH to produce a yellow-colored compound.
-
Homogenate Preparation: Homogenize tissue in a buffer containing a deproteinizing agent (e.g., metaphosphoric acid) to preserve GSH. Centrifuge and collect the supernatant.
-
Reaction: To 50 µL of supernatant, add 950 µL of reaction buffer containing DTNB.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance at 412 nm[6].
-
Quantification: Calculate GSH concentration using a standard curve prepared with a known GSH standard.
References
-
Melov, S. (2002). Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. International Journal of Biochemistry & Cell Biology, 34(11), 1395-1400.
-
Patan, M., et al. (2021). Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy. Antioxidants, 10(9), 1469.
-
Ceppa, E. P., et al. (2010). Animal models of ischemia-reperfusion-induced intestinal injury: progress and promise for translational research. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(6), G1273-G1283.
-
Jaeschke, H., et al. (2014). Acetaminophen-induced Liver Injury: from Animal Models to Humans. Journal of Clinical and Translational Hepatology, 2(3), 153-161.
-
Kalra, A., & Shah, K. (2018). Ischemia-reperfusion injury animal models. ResearchGate.
-
Rahman, A., et al. (2022). Large animal models of cardiac ischemia-reperfusion injury: Where are we now? Journal of Translational Medicine, 20(1), 1-13.
-
Jaeschke, H. (2015). Acetaminophen-induced Liver Injury: from Animal Models to Humans. ResearchGate.
-
Salmon, A. B., et al. (2010). Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. Journal of aging research, 2010, 861539.
-
Jaeschke, H. (2015). Acetaminophen-induced Liver Injury: from Animal Models to Humans. ResearchGate.
-
Aurora Scientific. (2021). Varied Approaches to Study Ischemia/Reperfusion in Rodent Models. Aurora Scientific Website.
-
Mossanen, J. C., & Tacke, F. (2015). Acetaminophen-induced acute liver injury in mice. Laboratory animals, 49(1_suppl), 30-36.
-
Amano, H., et al. (2016). Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs. Xenobiotica, 46(11), 1017-1025.
-
Ciobica, A., et al. (2014). Sleep Deprivation and Oxidative Stress in Animal Models: A Systematic Review. Oxidative Medicine and Cellular Longevity, 2014, 546392.
-
Perillo, B., et al. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. International Journal of Molecular Sciences, 21(5), 1599.
-
Mishra, P. K. (2015). Can anyone give me simpler protocols for measurement of oxidative stress in animal tissues? ResearchGate.
-
Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570.
-
Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. ResearchGate.
-
Abcam. (n.d.). Oxidative stress assays and oxidative stress markers. Abcam Website.
-
Rubio, C. P. (Ed.). (n.d.). Special Issue : Biomarkers of Oxidative Stress in Animals: Advances in Their Measurement and Practical Applications. MDPI.
-
Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570.
-
Martínez-Subiela, S., et al. (2023). Tissue-specific assessment of oxidative status: Wild boar as a case study. Frontiers in Veterinary Science, 10, 1128829.
-
Martínez-Sámano, J., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules, 23(3), 575.
-
WebMD. (n.d.). L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
-
Vasilev, N., et al. (2024). Pharmacokinetics of N-acetyl-l-cysteine in chickens. Journal of Veterinary Pharmacology and Therapeutics.
-
Tardiolo, G., et al. (2023). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. Antioxidants, 12(11), 1993.
-
Indiana University Bloomington. (n.d.). Guidelines for Anesthesia and Analgesia in Rats. IU Research.
-
Rajendran, V., et al. (2020). APPLICATIONS OF CYSTEINE IN HEALTH AND INDUSTRIES. ResearchGate.
-
Nur Mahendra, M. Y., et al. (2024). N-Acetylcysteine in Dogs and Cats: Pharmacokinetics, Therapeutic Effects and Antioxidant Function. Croatian Veterinary Journal, 57(2), 6.
-
Nur Mahendra, M. Y., et al. (2024). N-Acetylcysteine in Dogs and Cats: Pharmacokinetics, Therapeutic Effects and Antioxidant Function. Croatian Veterinary Journal.
-
The University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. UBC Animal Care Committee.
-
Eroli, F., et al. (2020). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacological Research, 159, 104906.
Sources
- 1. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of oxidative stress, aging, and therapeutic antioxidant interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sleep Deprivation and Oxidative Stress in Animal Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaminophen-induced acute liver injury in mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. aurorascientific.com [aurorascientific.com]
- 15. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-Acetylcysteine in Dogs and Cats: Pharmacokinetics, Therapeutic Effects and Antioxidant Function - CROATIAN VETERINARY JOURNAL [croatian-veterinary-journal.org]
- 18. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating Assay for N-Propionyl-L-cysteine
Abstract
This document provides a comprehensive guide for the development, validation, and application of a stability-indicating assay method (SIAM) for N-Propionyl-L-cysteine. The protocol outlines a systematic approach using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Key phases, including initial method development, forced degradation studies to ensure specificity, and full method validation according to International Council for Harmonisation (ICH) guidelines, are detailed. This application note is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this compound as a drug substance or within a drug product.
Introduction
This compound (NPC) is a thiol-containing compound with a molecular formula of C₆H₁₁NO₃S and a molecular weight of 177.22 g/mol .[1][2] Like its analogue, N-acetylcysteine (NAC), it possesses antioxidant properties due to its free sulfhydryl group. The stability of such molecules is a critical quality attribute, as the thiol group is susceptible to oxidation, and the amide bond is prone to hydrolysis.
A stability-indicating assay is an analytical procedure designed to provide a specific and accurate measure of the drug substance's concentration, unaffected by the presence of its degradation products, process impurities, or other potential interferences.[3] The development of such a method is a regulatory requirement and is essential for determining the shelf-life and appropriate storage conditions for a pharmaceutical product.[4][5][6] This process is guided by the principles outlined in the ICH guidelines, specifically Q1A(R2) for stability testing and Q2(R1) for the validation of analytical procedures.[5][6][7][8][9]
This guide explains the causality behind experimental choices, ensuring that the resulting method is robust, reliable, and fit for its intended purpose.
Foundational Principles & Key Molecular Characteristics
This compound contains three key functional groups that dictate its chemical behavior and susceptibility to degradation:
-
Thiol (-SH) Group: Highly susceptible to oxidation, which can lead to the formation of a disulfide dimer (N,N'-dipropionyl-L-cystine).[10]
-
Amide (-CONH-) Bond: Prone to hydrolysis under acidic or basic conditions, which would cleave the molecule into L-cysteine and propionic acid.
-
Carboxylic Acid (-COOH) Group: An ionizable group that influences the molecule's polarity and retention in reversed-phase chromatography.
The analytical strategy must be capable of separating the intact NPC from these potential degradants. RP-HPLC is the technique of choice due to its versatility and resolving power for small molecules.
Workflow for SIAM Development and Validation
The development of a robust SIAM follows a logical, multi-phase progression. Each phase builds upon the last, culminating in a fully validated method ready for routine use.
Caption: Overall workflow for SIAM development.
Phase 1: Analytical Method Development (RP-HPLC)
The objective of this phase is to establish chromatographic conditions that provide good peak shape, retention, and resolution for the intact this compound.
Rationale for Initial Parameter Selection
-
Column: A C18 column is the standard choice for reversed-phase chromatography of polar to moderately nonpolar small molecules. A 150 mm x 4.6 mm column with 5 µm particles provides a good balance of efficiency and backpressure.
-
Mobile Phase: A combination of a low-pH aqueous buffer and an organic solvent (acetonitrile or methanol) is ideal. Using a low pH (e.g., pH 2.5-3.0 with trifluoroacetic acid or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.
-
Detection: The amide bond in NPC provides UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal detection wavelength, which is typically around 210-220 nm for such chromophores.[11]
Protocol: Initial HPLC Method Development
-
Prepare the Mobile Phase:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Prepare Standard Solution: Accurately weigh and dissolve this compound in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
-
Set Initial HPLC Conditions:
-
Inject the standard solution and monitor the chromatography.
-
Adjust the mobile phase composition (isocratic or gradient) to achieve a retention time for the main peak between 5 and 10 minutes.
-
A good starting point for a gradient is 5% B to 95% B over 15-20 minutes to elute all potential impurities.
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose for small molecules. |
| Mobile Phase A | 0.1% TFA in Water | Low pH for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Minimizes potential peak distortion. |
| Detection | PDA Detector, 215 nm | Allows for peak purity analysis. |
Phase 2: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[10] Its purpose is to intentionally degrade the drug substance to generate potential degradation products and prove that the analytical method can separate them from the intact drug.[12][13] A target degradation of 5-20% is generally considered optimal.[14]
Caption: Potential degradation pathways for NPC.
Protocol: Forced Degradation Sample Preparation
Use a solution of this compound at ~1.0 mg/mL for all stress conditions. An unstressed sample (control) should be prepared and analyzed alongside the stressed samples.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Add 1M HCl. Heat at 60 °C for 2-8 hours. Neutralize with 1M NaOH before injection. | To induce hydrolysis of the amide bond.[10] |
| Base Hydrolysis | Add 0.1M NaOH. Keep at room temperature for 1-4 hours. Neutralize with 0.1M HCl before injection. | To induce base-catalyzed amide hydrolysis. |
| Oxidation | Add 3% H₂O₂. Keep at room temperature for 2-8 hours, protected from light. | To promote oxidation of the thiol group to a disulfide.[10][14] |
| Thermal Degradation | Store the solid drug substance at 80 °C for 24 hours. Dissolve in mobile phase for analysis. | To assess the solid-state thermal stability. |
| Photostability | Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] | To assess sensitivity to light. |
Analysis and Method Refinement
Analyze all stressed samples using the developed HPLC method.
-
Specificity: The primary goal is to achieve baseline resolution (Resolution > 2.0) between the intact NPC peak and all degradation product peaks.
-
Peak Purity: Use the PDA detector to assess the peak purity of the intact drug in the presence of its degradants. The purity angle should be less than the purity threshold.
-
Method Refinement: If co-elution is observed, the chromatographic method must be re-optimized. This may involve adjusting the gradient slope, changing the mobile phase pH, or trying a different column chemistry (e.g., C8 or Phenyl).
Phase 3: Method Validation
Once the method is proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][9][15]
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R1)) | Purpose |
| Specificity | No interference at the retention time of the analyte; peak purity index > 0.999. | Confirms the method can accurately measure the analyte in the presence of degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Demonstrates a proportional relationship between concentration and detector response. |
| Range | Typically 80% to 120% of the target assay concentration. | The interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% for the drug substance. | Measures the closeness of the test results to the true value. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. | Measures the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. |
Conclusion
This application note provides a systematic and scientifically grounded framework for developing a stability-indicating HPLC assay for this compound. By following a logical progression from initial method development and optimization through comprehensive forced degradation studies and full ICH-compliant validation, a robust and reliable method can be established. This ensures the accurate assessment of product quality and stability, which is fundamental to successful drug development and regulatory compliance.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). Novatek International. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
-
DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Asian Journal of Pharmaceutical Analysis. [Link]
-
Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Journal of Pharmaceutical Research International. [Link]
-
Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
-
DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture | Request PDF. ResearchGate. [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]
-
N-Propionylcysteine. PubChem. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. National Center for Biotechnology Information. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. MDPI. [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. National Institutes of Health. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 12. database.ich.org [database.ich.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: N-Propionyl-L-cysteine Synthesis
Welcome to the technical support center for the synthesis of N-Propionyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach is grounded in fundamental chemical principles to empower you to not only follow protocols but to understand and adapt them to your specific needs.
Introduction to this compound Synthesis
This compound is a derivative of the amino acid L-cysteine, often used in various research and development applications, including as a non-toxic reducing agent.[1] The synthesis primarily involves the N-acylation of the primary amine of L-cysteine with a suitable propionylating agent. While seemingly straightforward, the presence of three reactive functional groups—the amine, the thiol, and the carboxylic acid—necessitates precise control over reaction conditions to achieve high yield and purity. This guide will address the critical parameters and common challenges encountered during this synthesis.
Core Reaction and Mechanism
The most common method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine using an acid chloride or anhydride under basic conditions.[2][3][4] The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl or propionic acid), thereby driving the reaction equilibrium towards the product and preventing the protonation of the unreacted amine.[5][6]
General Reaction Scheme
Caption: General synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which propionylating agent is better: propionic anhydride or propionyl chloride?
A1: Both are effective, but the choice depends on your experimental setup and tolerance for byproducts.
-
Propionyl Chloride: Is more reactive than the anhydride, which can lead to faster reaction times. However, it produces hydrochloric acid (HCl) as a byproduct, which is corrosive and requires stoichiometric neutralization by a base.[5] Inadequate neutralization can protonate the L-cysteine amine, rendering it non-nucleophilic and halting the reaction.
-
Propionic Anhydride: Is less reactive and generally easier to handle.[7] The byproduct is propionic acid, which is less corrosive than HCl. While a base is still required to drive the reaction, the conditions can be milder. For many applications, the anhydride is preferred for its handling characteristics and less aggressive nature, which can help minimize side reactions.
| Feature | Propionyl Chloride | Propionic Anhydride |
| Reactivity | Higher | Lower |
| Byproduct | Hydrochloric Acid (HCl) | Propionic Acid |
| Handling | More hazardous (fumes, corrosive) | Easier and safer |
| Typical Base | Stronger base often needed (e.g., NaOH, Triethylamine) | Milder base sufficient (e.g., NaOAc)[7] |
Q2: Why is the choice of base and pH so critical for the yield?
A2: The pH of the reaction medium dictates the nucleophilicity of both the amine and the thiol groups on L-cysteine.
-
Amine Nucleophilicity: The primary amine (-NH₂) must be in its free, deprotonated form to act as a nucleophile and attack the carbonyl carbon of the propionylating agent. If the pH is too acidic, the amine will be protonated to -NH₃⁺, making it unreactive.
-
Thiol Nucleophilicity: The thiol group (-SH) is also a potent nucleophile, especially at higher pH values when it is deprotonated to the thiolate anion (-S⁻). Thiolates are generally more nucleophilic than amines.
-
The Balancing Act: The goal is to maintain a pH where the amine is sufficiently deprotonated and reactive, while minimizing the deprotonation of the thiol to prevent significant S-acylation. A moderately basic pH (typically controlled by a base like sodium acetate or bicarbonate) is often optimal. Aggressive bases like NaOH can increase the rate of S-acylation and hydrolysis of the acylating agent.[2]
Q3: How can I prevent oxidation of the thiol group?
A3: The thiol group of cysteine is highly susceptible to oxidation, primarily forming the disulfide-linked dimer, cystine. This is a major cause of reduced yield and purification difficulties.
-
Deoxygenate Solvents: Before starting the reaction, bubble an inert gas like argon or nitrogen through your solvents for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the reaction under a gentle stream of nitrogen or argon.
-
Work Quickly: Minimize the exposure of the reaction mixture to air, especially during workup and purification steps.
-
Mild Conditions: Avoid excessive heating or prolonged reaction times, which can promote oxidation.
Q4: What are the most common impurities and how can I detect them?
A4: The primary impurities are typically unreacted L-cysteine, the cystine dimer, and the S-acylated byproduct.
-
Detection:
-
Thin-Layer Chromatography (TLC): A simple and effective method. Use a polar solvent system (e.g., ethyl acetate/methanol/acetic acid). The product, this compound, will be less polar than L-cysteine but more polar than any di-acylated species. Cystine will also have a distinct Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of purity. A C18 reverse-phase column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is commonly used.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify impurities. The propionyl group will show characteristic ethyl signals (a triplet and a quartet).
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Very low or no yield of this compound.
| Possible Cause | Scientific Explanation & Recommended Solution |
| 1. Hydrolysis of Acylating Agent | Propionyl chloride and anhydride react readily with water. If added to a purely aqueous solution too quickly or at room temperature, hydrolysis can outcompete the desired N-acylation. Solution: Use a biphasic solvent system (e.g., THF/water, CH₂Cl₂/water) or an organic solvent.[3][7] Add the acylating agent dropwise at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction and favor acylation over hydrolysis.[7] |
| 2. Incorrect pH | If the reaction medium is too acidic (pH < 7-8), the amine of L-cysteine will be protonated (-NH₃⁺) and non-nucleophilic. Solution: Ensure an adequate amount of base is used. A common protocol uses 2 equivalents of sodium acetate for every 1 equivalent of L-cysteine.[7] Monitor the pH during the reaction if possible. The base neutralizes the acid byproduct, maintaining the amine's reactivity.[5] |
| 3. Oxidation of L-Cysteine | If proper inert atmosphere techniques are not used, L-cysteine will oxidize to cystine, which cannot be acylated at the amine group. You may see a significant amount of insoluble white solid (cystine) in your reaction flask. Solution: Rigorously deoxygenate all solvents and run the reaction under a nitrogen or argon atmosphere. |
| 4. Inactive Reagents | Propionic anhydride and propionyl chloride can degrade upon prolonged exposure to atmospheric moisture. L-cysteine can oxidize over time. Solution: Use freshly opened or properly stored reagents. Check the purity of your L-cysteine starting material. |
Problem: Product is impure with multiple spots on TLC or peaks in HPLC.
| Possible Cause | Scientific Explanation & Recommended Solution |
| 1. S-Acylation Side Product | The thiol group (-SH) is a strong nucleophile and can compete with the amine for the acylating agent, especially at higher pH. Solution: Maintain careful control over pH; avoid strongly basic conditions. Add the acylating agent slowly at low temperatures. This kinetically favors N-acylation. If S-acylation is a persistent issue, consider protecting the thiol group before N-acylation, though this adds steps to the synthesis. |
| 2. Cystine Formation | As mentioned, oxidation of the free thiol leads to the formation of the cystine dimer. Solution: Implement strict anaerobic conditions. During workup, if cystine has formed, it can often be removed during purification due to differences in solubility and polarity. |
| 3. Incomplete Reaction | Unreacted L-cysteine remains in the mixture. Solution: Increase the reaction time or gently warm the reaction mixture after the initial addition (e.g., let it warm to room temperature overnight).[7] Ensure the stoichiometry is correct, using a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. |
Problem: Difficulty with Product Purification.
| Possible Cause | Scientific Explanation & Recommended Solution |
| 1. Oily Product That Won't Crystallize | This compound can sometimes be difficult to crystallize, especially if minor impurities are present. Solution: If recrystallization fails, purification by column chromatography on silica gel is the most reliable alternative. Use a gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol. |
| 2. Poor Extraction from Aqueous Phase | The product has both a polar carboxylic acid and a moderately non-polar propionyl group, giving it some water solubility. Solution: During the acidic workup, ensure the pH is sufficiently low (e.g., pH 2-3) to fully protonate the carboxylate, making the molecule less water-soluble. Use a more polar organic solvent for extraction, such as ethyl acetate. Perform multiple extractions (e.g., 3-4 times) and combine the organic layers. A final wash of the combined organic layers with brine can help remove residual water.[8] |
Experimental Protocols & Workflows
Workflow for Synthesis and Purification
Caption: A typical experimental workflow for this compound synthesis.
Protocol 1: Synthesis Using Propionic Anhydride
This protocol is adapted from established methods for N-acylation of amino acids.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine (1.0 eq) and sodium acetate (2.0 eq) in a deoxygenated mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).
-
Inert Atmosphere: Seal the flask and ensure a nitrogen or argon atmosphere is maintained. Stir the mixture at room temperature for 20 minutes.
-
Acylation: Cool the flask in an ice bath to 0-5 °C. Add propionic anhydride (1.05-1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring: Check for the consumption of L-cysteine using TLC or HPLC.
-
Workup:
-
Acidify the reaction mixture to pH ~2-3 by slowly adding 4N HCl.
-
Reduce the volume under reduced pressure to remove the THF.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain pure this compound.
Visualizing Competing Reactions
The key to high yield is favoring the desired N-acylation pathway over the primary side reactions: S-acylation and oxidation.
Caption: Key competing reaction pathways in the synthesis.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). N-Propionylcysteine. Retrieved from [Link]
- Hale, M. D., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry, 430(2), 113-120.
-
Organic Syntheses. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Retrieved from [Link]
- Nakagawa, S., et al. (2020). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 25(10), 2420.
-
MDPI. (2020). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Retrieved from [Link]
- Zhang, L., et al. (2020). Fast and Stable N-Terminal Cysteine Modification via Thiazolidino Boronate Mediated Acyl Transfer.
- Google Patents. (n.d.). US5292926A - Cysteine derivatives.
- Google Patents. (n.d.). US20030114532A1 - Topical compositions containing N-acetylamino acids and related N-acetyl compounds and methods for alleviating or improving cosmetic conditions and dermatological disorders.
-
Nature Communications. (2024). N-terminal cysteine acetylation and oxidation patterns may define protein stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and Purification Process of Cysteine. Retrieved from [Link]
-
PubMed. (2021). Improvement of production yield of l-cysteine through in vitro metabolic pathway with thermophilic enzymes. Retrieved from [Link]
-
MDPI. (2023). N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases. Retrieved from [Link]
-
MDPI. (2023). Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis. Retrieved from [Link]
-
PubMed. (2002). Aminoacylation of the N-terminal cysteine is essential for Lol-dependent release of lipoproteins from membranes but does not depend on lipoprotein sorting signals. Retrieved from [Link]
-
mediaTUM. (n.d.). Metabolic control analysis enabled the improvement of the L-cysteine production process with Escherichia coli. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers. Retrieved from [Link]
- Google Patents. (n.d.). WO2015070034A1 - Substituted n-acetyl-l-cysteine derivatives and related compounds.
-
PubChem. (n.d.). Pharmaceutical compositions comprising bupropion and cysteine - Patent US-12357697-B2. Retrieved from [Link]
-
MDPI. (2020). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Retrieved from [Link]
-
NIH. (2021). Challenges and Advances in the Bioproduction of L-Cysteine. Retrieved from [Link]
- Google Patents. (n.d.). US3974031A - Process for producing L-cysteine or its derivatives.
-
Oxford Academic. (2004). Molecular analysis and control of cysteine biosynthesis: integration of nitrogen and sulphur metabolism. Retrieved from [Link]
- Google Patents. (n.d.). US20080190854A1 - Process For Purifying L-Cysteine.
-
NIH. (2022). Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases. Retrieved from [Link]
-
ResearchGate. (2015). How do you purify S-Propargyl-Cysteine in 3-4 gram quantities?. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Propionyl-L-cysteine (NPL-Cysteine)
Introduction: Navigating the Challenges of NPL-Cysteine Supplementation
Welcome to the technical support guide for N-Propionyl-L-cysteine (NPL-Cysteine). As a cysteine derivative, NPL-Cysteine serves as a valuable supplement in cell culture, primarily as a precursor to L-cysteine and for replenishing intracellular glutathione (GSH). However, its physicochemical properties, particularly the presence of a reactive thiol (-SH) group and a carboxyl group, can lead to frustrating precipitation issues when introduced into complex cell culture media.
This guide is designed to provide researchers, scientists, and drug development professionals with a systematic, science-backed approach to troubleshooting and preventing NPL-Cysteine precipitation. By understanding the underlying chemical principles, you can ensure its consistent delivery and maintain the integrity of your experiments.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific precipitation events you may encounter. Each problem is followed by an analysis of probable causes, detailed solutions, and the scientific rationale behind our recommendations.
Q1: I added my NPL-Cysteine stock solution to the cell culture medium, and it immediately turned cloudy or formed a precipitate. What went wrong?
Problem: Rapid, widespread precipitation upon adding NPL-Cysteine stock to the media.
Probable Cause: pH Shock. NPL-Cysteine, like its analog N-Acetyl-L-cysteine (NAC), is acidic in its powdered form. Dissolving it in water or a non-buffered solvent creates a stock solution with a low pH. When this acidic stock is added to a bicarbonate-buffered cell culture medium (typically at pH 7.2-7.4), it causes a rapid, localized drop in pH. This can cause NPL-Cysteine itself to precipitate as its carboxyl group becomes protonated, reducing its solubility. It can also cause other media components, such as salts and proteins, to fall out of solution[1][2].
Solution:
-
Prepare a pH-Neutralized Stock Solution: The most critical step is to adjust the pH of your NPL-Cysteine stock solution to match your culture medium (typically pH 7.4) before adding it to the bulk media.
-
Add Stock Solution Slowly: When adding the neutralized stock to your final medium, introduce it dropwise while gently swirling the container to allow for gradual equilibration and prevent localized concentration gradients.
Scientific Rationale: The solubility of NPL-Cysteine is highly dependent on the ionization state of its carboxylic acid group. At neutral pH, the carboxyl group is deprotonated (-COO⁻), making the molecule a charged and highly water-soluble anion. In an acidic environment, it becomes protonated (-COOH), rendering the molecule less polar and significantly reducing its solubility in aqueous solutions. By pre-neutralizing the stock, you ensure the molecule remains in its soluble, deprotonated form upon introduction to the media.
Q2: The medium looked fine initially, but a fine, crystalline precipitate formed after several hours or overnight in the incubator. What is happening?
Problem: Delayed precipitation, often appearing as fine crystals or a light haze after incubation.
Probable Cause: Oxidation and Dimerization. The free thiol (-SH) group on NPL-Cysteine is susceptible to oxidation. In the oxygen-rich and metal-containing environment of cell culture media, two molecules of NPL-Cysteine can oxidize to form a disulfide-bonded dimer, N,N'-dipropionyl-L-cystine . This process is analogous to the oxidation of L-cysteine to L-cystine[3]. The resulting cystine derivative often has significantly lower solubility at neutral pH than its monomeric thiol counterpart, leading to its gradual precipitation out of solution[3][4]. This reaction can be catalyzed by trace metal ions like copper (Cu²⁺) and iron (Fe³⁺) commonly found in basal media formulations[3].
Solution:
-
Use Deoxygenated Solvents: When preparing your stock solution, use high-purity water that has been deoxygenated by autoclaving and cooling in a sealed container or by sparging with an inert gas (e.g., nitrogen, argon) for 15-20 minutes[5].
-
Prepare Fresh Solutions: NPL-Cysteine solutions are best prepared fresh for each experiment to minimize oxidation over time.
-
Store Properly: If storage is necessary, flash-freeze single-use aliquots of the sterile, pH-neutralized stock solution at -20°C or -80°C and use them within a month. Avoid repeated freeze-thaw cycles, which introduce more oxygen into the solution[1].
-
Consider Metal Chelators (Advanced): In serum-free or custom media formulations where metal toxicity or reactivity is a known issue, the inclusion of a gentle chelating agent like transferrin can sometimes mitigate metal-catalyzed oxidation[1].
Scientific Rationale: The thiol-disulfide interchange is a common reaction for cysteine and its derivatives[6]. The formation of a disulfide bond eliminates the polar thiol group and creates a larger, often more rigid, and less soluble molecule. The kinetics of this oxidation are slower than pH-induced precipitation, which explains the delayed appearance of the precipitate.
Core Protocol: Preparation of a 100 mM NPL-Cysteine Stock Solution
Adherence to a robust preparation protocol is the most effective way to prevent precipitation. This protocol is adapted from best practices for similar thiol-containing compounds like N-Acetyl-L-cysteine[7][8].
Materials:
-
High-purity, sterile, deoxygenated water
-
Sterile 1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Step-by-Step Methodology:
-
Weigh Compound: In a sterile environment (e.g., biosafety cabinet), weigh out 177.22 mg of NPL-Cysteine powder for a final 100 mM concentration in 10 mL. Transfer it to a sterile 15 mL conical tube.
-
Initial Dissolution: Add approximately 8 mL of sterile, deoxygenated water to the tube. Vortex or sonicate gently in a 37°C water bath until the powder is fully dissolved[11]. The initial solution will be acidic.
-
pH Adjustment (Critical Step): Place the tube in a sterile beaker for stability. Using a calibrated pH meter, slowly add sterile 1 M NaOH drop-by-drop to the solution while gently stirring. Monitor the pH closely. Continue adding NaOH until the pH stabilizes at 7.4 ± 0.1 . This step is crucial for preventing pH shock[7][12].
-
Final Volume Adjustment: Once the pH is stable, add sterile, deoxygenated water to bring the final volume to exactly 10 mL.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new, sterile conical tube. This removes any potential microbial contaminants or micro-particulates.
-
Aliquoting and Storage: Immediately dispense the sterile stock solution into single-use, sterile microcentrifuge tubes (e.g., 100 µL aliquots). Store these aliquots at -20°C for up to one month. For longer-term storage, -80°C is recommended.
Workflow Visualization
Caption: Workflow for preparing a pH-neutralized NPL-Cysteine stock solution.
Understanding the Chemistry of Precipitation
The propensity of NPL-Cysteine to precipitate is governed by two primary chemical factors: the pH-dependent solubility and the oxidation of its thiol group.
Caption: Key chemical pathways leading to NPL-Cysteine precipitation in media.
Frequently Asked Questions (FAQs)
Q: What is the maximum solubility of NPL-Cysteine in media? A: While specific data for NPL-Cysteine is not readily published, its analog NAC is soluble in water up to 100 mg/mL (~613 mM) with potential heating[7]. However, for cell culture, working concentrations are much lower, typically in the range of 0.5 mM to 10 mM[8][13]. Exceeding the solubility limit of the final media formulation, especially in complex, protein-rich serum-free media, can lead to precipitation regardless of proper stock preparation. Always perform a dose-response curve to determine the optimal non-toxic concentration for your cell line[8].
Q: Can I dissolve NPL-Cysteine directly in DMSO or ethanol? A: Yes, NAC is soluble in DMSO and ethanol[7][11]. While this avoids pH issues, it introduces an organic solvent into your culture, which can have independent cytotoxic or biological effects. If using an organic solvent, ensure the final concentration in the media is well below the toxic threshold for your specific cells (typically <0.1% for DMSO). For most applications, a pH-adjusted aqueous stock is preferred.
Q: Does temperature affect NPL-Cysteine stability? A: Yes. While gentle warming (37°C) can aid in initial dissolution[11], prolonged exposure to higher temperatures can accelerate the rate of oxidation to the less-soluble dimer. Conversely, repeated freeze-thaw cycles of stock solutions should be avoided as they promote gas exchange and introduce oxygen, increasing the risk of oxidation[1][2]. This is why single-use aliquots are strongly recommended.
Q: Are there more soluble or stable alternatives? A: For delivering cysteine equivalents, researchers sometimes use dipeptides. For example, to overcome the low solubility of L-cystine, highly soluble dipeptides like N,N'-di-L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine have been developed to increase stability and solubility in neutral pH feed media[3]. While not a direct replacement for NPL-Cysteine's specific structure, if the goal is solely cysteine delivery, such peptides could be an option.
References
-
El-Sayed, Y. M., & El-Kareem, H. A. (1996). Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine. Chemical Research in Toxicology, 9(3), 654–658. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151048, N-Propionylcysteine. Retrieved from [Link]
-
ResearchGate. (2017). Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and Correlation of the Solubility of l -Cysteine in Several Pure and Binary Solvent Systems. Request PDF. Retrieved from [Link]
-
ResearchGate. (2021). How will you prepare the N-acetylcysteine (NAC) concentration? ResearchGate. Retrieved from [Link]
-
Schulte, L., Mao, J., Reitz, J., et al. (2020). Cysteine oxidation and disulfide formation in the ribosomal exit tunnel. Nature Communications, 11(1), 5696. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Retrieved from [Link]
-
Cell Culture Dish. (2023). Solving the solubility and stability challenges of L-cystine in culture media. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
National Institutes of Health. (2020). Cysteine oxidation and disulfide formation in the ribosomal exit tunnel. PMC. Retrieved from [Link]
-
MDPI. (2018). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Retrieved from [Link]
-
MDPI. (2022). Cysteine Oxidation Promotes Dimerization/Oligomerization of Circadian Protein Period 2. Retrieved from [Link]
-
Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
ResearchGate. (2020). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Retrieved from [Link]
- Google Patents. (n.d.). US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine.
-
YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. LabRoots. Retrieved from [Link]
-
PubMed. (2010). Effect of cysteine on lowering protein aggregation and subsequent hardening of whey protein isolate (WPI) protein bars in WPI/buffer model systems. Retrieved from [Link]
Sources
- 1. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of cysteine on lowering protein aggregation and subsequent hardening of whey protein isolate (WPI) protein bars in WPI/buffer model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-Propionyl-L-cysteine Concentration for Cell Viability
Introduction: The Critical Role of Concentration Optimization
N-Propionyl-L-cysteine (NPL-cysteine) is a thiol-containing antioxidant and a precursor to L-cysteine, which is essential for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2][3] In cell culture applications, NPL-cysteine is utilized to protect cells from oxidative stress, enhance cell viability, and maintain a healthy redox balance. However, its effect is highly concentration-dependent. Insufficient concentrations may fail to provide adequate protection, while excessive concentrations can induce oxidative stress and cytotoxicity.[4][5]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively determine the optimal NPL-cysteine concentration for their specific cell lines and experimental conditions. It includes frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
A1: NPL-cysteine primarily functions as a precursor to L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH).[6][7] By increasing the intracellular pool of L-cysteine, NPL-cysteine boosts GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[2][8] Its free thiol group can also directly scavenge certain reactive oxygen species.[9][10]
Q2: How does NPL-cysteine differ from N-acetyl-L-cysteine (NAC)?
A2: Both NPL-cysteine and NAC are precursors to L-cysteine. The primary difference lies in the acyl group attached to the cysteine molecule (propionyl vs. acetyl). This structural difference can influence the compound's stability, bioavailability, and pharmacokinetic profile.[1] While NAC is more extensively studied, NPL-cysteine is an effective alternative for replenishing intracellular cysteine and glutathione.[11][12]
Q3: Why is it crucial to optimize the NPL-cysteine concentration for each cell line?
A3: Different cell lines exhibit varying sensitivities to both oxidative stress and the effects of thiol-containing compounds. Factors such as metabolic rate, endogenous antioxidant capacity, and cell membrane transporter expression can influence a cell's response to NPL-cysteine. A concentration that is protective for one cell line may be ineffective or even toxic to another.[4] Therefore, empirical determination of the optimal concentration is essential for experimental success.
Q4: Can NPL-cysteine interfere with my cell viability assay?
A4: Yes, this is a critical consideration. Thiol-containing antioxidants like NPL-cysteine can directly reduce tetrazolium salts (e.g., MTT, XTT) to formazan, leading to a false-positive signal for cell viability.[13][14][15] This chemical interference is independent of cellular metabolic activity. It is imperative to include proper controls, such as "compound-only" wells (media + NPL-cysteine + assay reagent, without cells), to account for this background signal.[14][15]
Troubleshooting Guide: Common Issues in NPL-cysteine Optimization
This section addresses specific problems that may arise during the optimization of NPL-cysteine concentration.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High background in viability assay (e.g., MTT, XTT) even in "no-cell" control wells. | Direct chemical reduction of the assay reagent by the thiol group of NPL-cysteine.[13][14] | 1. Run a "Compound Background Control": For each NPL-cysteine concentration, include wells with media, NPL-cysteine, and the viability reagent (but no cells). Subtract this absorbance value from your experimental wells.[14][15] 2. Wash Cells: Before adding the viability reagent, gently wash the cells with PBS to remove any remaining extracellular NPL-cysteine. 3. Consider an Alternative Assay: Use a viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay (e.g., alamarBlue) or a method that measures ATP content (e.g., CellTiter-Glo). |
| Unexpectedly low cell viability at all tested NPL-cysteine concentrations. | 1. High Concentration Toxicity: The tested concentrations may be too high for your specific cell line, leading to cytotoxicity.[4] 2. Pro-oxidant Effect: At certain concentrations and in specific cellular environments, antioxidants can paradoxically act as pro-oxidants.[6] | 1. Expand Dose-Response Range: Test a much broader and lower range of concentrations (e.g., starting from low micromolar concentrations). 2. Check Media Composition: High levels of transition metals in the media can react with thiols to generate ROS. Consider using a chelator or fresh, high-quality media. |
| No observable protective effect against a known oxidative stressor. | 1. Insufficient Concentration: The NPL-cysteine concentrations used may be too low to counteract the level of oxidative stress. 2. Timing of Treatment: The timing of NPL-cysteine addition relative to the oxidative challenge may be suboptimal. | 1. Increase Concentration Range: Test higher concentrations of NPL-cysteine in your dose-response experiment. 2. Optimize Treatment Schedule: Test different pre-incubation times with NPL-cysteine (e.g., 2, 6, 12, 24 hours) before introducing the oxidative stressor to allow for sufficient uptake and GSH synthesis. |
| Precipitate forms in the cell culture media after adding NPL-cysteine. | NPL-cysteine, like L-cysteine, can be oxidized to its disulfide form, which may have lower solubility at neutral pH, especially at high concentrations.[16] | 1. Prepare Fresh Stock Solutions: Prepare NPL-cysteine stock solutions immediately before use. 2. pH Adjustment: Ensure the final pH of the media is within the optimal physiological range after adding the NPL-cysteine stock. 3. Use a More Soluble Derivative: If solubility remains an issue, consider using a more soluble cysteine derivative peptide.[16] |
Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal NPL-cysteine Concentration for Cytoprotection
This protocol outlines a dose-response experiment to identify the NPL-cysteine concentration that provides maximum protection against a specific oxidative stressor (e.g., hydrogen peroxide, H₂O₂).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (NPL-cysteine)
-
Sterile PBS
-
Oxidative stressor (e.g., H₂O₂)
-
Cell viability assay kit (e.g., MTT, or a non-tetrazolium-based kit)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment. Incubate for 24 hours.
-
NPL-cysteine Pre-treatment:
-
Prepare a 2X concentrated serial dilution of NPL-cysteine in complete medium. A suggested starting range is 0 mM, 0.2 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM, and 20 mM.
-
Remove the old medium from the cells and add 50 µL of fresh medium.
-
Add 50 µL of the 2X NPL-cysteine dilutions to the appropriate wells. This will result in a final 1X concentration.
-
Incubate for a pre-determined time (e.g., 12-24 hours) to allow for cellular uptake and GSH synthesis.
-
-
Induction of Oxidative Stress:
-
Prepare a 2X concentrated solution of the oxidative stressor (e.g., H₂O₂) in serum-free medium. The final concentration should be one that induces approximately 50% cell death (IC₅₀), which should be determined in a preliminary experiment.
-
Add 100 µL of the 2X stressor solution to the wells.
-
Incubate for the desired period (e.g., 4-6 hours).
-
-
Cell Viability Assessment:
-
Remove the treatment medium.
-
Wash the cells gently with 100 µL of sterile PBS.
-
Perform the cell viability assay according to the manufacturer's instructions. Crucially, remember to include the "Compound Background Control" wells.
-
-
Data Analysis:
-
Subtract the average absorbance of the "Compound Background Control" from all other wells.
-
Normalize the data to the "Vehicle Control" (cells treated with media only, no NPL-cysteine and no stressor) to represent 100% viability.
-
Plot the normalized cell viability against the NPL-cysteine concentration.
-
Example Data Presentation
The following table shows example data from an optimization experiment.
| NPL-cysteine Conc. (mM) | Average Absorbance (Corrected) | % Cell Viability (Normalized) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0 (+ Stressor) | 0.63 | 50% |
| 0.1 (+ Stressor) | 0.75 | 60% |
| 0.5 (+ Stressor) | 0.94 | 75% |
| 1.0 (+ Stressor) | 1.13 | 90% |
| 2.5 (+ Stressor) | 1.19 | 95% |
| 5.0 (+ Stressor) | 1.06 | 85% |
| 10.0 (+ Stressor) | 0.81 | 65% |
Interpretation: In this example, the optimal cytoprotective concentration of NPL-cysteine is approximately 2.5 mM, as it provides the highest cell viability in the presence of the oxidative stressor. Concentrations above this show a decline in protective effect, suggesting potential cytotoxicity.
Visualizing Workflows and Mechanisms
Workflow for Optimizing NPL-cysteine Concentration
Caption: Experimental workflow for determining the optimal cytoprotective concentration of NPL-cysteine.
Mechanism of NPL-cysteine Action
Caption: Simplified pathway showing NPL-cysteine as a precursor for glutathione synthesis to protect cells from ROS.
References
-
Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. PubMed. Available at: [Link]
-
Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. BenchSci. Available at: [Link]
-
My question concerns MTT cell viability assay? ResearchGate. Available at: [Link]
-
Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. NCBI. Available at: [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. National Institutes of Health (NIH). Available at: [Link]
-
Acute Treatment With Antioxidant N-Propionylglycine Attenuates Mitochondrial Cysteine Redox Post-Translational Modifications and Restores Endogenous Antioxidants in the Diabetic Heart, Identified Using Quantitative Mass Spectrometry. ResearchGate. Available at: [Link]
-
Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. MDPI. Available at: [Link]
-
Effects of a novel cystine-based glutathione precursor on oxidative stress in vascular smooth muscle cells. PubMed. Available at: [Link]
-
N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro. PubMed Central. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]
-
N-Acetyl Cysteine (NAC) vs. L-Cysteine: Understanding the Differences and Benefits. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro. PubMed. Available at: [Link]
-
N-Acetyl-l-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione. PubMed. Available at: [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. ResearchGate. Available at: [Link]
-
Effects of NAC and Gallic Acid on the Proliferation Inhibition and Induced Death of Lung Cancer Cells with Different Antioxidant Capacities. National Institutes of Health (NIH). Available at: [Link]
-
N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. PubMed Central. Available at: [Link]
-
Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Oxford Academic. Available at: [Link]
-
Protective and therapeutic potency of N-acetyl-cysteine on propionic acid-induced biochemical autistic features in rats. PubMed Central. Available at: [Link]
-
Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. MDPI. Available at: [Link]
-
NAC (N-Acetyl-L-Cysteine) Glutathione Precursor. Molecular Provisions. Available at: [Link]
-
High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. PubMed. Available at: [Link]
-
What is the final concentration of CYSTEINE in mammalian cell culture media? ResearchGate. Available at: [Link]
-
Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine. MDPI. Available at: [Link]
-
Effect of N-acetyl-L-cysteine on ROS production and cell death caused by HEMA in human primary gingival fibroblasts. PubMed. Available at: [Link]
-
Molecular analysis of the inhibitory effect of N-acetyl-L-cysteine on the proliferation and invasiveness of pancreatic cancer cells. PubMed. Available at: [Link]
-
NAC. N-Acetyl Cysteine-Improving Glutathione Reserves. YouTube. Available at: [Link]
-
N-Acetyl- Cystein the glutathione precursor. OrganiClinic. Available at: [Link]
-
Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine. PubMed Central. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. molecularprovisions.com [molecularprovisions.com]
- 3. N-Acetyl- Cystein the glutathione precursor | OrganiClinic [organiclinic.com]
- 4. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evonik.com [evonik.com]
- 6. Effects of NAC and Gallic Acid on the Proliferation Inhibition and Induced Death of Lung Cancer Cells with Different Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine [mdpi.com]
- 8. Protective and therapeutic potency of N-acetyl-cysteine on propionic acid-induced biochemical autistic features in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetyl-l-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
Technical Support Center: Detecting N-Propionyl-L-cysteine Metabolites
Prepared by the Gemini Application Science Team
Welcome to the technical support center for the analysis of N-Propionyl-L-cysteine (NPL-Cys) and related metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify these challenging analytes. NPL-Cys and other mercapturic acid derivatives are crucial biomarkers for assessing exposure to certain xenobiotics and understanding drug metabolism pathways.[1][2] However, their inherent chemical properties present significant analytical hurdles.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges, ensuring the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of NPL-Cys and the analytical strategies for its detection.
Q1: What is this compound and why is it difficult to detect?
This compound is a mercapturic acid, a type of metabolite formed when the body conjugates a substance with glutathione (GSH), which is then enzymatically processed and excreted, often in urine.[2][3] Its detection is challenging due to several key factors:
-
High Polarity: Like many amino acid derivatives, NPL-Cys is highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Thiol Reactivity: The free thiol group in cysteine-containing metabolites is highly susceptible to oxidation, which can lead to the formation of disulfides (e.g., dimerization). This instability can occur during sample collection, preparation, and analysis, resulting in analyte loss and poor reproducibility.[4][5]
-
In-source Instability: Thiol-containing compounds can be unstable within the ion source of a mass spectrometer, leading to fragmentation or unpredictable ionization efficiency, which complicates quantification.[6]
-
Low Endogenous Levels: Depending on the exposure context, the concentration of these metabolites in biological matrices like plasma or urine can be very low, requiring highly sensitive analytical methods.[1][7]
Q2: What are the most common analytical platforms for NPL-Cys detection?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of NPL-Cys and other mercapturic acids.[1][7][8]
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte of interest from complex biological matrix components.
-
Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for detection. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the mass of the NPL-Cys derivative) is selected and fragmented to produce a characteristic product ion. This precursor-product ion transition is unique to the analyte, minimizing interference.[6]
Q3: What are the most critical pre-analytical steps to ensure sample integrity?
Pre-analytical variables are a major source of error in thiol metabolite analysis. The primary goal is to prevent oxidation of the thiol group.
-
Immediate Stabilization: The most critical step is to stabilize the free thiols immediately upon sample collection. This is typically achieved by adding a thiol-alkylating agent, such as N-ethylmaleimide (NEM) , directly to the collection tube.[4][5] NEM forms a stable covalent bond with the thiol group, preventing its oxidation.[5]
-
Acidification: Lowering the pH of the sample (e.g., to pH < 4) can help slow down the rate of oxidation.[9]
-
Low Temperature: Samples should be collected and processed on ice and stored at -80°C to minimize enzymatic activity and chemical degradation.[10]
Part 2: Troubleshooting Guide
This section is formatted as a direct, problem-solution guide for issues commonly encountered during method development and sample analysis.
Issue 1: Poor Sensitivity / Low Signal Intensity
You're running your samples, but the peak for your NPL-Cys metabolite is barely detectable or lost in the noise.
| Potential Cause | Explanation & Solution |
| Analyte Degradation | The thiol group on your metabolite has likely oxidized during sample preparation. Solution: Ensure immediate stabilization upon collection using a derivatizing agent like N-ethylmaleimide (NEM).[5] Re-evaluate your sample preparation protocol to minimize time at room temperature and ensure all steps are performed on ice. |
| Poor Ionization Efficiency | NPL-Cys may not ionize well under your current mass spectrometer source conditions. Solution: Optimize MS source parameters (e.g., gas temperatures, flow rates, spray voltage). Test both positive and negative electrospray ionization (ESI) modes. While some methods use negative mode for related compounds, derivatization with agents like NEM often yields derivatives that ionize more efficiently in positive mode.[1] |
| Suboptimal Derivatization | The derivatization reaction with NEM (or another agent) may be incomplete. Solution: Optimize the derivatization reaction. Ensure the pH is compatible with the reaction (NEM works well around pH 7.0).[4] Also, check the molar ratio of the derivatizing agent to the expected thiol concentration; a sufficient excess is required. |
| Matrix Effects | Co-eluting compounds from the biological matrix (e.g., salts, phospholipids) can suppress the ionization of your target analyte. Solution: Improve your sample cleanup. Incorporate a solid-phase extraction (SPE) step to remove interferences.[1] Alternatively, adjust your LC gradient to better separate the analyte from the region where matrix components elute. |
Issue 2: Poor Peak Shape & Shifting Retention Times
Your chromatographic peaks are broad, tailing, splitting, or the retention time is inconsistent between injections.
| Potential Cause | Explanation & Solution |
| On-Column Interactions | The polar and potentially charged nature of NPL-Cys can lead to secondary interactions with the stationary phase or active sites in the LC system, causing peak tailing. Solution: Use a column designed for polar analytes (e.g., an AQ-C18 phase). Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Adding a low concentration of a competing agent like trifluoroacetic acid (TFA) can sometimes help, but be mindful of its ion-suppressing effects in MS. |
| Incomplete Derivatization | If the derivatization is not complete, you may be seeing peaks for both the derivatized and underivatized forms of the metabolite, which will have different retention times and peak shapes. Solution: Re-optimize the derivatization protocol as described in "Poor Sensitivity". Ensure the reaction has gone to completion before injection. |
| Column Overloading | Injecting too much sample, especially from a "dirty" matrix, can overload the column and degrade peak shape. Solution: Dilute your sample or reduce the injection volume. Improve sample cleanup with SPE to reduce the overall mass of material being injected onto the column. |
| System Instability | Fluctuations in pump pressure, column temperature, or mobile phase composition can cause retention time drift. Solution: Ensure the LC system is properly equilibrated before starting the analytical run. Check for leaks and ensure mobile phases are properly degassed and mixed. |
Issue 3: High Background Noise & Interfering Peaks
The baseline is noisy, or you see multiple peaks in your MRM channel that are not your target analyte.
| Potential Cause | Explanation & Solution | | In-Source Fragmentation of Interferences | Other metabolites, particularly other cysteine adducts, can fragment within the MS ion source to produce a product ion that matches your target analyte's MRM transition.[6] Solution: This is a critical challenge. Improve chromatographic separation to ensure the interfering compound does not co-elute with your analyte.[6] If separation is not possible, a different ionization technique (e.g., switching from APCI to ESI) might reduce the in-source decomposition of the interfering metabolite.[6] | | Contamination | Contamination can come from reagents, collection tubes, or carryover from a previous injection. Solution: Run method blanks (injecting only the sample diluent) to identify sources of contamination. Use high-purity, LC-MS grade solvents and reagents. Implement a robust needle wash protocol in your autosampler settings to prevent carryover. | | Non-Specific Derivatization | The derivatizing agent may react with other nucleophiles in the sample, creating products that interfere with your analysis. Solution: While NEM is highly selective for thiols, side reactions can occur.[4] Optimize reaction conditions (pH, time, temperature) to favor the desired reaction.[4] Improve sample cleanup to remove potential cross-reactants before derivatization. |
Part 3: Protocols & Workflows
Protocol 1: Stabilization and Extraction of NPL-Cys from Urine
This protocol provides a robust method for sample preparation, incorporating immediate thiol stabilization.
Materials:
-
N-ethylmaleimide (NEM) solution: 100 mM in water
-
Deuterated internal standard (IS) of your analyte (e.g., d7-NPL-Cys)
-
Formic Acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Procedure:
-
Sample Collection & Stabilization: Collect urine into a tube pre-spiked with NEM solution to achieve a final concentration of ~10 mM NEM. Mix immediately. Causality: This step is critical to alkylate the reactive thiol group, preventing oxidative degradation and ensuring analyte stability.[5]
-
Internal Standard Spiking: To 500 µL of the stabilized urine sample, add the internal standard to the desired final concentration.
-
Acidification & Protein Precipitation: Add 500 µL of 0.1% formic acid in acetonitrile. Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
SPE Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from step 4 onto the cartridge. c. Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[1] d. Elute the analyte with 1 mL of acetone or acetonitrile.[1]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrument and analyte derivative.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 AQ-type column (e.g., 100 x 2.1 mm, 1.8 µm) | "AQ" or aqueous-stable columns are designed to prevent phase collapse with highly aqueous mobile phases, improving retention for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5-7 minutes | A typical starting gradient. Adjust the slope to ensure separation from matrix components and other isomers. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Positive | NEM-derivatized thiols often show excellent response in positive mode. |
| MRM Transitions | To be determined empirically | Infuse a standard of your NEM-derivatized analyte to find the optimal precursor ion [M+H]+ and the most stable, intense product ion(s). |
Part 4: Visualized Workflows
Diagram 1: General Troubleshooting Logic Flow
This diagram outlines a systematic approach to diagnosing and resolving common issues in NPL-Cys analysis.
Caption: A decision tree for troubleshooting NPL-Cys metabolite analysis.
Diagram 2: Sample Preparation Workflow
This diagram illustrates the key steps from biological sample to LC-MS/MS analysis.
Sources
- 1. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of urinary N-acetyl-S- (propionamide)cysteine using an on-line clean-up system coupled with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of urinary N-acetyl-S-(propionamide)-cysteine as a biomarker for the assessment of acrylamide exposure in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Propionyl-L-cysteine Synthesis
Welcome to the technical support center for the synthesis and purification of N-Propionyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you minimize impurities and maximize yield.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues arising during the synthesis of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields in the N-propionylation of L-cysteine typically stem from three primary issues: hydrolysis of the acylating agent, incomplete reaction, or suboptimal pH control.
-
Hydrolysis of Propionic Anhydride : Propionic anhydride is highly susceptible to hydrolysis, reacting with water to form two equivalents of propionic acid.[1][2][3] This competing reaction consumes your acylating agent, reducing the amount available to react with L-cysteine. To mitigate this, ensure your reaction is conducted in a suitable solvent system (e.g., a mixture of an organic solvent like THF and water) and that the propionic anhydride is added dropwise to a cooled solution to control the exothermic reaction.[4]
-
Inadequate Base : The acylation of L-cysteine's amino group produces one equivalent of propionic acid. This acid can protonate the amino group of unreacted L-cysteine, rendering it non-nucleophilic and halting the reaction.[5] It is crucial to use a sufficient amount of a mild base, such as sodium acetate, to neutralize the acid as it forms. A molar ratio of at least 2:1 of base to L-cysteine is recommended to buffer the system effectively.[4]
-
Suboptimal pH : The pH of the reaction mixture is critical. While a basic environment is needed to deprotonate the amino group, making it nucleophilic, a highly basic pH can increase the rate of anhydride hydrolysis. Conversely, an acidic pH will protonate the amine, preventing the reaction. The ideal pH range for this reaction is typically between 8 and 10.
Q2: I'm observing a significant impurity with a mass corresponding to the disulfide-linked dimer of the product. How can I prevent its formation?
A2: The formation of N,N'-dipropionyl-L-cystine is a common issue caused by the oxidation of the thiol (-SH) group of L-cysteine or the final product. The thiol group is highly susceptible to oxidation, especially in the presence of oxygen and at neutral to alkaline pH.
-
Deoxygenate Solvents : Before starting the reaction, it is highly recommended to sparge all solvents (water, THF, etc.) with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere : Maintain an inert atmosphere (e.g., under a nitrogen blanket) throughout the reaction and workup process. This minimizes the exposure of the reaction mixture to atmospheric oxygen.
-
Control pH during Workup : During the workup and purification steps, keeping the pH in the acidic range (pH 3-5) can help reduce the rate of thiol oxidation.
-
Consider a Reducing Agent : In some cases, adding a small amount of a mild reducing agent during the workup can help to cleave any formed disulfide bonds, although this will require subsequent removal.
Q3: My final product shows two closely related spots on TLC/peaks in HPLC. Could this be the S-acylated impurity? How do I control it?
A3: Yes, this is a strong possibility. The thiol group of cysteine is also a potent nucleophile and can compete with the amino group in reacting with propionic anhydride, leading to the formation of an S-propionyl-L-cysteine thioester. This thioester can then undergo an intramolecular S-to-N acyl transfer to form the desired, more thermodynamically stable N-propionyl product.[6]
-
Mechanism of Formation : The formation of the S-acylated intermediate is pH-dependent. The thiol group has a lower pKa (around 8.3) than the amino group (around 10.3), meaning the thiolate anion (-S⁻), a powerful nucleophile, is present at a lower pH than the neutral amino group.
-
Control Strategy :
-
pH Management : Carefully controlling the pH is key. Running the reaction at a pH where the amino group is sufficiently deprotonated to be reactive while minimizing the concentration of the highly reactive thiolate can favor N-acylation. A pH around 9-10 is a good starting point.
-
Reaction Time and Temperature : Allowing the reaction to proceed for a sufficient duration, even at a slightly elevated temperature (e.g., reflux), can promote the S-to-N acyl transfer, converting the kinetic S-acylated product to the thermodynamic N-acylated product.[4]
-
Q4: I am concerned about racemization and the formation of the D-enantiomer. Is this a significant risk, and how can I minimize it?
A4: Racemization of L-cysteine to form the D-enantiomer is a potential risk during acylation, particularly under harsh basic conditions or elevated temperatures.[7][8] The presence of the D-enantiomer is a critical impurity, especially in pharmaceutical applications.
-
Mechanism : The alpha-proton of the amino acid can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can then be reprotonated from either face, resulting in racemization.
-
Minimization Strategies :
-
Choice of Base : Use a mild, non-hindered base like sodium acetate or sodium bicarbonate instead of strong bases like sodium hydroxide. The use of certain organic bases like N-methylmorpholine has been shown to increase racemization in peptide synthesis and should be used with caution.[8]
-
Temperature Control : Avoid excessively high reaction temperatures. While some heating may be necessary to drive the reaction to completion or facilitate S-to-N acyl transfer, prolonged exposure to high heat should be avoided. Perform the initial addition of the anhydride at a reduced temperature (e.g., 5 °C).[4]
-
Reaction Time : Minimize the overall reaction time to what is necessary for complete conversion.
-
Section 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound, along with structured tables for easy reference.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods and optimized to minimize impurity formation.[4]
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve L-cysteine (1 equivalent) and sodium acetate (2.2 equivalents) in a deoxygenated mixture of tetrahydrofuran (THF) and water (4:1 v/v).
-
Inerting : Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Cooling : Cool the reaction mixture to 5 °C using an ice bath.
-
Acylation : Add propionic anhydride (1.05 equivalents) dropwise to the cooled, stirring solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight under a nitrogen atmosphere.
-
S-to-N Transfer (Optional but Recommended) : Gently heat the reaction mixture to reflux for 2-4 hours to ensure the conversion of any S-propionyl intermediate to the N-propionyl product.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 3-4 with 4N HCl. This step protonates the carboxylate and the thiol group, increasing stability.
-
Reduce the volume of the solution under reduced pressure to remove the THF.
-
The remaining aqueous solution can be extracted with an organic solvent like ethyl acetate, or directly subjected to purification.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.
-
Solvent Selection : A mixture of water and a water-miscible organic solvent like isopropanol or acetone is often effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution : Dissolve the crude this compound in a minimal amount of the hot solvent system.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying : Dry the purified crystals in a vacuum oven at a temperature below 50 °C until a constant weight is achieved.
Protocol 3: HPLC Analysis for Purity Assessment
This protocol provides a general framework for the analysis of this compound and its common impurities.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 1: HPLC Parameters for Purity Analysis
Impurity Profile Summary
The following table summarizes the key potential impurities and their characteristics.
| Impurity Name | Structure | Common Cause | Mitigation Strategy |
| L-Cysteine | Unreacted Starting Material | Incomplete reaction; hydrolysis of anhydride | Use slight excess of anhydride; ensure adequate base |
| Propionic Acid | Hydrolysis of Anhydride | Presence of water | Use fresh anhydride; control temperature |
| N,N'-dipropionyl-L-cystine | Oxidized Dimer | Presence of oxygen | Use deoxygenated solvents; maintain inert atmosphere |
| S-Propionyl-L-cysteine | Kinetic Product | Competitive acylation at the thiol group | Control pH; allow for S-to-N acyl transfer (heat/time) |
| D-N-Propionyl-L-cysteine | Racemization Product | Harsh basic conditions; high temperature | Use mild base; control reaction temperature |
Table 2: Potential Impurities in this compound Synthesis
Section 3: Visual Workflows and Mechanisms
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for this compound Synthesis and Purification.
Diagram 2: Competitive N- vs. S-Acylation Mechanism
Caption: N- vs. S-Acylation pathways in this compound synthesis.
Diagram 3: Troubleshooting Decision Tree for Impurities
Caption: Decision tree for troubleshooting common impurities.
References
-
Grein, S. J. (2015). The Physiology of Protein S-acylation. Physiological Reviews, 95(4), 1131–1177. [Link]
-
Lanyon-Hogg, T., & Chamberlain, L. H. (2020). Mechanisms and functions of protein S-acylation. Nature Reviews Molecular Cell Biology, 21(7), 357–377. [Link]
-
OECD SIDS. (2004). SIDS INITIAL ASSESSMENT PROFILE for Propionic anhydride. [Link]
-
Gallego, O., & Linder, M. E. (2020). The molecular era of protein S-acylation: spotlight on structure, mechanisms, and dynamics. Journal of Biological Chemistry, 295(40), 13686–13708. [Link]
-
PubChem. (n.d.). Propionic anhydride. National Center for Biotechnology Information. [Link]
-
Fairn, G. D., & Grinstein, S. (2021). Examining the Underappreciated Role of S-Acylated Proteins as Critical Regulators of Phagocytosis and Phagosome Maturation in Macrophages. Frontiers in Immunology, 12, 658611. [Link]
- Sode, K., & Tanaka, H. (1976). Process for producing L-cysteine or its derivatives. U.S.
-
Lanyon-Hogg, T., & Chamberlain, L. H. (2024). Mechanisms and functions of protein S-acylation. ResearchGate. [Link]
-
Bentley, R. K., & Lyons, C. S. (2014). The Simple and General-Base Catalyzed Aqueous Hydrolyses of Propionic and Butyric Anhydride. ARC Journal of Research in Science and Technology. [Link]
- Naka, T., et al. (1994). Cysteine derivatives. U.S.
-
Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-651. [Link]
-
Patel, J. P., & Patel, N. J. (1988). S-acylation of cysteine by O-acetylsalicylic anhydride: a possible mechanism for aspirin hypersensitivity? Journal of Pharmaceutical Sciences, 77(11), 983-986. [Link]
- Rieping, K., et al. (2008). Process For Purifying L-Cysteine. U.S.
-
Hanley, J. F., et al. (2009). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine. Journal of Chromatography B, 877(8-9), 827-832. [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]
-
Landgraf, C., et al. (2023). Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Journal of Biological Chemistry, 299(8), 105088. [Link]
-
ResearchGate. (n.d.). Isolation and Purification Process of Cysteine. [Link]
-
GreenskyBio. (2024). Preparation Process of N - Acetyl - L - Cysteine (NAC). [Link]
-
Siedler, F., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275. [Link]
-
ResearchGate. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]
- Patek, M., et al. (2014). Method for production of natural L-cysteine by fermentation. U.S.
- Sano, K., et al. (1988). Method for production of cystine from cysteine.
-
Wikipedia. (n.d.). Post-translational modification. [Link]
- Li, J., & Wang, Y. (2015). Production method of N-acetyl-L-cysteine.
-
Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
PubChem. (n.d.). N-Propionylcysteine. National Center for Biotechnology Information. [Link]
-
Barkin, R. L., & Buvanendran, A. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 808940. [Link]
-
Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 447-452. [Link]
-
Pharmaffiliates. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. [Link]
-
Jungermann, E., et al. (1955). The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society, 77(6), 1599-1601. [Link]
-
MDPI. (n.d.). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. [Link]
-
SIELC. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). Note for Guidance on Impurities in New Drug Substances (CPMP/ICH/2737/99). [Link]
-
Ushijima, M., et al. (2018). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 23(7), 1789. [Link]
-
Pharmaffiliates. (n.d.). Acetylcysteine-Impurities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. S-acylation of cysteine by O-acetylsalicylic anhydride: a possible mechanism for aspirin hypersensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of N-Propionyl-L-cysteine Formulations
Welcome to the technical support center for N-Propionyl-L-cysteine (NPL-C) formulation development. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the bioavailability of this promising therapeutic agent. Here, we synthesize fundamental principles with actionable troubleshooting strategies to empower your experimental success.
Introduction: Understanding the Bioavailability Challenge of this compound
This compound (NPL-C) is a thiol-containing compound with significant therapeutic potential, largely attributed to its role as a precursor to L-cysteine and subsequent replenishment of intracellular glutathione (GSH), a critical antioxidant. However, like its analogue N-acetyl-L-cysteine (NAC), NPL-C is anticipated to face challenges in achieving optimal oral bioavailability. These hurdles primarily stem from:
-
Limited Permeability: As a hydrophilic molecule, NPL-C may exhibit poor passive diffusion across the lipid-rich intestinal epithelium.
-
First-Pass Metabolism: Upon absorption, NPL-C is likely subject to extensive metabolism in the gut wall and liver, reducing the amount of active compound reaching systemic circulation.
-
Physicochemical Instability: The thiol group in NPL-C is susceptible to oxidation, which can impact its stability in formulation and in the gastrointestinal tract.
This guide provides a structured approach to systematically address these challenges through formulation science and robust analytical evaluation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when beginning to work with NPL-C formulations.
Q1: What is the expected oral bioavailability of NPL-C, and how does it compare to N-acetylcysteine (NAC)?
While specific oral bioavailability data for NPL-C is not extensively published, we can draw parallels from the well-studied NAC. NAC exhibits low oral bioavailability, typically in the range of 6-10%.[1][2] This is largely due to significant first-pass metabolism. The N-acetylation of L-cysteine in NAC improves its stability and absorption compared to L-cysteine alone.[3][4] It is reasonable to hypothesize that NPL-C will have a similar bioavailability profile to NAC, as the N-propionyl group also serves to stabilize the molecule. Direct comparative studies are recommended to determine the precise bioavailability of your NPL-C formulation.
Q2: What are the primary mechanisms limiting the oral absorption of NPL-C?
The primary limiting factors are expected to be:
-
Low Passive Permeability: Due to its hydrophilic nature.
-
Efflux Transporters: Potential for active efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp).
-
Pre-systemic Metabolism: Enzymatic degradation in the intestines and liver.
Q3: What are the first-line strategies to consider for enhancing NPL-C bioavailability?
Initial strategies should focus on:
-
Prodrug Approaches: Modifying the NPL-C molecule to create a more lipophilic and permeable derivative that converts to the active NPL-C in vivo.[5][6][7]
-
Nanoformulations: Encapsulating NPL-C in lipid-based nanocarriers like liposomes or solid lipid nanoparticles to protect it from degradation and enhance its transport across the intestinal barrier.[8][9][10]
-
Use of Permeation Enhancers: Incorporating excipients that transiently open the tight junctions between intestinal epithelial cells to allow for paracellular transport.
Q4: Which in vitro models are most suitable for the initial screening of NPL-C formulations?
For initial screening, the following in vitro models are highly recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay to assess passive permeability.
-
Caco-2 Cell Permeability Assay: Considered the gold standard for in vitro prediction of intestinal drug absorption, as it models both passive and active transport mechanisms.[11][12][13]
Q5: How can I assess the metabolic stability of my NPL-C formulation?
The metabolic stability of NPL-C can be evaluated using in vitro models such as:
-
Liver Microsomes: Subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes.[1][14][15]
-
Hepatocytes: Whole liver cells that provide a more comprehensive assessment of metabolic pathways.
Part 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific experimental challenges.
Troubleshooting Guide 1: Low Permeability in Caco-2 Assays
Problem: Your NPL-C formulation shows low apparent permeability (Papp) in the apical-to-basolateral direction in a Caco-2 cell monolayer assay.
dot graph TD { A[Low Papp Value Observed] --> B{Potential Causes}; B --> C[Poor Passive Diffusion]; B --> D[Active Efflux]; B --> E[Cell Monolayer Integrity Issues]; C --> F[Increase Lipophilicity]; F --> G[Prodrug Strategy]; D --> H[Inhibit Efflux Transporters]; H --> I[Co-administer with P-gp Inhibitor]; E --> J[Verify TEER Values]; J --> K[Optimize Cell Culture Conditions]; }
Caption: Troubleshooting workflow for low Caco-2 permeability.
Detailed Troubleshooting Steps:
| Potential Cause | Underlying Rationale | Troubleshooting Action & Protocol |
| Poor Passive Diffusion | NPL-C is inherently hydrophilic, limiting its ability to cross the lipid cell membrane. | Action: Increase the lipophilicity of the formulation. Protocol 1: Prodrug Synthesis: Synthesize ester or amide prodrugs of NPL-C to mask the polar carboxyl and thiol groups. This increases lipophilicity, facilitating transcellular diffusion. The prodrug is then cleaved by intracellular esterases to release the active NPL-C. Protocol 2: Nanoencapsulation: Formulate NPL-C into nanostructured lipid carriers (NLCs) or liposomes. These lipid-based carriers can fuse with the cell membrane, delivering the encapsulated NPL-C directly into the cell. |
| Active Efflux | NPL-C may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell. | Action: Determine if NPL-C is a substrate for efflux transporters. Protocol: Bidirectional Caco-2 Assay: Measure the permeability of NPL-C in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[11] If efflux is confirmed, co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases. |
| Cell Monolayer Integrity Issues | A compromised Caco-2 monolayer with leaky tight junctions will not accurately reflect intestinal permeability. | Action: Verify the integrity of the Caco-2 monolayer. Protocol: TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER indicates compromised integrity. Ensure TEER values are within the acceptable range for your laboratory's established protocol. Also, assess the permeability of a paracellular marker like Lucifer Yellow. |
Troubleshooting Guide 2: High Variability in In Vivo Pharmacokinetic (PK) Studies
Problem: You observe high inter-animal variability in plasma concentrations of NPL-C following oral administration in your animal model.
dot graph TD { A[High PK Variability] --> B{Potential Causes}; B --> C[Formulation Instability]; B --> D[Inconsistent Dosing]; B --> E[Physiological Differences]; C --> F[Assess Formulation Stability]; F --> G[Use Stabilizing Excipients]; D --> H[Refine Dosing Technique]; H --> I[Ensure Homogeneous Suspension]; E --> J[Standardize Animal Conditions]; J --> K[Fasting/Fed State Control]; }
Caption: Troubleshooting workflow for high in vivo PK variability.
Detailed Troubleshooting Steps:
| Potential Cause | Underlying Rationale | Troubleshooting Action & Protocol |
| Formulation Instability | NPL-C may be degrading in the formulation vehicle prior to or during administration, leading to inconsistent dosing. | Action: Assess the stability of your NPL-C formulation. Protocol: Formulation Stability Study: Prepare your formulation and store it under the same conditions as in your PK study. At various time points, analyze the concentration of NPL-C using a validated analytical method (e.g., HPLC-MS). If degradation is observed, consider adding antioxidants or adjusting the pH of the vehicle. L-cysteine has been shown to be sensitive to heat and humidity, and its stability can be affected by certain excipients.[16][17] |
| Inconsistent Dosing | Inaccurate or inconsistent administration of the dose will lead to variable plasma concentrations. | Action: Refine your dosing technique. Protocol: Dosing Procedure Validation: If administering a suspension, ensure it is homogenous and does not settle during the dosing period. Use positive displacement pipettes for viscous formulations. For oral gavage, ensure consistent placement of the gavage needle to avoid administration into the esophagus where it may be regurgitated. |
| Physiological Differences | Variations in gastric pH, gastrointestinal transit time, and metabolic enzyme activity among animals can contribute to PK variability. | Action: Standardize animal conditions and consider the impact of the gut microbiome. Protocol: Controlled Study Conditions: Ensure all animals are of the same age, sex, and health status. Standardize the fasting or fed state of the animals, as food can significantly impact drug absorption. The gut microbiome can also influence drug metabolism; consider this as a potential source of variability. |
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Preparation of NPL-C Loaded Liposomes
This protocol describes a thin-film hydration method for encapsulating NPL-C in liposomes, a promising strategy for enhancing its oral bioavailability.
Materials:
-
This compound (NPL-C)
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Dissolve HSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature.
-
Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with a solution of NPL-C in PBS (pH 6.3) by vortexing. The use of a slightly acidic pH can improve the entrapment efficiency and stability of cysteine-containing compounds in liposomes.[18][19]
-
Reduce the size of the resulting multilamellar vesicles (MLVs) by probe sonication.
-
Extrude the liposomal suspension through 100 nm polycarbonate membranes to produce unilamellar vesicles (LUVs) of a defined size.
-
Remove unencapsulated NPL-C by a suitable method such as dialysis or size exclusion chromatography.
Data Presentation: Comparison of Formulation Strategies
The following table provides a template for comparing the in vitro performance of different NPL-C formulations.
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) in Caco-2 | Efflux Ratio (B-A / A-B) | Metabolic Half-life in Liver Microsomes (min) |
| NPL-C Solution | e.g., 0.5 ± 0.1 | e.g., 3.2 ± 0.4 | e.g., 15 ± 3 |
| NPL-C Liposomes | e.g., 2.5 ± 0.3 | e.g., 1.1 ± 0.2 | e.g., 45 ± 5 |
| NPL-C Prodrug | e.g., 5.1 ± 0.6 | e.g., 0.9 ± 0.1 | e.g., >120 (as prodrug) |
Interpretation of Data:
-
Papp (A-B): A higher value indicates better permeability across the Caco-2 monolayer.
-
Efflux Ratio: A value close to 1 indicates minimal active efflux.
-
Metabolic Half-life: A longer half-life suggests greater stability against metabolism by liver enzymes.
References
-
Dietary Supplement Contract Manufacturer. L-Cysteine VS N-Acetyl-L-Cysteine. [Link]
-
Kartal, A., El-Haggar, R., & Salonen, J. (2008). Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. Journal of Pharmacy and Pharmacology, 60(9), 1131-1138. [Link]
-
Pelkonen, O., & Pasanen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za farmaciju, 69(1), 1-17. [Link]
-
Di, L. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening in Drug Discovery (pp. 135-151). Humana Press. [Link]
-
Lian, T., et al. (2017). N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations. Pharmaceutical research, 34(12), 2685-2697. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Gibis, M., Weiss, J., & Ripperger, J. (2010). L-cysteine encapsulation in liposomes: effect of phospholipids nature on entrapment efficiency and stability. Journal of liposome research, 20(4), 302-310. [Link]
-
Gibis, M., Weiss, J., & Ripperger, J. (2010). L-cysteine encapsulation in liposomes: Effect of phospholipids nature on entrapment efficiency and stability. Journal of Liposome Research, 20(4), 302-310. [Link]
-
Wu, W., et al. (2018). Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. Pharmaceutics, 10(4), 226. [Link]
-
ResearchGate. In Vitro Metabolic Stability in Liver Microsomes. [Link]
-
Jones, D. P., et al. (2005). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Journal of Chromatography B, 826(1-2), 47-54. [Link]
-
Lian, T., et al. (2017). N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations. Expert opinion on drug delivery, 14(12), 1435-1446. [Link]
-
Concept Life Sciences. Caco-2 Permeability. [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175-185. [Link]
-
ResearchGate. Stability and compatibility study of L-cysteine with commonly used chewing gum excipients. [Link]
-
N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules, 19(12), 20780-20807. [Link]
-
ResearchGate. Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. [Link]
-
N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules (Basel, Switzerland), 19(12), 20780–20807. [Link]
-
Semantic Scholar. Spectrophotometric Determination of N -Acetyl-L-Cysteine and N -(2-Mercaptopropionyl)-Glycine in Pharmaceutical. [Link]
-
YouTube. Caco 2 Cell Permeability Assay. [Link]
-
Huttunen, K. M., et al. (2016). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. Molecules, 21(5), 635. [Link]
-
Li, W., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative medicine and cellular longevity, 2022. [Link]
-
Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]
-
ResearchGate. Prodrugs. [Link]
-
ResearchGate. Effects of excipients on the stability of medicinal products. [Link]
-
Tenorio, M. D. C., et al. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of biomedical science, 28(1), 1-13. [Link]
-
Kim, J. H., et al. (2022). Cysteine-Encapsulated Liposome for Investigating Biomolecular Interactions at Lipid Membranes. Biosensors, 12(9), 749. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Acetyl Cysteine (NAC) vs. L-Cysteine: Understanding the Differences and Benefits. [Link]
-
Semantic Scholar. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. [Link]
-
Spapen, H. D., et al. (2021). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. Medicina, 57(11), 1221. [Link]
-
PubChem. N-Propionylcysteine. [Link]
-
PubChem. L-(+)-Cysteine. [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Pharmaceutical Technology. Excipients Impact Stability in mRNA-LNP Formulations. [Link]
-
Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2017). A Review on Various Uses of N-Acetyl Cysteine. Cell journal, 19(1), 11–17. [Link]
-
Harada, D., et al. (2001). Determination of reduced, protein-unbound, and total concentrations of N-acetyl-L-cysteine and L-cysteine in rat plasma by postcolumn ligand substitution high-performance liquid chromatography. Analytical biochemistry, 290(1), 136-143. [Link]
-
Li, J., et al. (2019). N-Acetyl-l-cysteine/l-Cysteine-Functionalized Chitosan-β-Lactoglobulin Self-Assembly Nanoparticles: A Promising Way for Oral Delivery of Hydrophilic and Hydrophobic Bioactive Compounds. Journal of agricultural and food chemistry, 67(47), 13073-13083. [Link]
-
Gavin Publishers. Emerging Nano-Formulation Strategies for Nutraceutical Delivery. [Link]
-
Bevital AS. Homocysteine and Other Thiols in Plasma and Urine: Automated Determination and Sample Stability. [Link]
-
ResearchGate. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. [Link]
-
MDPI. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. [Link]
-
ResearchGate. An Open-Label, Randomized, Single-Dose, Crossover Relative Bioavailability Study of Effervescent N-Acetylcysteine Tablets versus Oral Solution N-Acetylcysteine in Fasting Healthy Adult Subjects. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collagensei.com [collagensei.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Nano-Formulation Strategies for Nutraceutical Delivery [gavinpublishers.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. L-cysteine encapsulation in liposomes: effect of phospholipids nature on entrapment efficiency and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: N-Propionyl-L-cysteine (NPLC) Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the interference of N-Propionyl-L-cysteine (NPLC) in common colorimetric assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, ensuring the integrity and accuracy of your experimental results.
Introduction: The Challenge of this compound in Protein Quantification
This compound (NPLC) is a thiol-containing compound increasingly utilized in various research and development applications. Its structure, featuring a reactive sulfhydryl (-SH) group, is central to its biological activity. However, this very functional group is a primary source of interference in widely-used colorimetric assays for protein and thiol quantification. Understanding the mechanism of this interference is the first step toward accurate and reliable measurements. This guide will walk you through the common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my protein concentration artificially high when using the Bicinchoninic Acid (BCA) assay for samples containing NPLC?
A1: The artificially high protein concentration is a classic sign of interference from the free thiol group on the NPLC molecule. The BCA assay is a two-step process:
-
Biuret Reaction: In an alkaline environment, peptide bonds in proteins chelate cupric ions (Cu²⁺) and reduce them to cuprous ions (Cu¹⁺).
-
BCA Detection: Two molecules of bicinchoninic acid (BCA) then chelate with each Cu¹⁺ ion, forming a purple-colored complex that strongly absorbs light at 562 nm.[1]
The thiol group of NPLC is a potent reducing agent and can independently reduce Cu²⁺ to Cu¹⁺, mimicking the first step of the protein-mediated reaction.[2][3][4] This leads to an excess of Cu¹⁺ ions, resulting in a stronger purple color and, consequently, a significant overestimation of the actual protein concentration. Certain amino acids like cysteine, tyrosine, and tryptophan can also contribute to this reduction, but the effect of a free thiol-containing compound like NPLC is often more pronounced.[1][3]
Q2: I'm using the Ellman's Test (DTNB) to quantify free thiols, and my results are inconsistent in the presence of NPLC. What's happening?
A2: The Ellman's Test is designed to quantify free sulfhydryl groups. The reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol to produce a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻), which is measured at 412 nm.[5][6]
Since NPLC contains a free thiol group, it will directly react with DTNB. If you are trying to measure protein thiols in the presence of NPLC, the NPLC will contribute to the signal, leading to an overestimation of the protein's free thiol content. Inconsistency can arise from slight variations in NPLC concentration between samples or degradation of the thiol group over time.
Q3: Does NPLC interfere with the Bradford assay?
A3: The Bradford assay is generally less susceptible to interference from reducing agents like NPLC compared to copper-based assays like the BCA.[7] The Bradford method relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (arginine, lysine) and aromatic amino acid residues.[8][9] This binding shifts the dye's absorbance maximum from 465 nm to 595 nm.[10]
However, interference is not entirely absent. High concentrations of NPLC might slightly alter the pH of the acidic dye reagent, which could affect the dye-protein interaction. While direct interference is minimal, it is always best practice to run a control with NPLC in the absence of protein to assess any background signal.
Troubleshooting Guides
Problem 1: Overestimation of Protein Concentration with the BCA Assay
Caption: NPLC interference in the BCA assay.
Here are three validated approaches to overcome NPLC interference in the BCA assay, presented in order of complexity.
Option A: Use a Reducing Agent Compatible (RAC) BCA Assay Kit
Several commercially available BCA kits are formulated to be compatible with reducing agents. These kits typically include a reagent that chemically modifies and neutralizes the thiol groups before the addition of the BCA reagents, thus preventing them from reducing Cu²⁺.[11]
Option B: Chemical Modification of Thiols with Iodoacetamide
This method involves the alkylation of the free thiol group of NPLC, rendering it non-reactive in the BCA assay. Iodoacetamide is a common alkylating agent for this purpose.[2]
Experimental Protocol:
-
Prepare Iodoacetamide Stock Solution: Prepare a fresh solution of iodoacetamide in your assay buffer. The final concentration should be in a 10-fold molar excess to the estimated concentration of NPLC in your sample.
-
Sample Pre-incubation: Add the iodoacetamide solution to your protein sample containing NPLC.
-
Incubation: Incubate the mixture at room temperature for 30 minutes in the dark (iodoacetamide is light-sensitive).
-
Perform BCA Assay: Proceed with your standard BCA assay protocol using the pre-incubated sample.
-
Important Control: Run a blank containing only the buffer, NPLC, and iodoacetamide to subtract any residual background absorbance.
Option C: Protein Precipitation
This is a robust method to physically separate the protein from the interfering NPLC. Acetone or trichloroacetic acid (TCA) precipitation are common techniques.[4]
Experimental Protocol (Acetone Precipitation):
-
Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Precipitation: Add 4 volumes (400 µL) of ice-cold acetone. Vortex briefly.
-
Incubation: Incubate at -20°C for at least 60 minutes.
-
Centrifugation: Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the NPLC.
-
Pellet Washing: Add 200 µL of ice-cold acetone, vortex briefly, and centrifuge again for 5 minutes.
-
Drying: Decant the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as it can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a buffer compatible with the BCA assay.
-
Perform BCA Assay: Proceed with your standard BCA assay protocol.
| Method | Pros | Cons |
| RAC BCA Kit | Simple, fast, and optimized. | Higher cost. |
| Iodoacetamide | Cost-effective, can be done in-solution. | Requires optimization of concentrations and incubation time. |
| Precipitation | Highly effective for removing various interfering substances. | Can lead to protein loss and resolubilization issues. |
Problem 2: Inaccurate Thiol Quantification with Ellman's Test
Caption: Decision workflow for thiol quantification.
To accurately quantify protein thiols in the presence of NPLC, you must first separate the protein from the interfering compound.
Recommended Protocol: Desalting/Buffer Exchange
For this purpose, a desalting column or spin column with an appropriate molecular weight cut-off (MWCO) is ideal.
-
Column Selection: Choose a desalting column with a MWCO that will retain your protein of interest while allowing the smaller NPLC molecule to pass through (e.g., a 7 kDa MWCO column for a 30 kDa protein).
-
Equilibration: Equilibrate the desalting column with your desired assay buffer according to the manufacturer's instructions.
-
Sample Loading: Apply your protein sample containing NPLC to the column.
-
Elution: Elute the protein according to the manufacturer's protocol. The purified protein will be in the eluate, while NPLC is retained in the column matrix or washed out.
-
Perform Ellman's Test: Use the purified protein sample for your Ellman's assay.
Alternative Assays
If your experimental workflow consistently involves high concentrations of NPLC, consider using an alternative protein quantification method that is inherently less susceptible to thiol interference.
-
Bradford Assay: As discussed, this dye-binding assay is a good first alternative, provided other interfering substances like detergents are not present at high concentrations.[10]
-
Fluorescence-Based Assays: Some fluorescent assays are less prone to interference from reducing agents. However, it is crucial to check the compatibility of your specific NPLC concentration with the chosen assay.
Conclusion
This compound is a valuable compound in many research areas, but its free thiol group presents a significant challenge for accurate quantification using common colorimetric assays. By understanding the chemical basis of this interference and implementing the appropriate troubleshooting strategies—from using specialized kits to performing chemical modification or physical separation—researchers can ensure the reliability and accuracy of their data. Always remember to include proper controls in your experiments to validate your chosen mitigation strategy.
References
-
Hill, H. D., & Straka, J. G. (1988). Protein determination using bicinchoninic acid in the presence of sulfhydryl reagents. Analytical Biochemistry, 170(1), 203–208. [Link]
-
Smith, P. K., et al. (1985). Measurement of protein using bicinchoninic acid. Analytical Biochemistry, 150(1), 76–85. [Link]
-
G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
-
Azure Biosystems. (2023, June 5). Which protein assay is best for you? Retrieved from [Link]
-
G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Reducing Agent Compatible Protein Assay. Retrieved from [Link]
-
Assay Genie. (n.d.). BCA Protein Assay Kit - Reducing Agent Compatible. Retrieved from [Link]
-
G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
-
Chen, Y., et al. (2009). Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule. Drug Metabolism Letters, 3(3), 181–190. [Link]
- Grassetti, D. R., & Murray, J. F. (1967). Colorimetric method for determining thiols. U.S. Patent No. 3,597,160. Washington, DC: U.S.
-
Stargardt, P., et al. (2016). Bioprocess monitoring: minimizing sample matrix effects for total protein quantification with bicinchoninic acid assay. Biotechnology Journal, 11(11), 1469-1476. [Link]
-
Brown, R. E., Jarvis, K. L., & Hyland, K. J. (1989). Protein measurement using bicinchoninic acid: elimination of interfering substances. Analytical Biochemistry, 180(1), 136–139. [Link]
-
Methods in Enzymology. (2009). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]
-
Kumar, A., et al. (2011). Interference of N-hydroxysuccinimide with bicinchoninic acid protein assay. Analytical Biochemistry, 418(2), 299–301. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Pineda-Molina, E., et al. (2001). Redox regulation of surface protein thiols: Identification of integrin α-4 as a molecular target by using redox proteomics. Proceedings of the National Academy of Sciences, 98(21), 11992-11997. [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
-
McKenzie, D., & Perrett, D. (1988). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). Clinical Chemistry, 34(11), 2326–2327. [Link]
-
Dojindo Molecular Technologies. (n.d.). Thiol Detection Assay Kit (Ellman's Method). Retrieved from [Link]
-
Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 9(7), 1441–1445. [Link]
-
Kruger, N. J. (2009). The Bradford assay for protein quantitation. In The Protein Protocols Handbook (pp. 17-24). Humana Press. [Link]
-
G-Biosciences. (2019, December 3). Bradford Assay for Protein Concentration. Retrieved from [Link]
-
Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248–254. [Link]
-
L'Ecuyer, T., et al. (2013). ROS inhibitor N-acetyl-L-cysteine antagonizes the activity of proteasome inhibitors. Biochemical Journal, 454(2), 201–208. [Link]
-
Flook, S. L., & Stumph, W. E. (1989). Sensitivity and variability of the Bradford protein assay in the presence of detergents. Analytical Biochemistry, 179(1), 101–105. [Link]
-
García-Ayllón, M. S., et al. (2024). Profiling Cysteine Proteases Activities in Neuroinflammatory Cells. ChemMedChem, e202400520. [Link]
Sources
- 1. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased spectroscopic protein quantification in the presence of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the compatibility of three colorimetric protein assays for two-dimensional electrophoresis experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the pro-oxidant activity of copper: interplay of ascorbate, cysteine, and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. L-Cysteine-mediated modulation of copper trafficking in prostate cancer cells: an in vitro and in vivo investigation with 64Cu and 64Cu-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
degradation pathways of N-Propionyl-L-cysteine under stress conditions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for N-Propionyl-L-cysteine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical and practical advice on investigating the degradation pathways of this compound under various stress conditions. In the absence of extensive direct literature on this compound, we will draw upon established data from its close structural analog, N-acetylcysteine (NAC), to infer potential degradation mechanisms and guide your experimental design. This approach is rooted in standard pharmaceutical development practices for understanding the intrinsic stability of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should expect for this compound under stress conditions?
Based on the structure of this compound, which features a free thiol (-SH) group and an amide linkage, the primary degradation pathways are anticipated to be oxidation and hydrolysis. The free thiol is highly susceptible to oxidation, which can lead to the formation of disulfide dimers and other oxidized species. The amide bond can undergo hydrolysis, particularly at pH extremes.
-
Oxidative Degradation: The thiol group is the most reactive site on the molecule. In the presence of oxygen or oxidizing agents (like hydrogen peroxide), it can be oxidized to form a disulfide-linked dimer, N,N'-dipropionyl-L-cystine.[1][2] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acid derivatives.[3]
-
Hydrolytic Degradation: The amide bond can be cleaved under acidic or basic conditions. Acid hydrolysis would yield L-cysteine and propionic acid.[4] Base-catalyzed hydrolysis would result in the corresponding carboxylate salts.
-
Thermal Degradation: At elevated temperatures, decarboxylation and other complex degradation reactions can occur.[5][6][7] For cysteine, thermal decomposition has been shown to produce CO2 and other volatile products.[5][6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation, likely through oxidative pathways.[1]
Troubleshooting Guide
Issue 1: My this compound sample is degrading too quickly, even under mild oxidative conditions.
Possible Causes and Solutions:
-
Presence of Metal Ions: Trace metal ions (e.g., copper, iron) can catalyze the oxidation of thiols.
-
Troubleshooting Step: Prepare all solutions in high-purity water and use glassware that has been treated to remove trace metals. Consider adding a chelating agent like EDTA to your formulation to sequester metal ions.[8]
-
-
High Oxygen Content in Solutions: Dissolved oxygen can accelerate oxidative degradation.
-
Troubleshooting Step: Degas your solvents and solutions by sparging with an inert gas like nitrogen or argon before adding your compound. Store solutions under an inert atmosphere.
-
-
Inappropriate pH: The rate of thiol oxidation is pH-dependent. The thiolate anion (S-) is more susceptible to oxidation than the protonated thiol (SH).
-
Troubleshooting Step: Maintain the pH of your solution in the acidic range (pH 3-6) to minimize the concentration of the more reactive thiolate form.
-
Issue 2: I am not observing any degradation of this compound under my stress conditions.
Possible Causes and Solutions:
-
Stress Conditions are Too Mild: The compound may be more stable than anticipated.
-
Troubleshooting Step: Increase the intensity of the stressor. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time. Refer to ICH guidelines for typical forced degradation conditions.[9]
-
-
Analytical Method is Not Stability-Indicating: Your current analytical method (e.g., HPLC) may not be able to resolve the parent compound from its degradation products.
-
Troubleshooting Step: Re-evaluate and re-validate your analytical method. Adjust mobile phase composition, gradient, column type, or detector wavelength to achieve separation of all potential degradants.[10]
-
Issue 3: I am seeing an unexpected peak in my chromatogram that I cannot identify.
Possible Causes and Solutions:
-
Formation of an Unexpected Degradation Product: Stress conditions can sometimes lead to complex side reactions.
-
Troubleshooting Step: The primary oxidative degradation product is expected to be the disulfide dimer.[1][2] If you observe other peaks, consider the possibility of further oxidation products or adducts with components of your matrix. Utilize mass spectrometry (LC-MS) to obtain molecular weight information and aid in the identification of the unknown peak.[11]
-
-
Interaction with Excipients or Container: Components of your formulation or the storage container itself may be reacting with your compound.
-
Troubleshooting Step: Run a control experiment with your compound in a simple solvent system to see if the unexpected peak persists. If it does not, investigate potential interactions with each component of your formulation individually.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the likely degradation products and pathways for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.[10]
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (HPLC-UV/MS).[11]
4. Data Interpretation:
-
Monitor the decrease in the peak area of the parent this compound and the formation of new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the observed degradants.
Data and Pathway Visualizations
Table 1: Summary of Stress Conditions and Potential Degradation Products
| Stress Condition | Typical Parameters | Major Expected Degradation Product(s) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | L-cysteine, Propionic Acid | Hydrolysis of amide bond |
| Base Hydrolysis | 0.1 M NaOH, 60°C | L-cysteine, Propionate | Hydrolysis of amide bond |
| Oxidation | 3% H₂O₂, RT | N,N'-dipropionyl-L-cystine (Dimer) | Oxidation of thiol group |
| Thermal | 80°C | Decarboxylation products, various | Thermal decomposition |
| Photochemical | ICH Q1B | Oxidative degradation products | Photolytic oxidation |
Diagram 1: Proposed Oxidative Degradation Pathway
Caption: Oxidative degradation of this compound.
Diagram 2: Proposed Hydrolytic Degradation Pathway
Caption: Hydrolytic degradation of this compound.
References
-
Primas, N., Lano, G., Brun, D., Curti, C., Sallée, M., Sampol-Manos, E., Lamy, E., Bornet, C., Burtey, S., & Vanelle, P. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 72. [Link]
-
Patel, R., et al. (2014). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Journal of Pharmaceutical Analysis, 4(5), 347-354. [Link]
-
Zhu, S., & Borchardt, R. T. (1996). Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine. Chemical Research in Toxicology, 9(3), 654-658. [Link]
-
ResearchGate. (n.d.). N acetylcysteine forced degradation study. [Link]
-
Zhu, S., & Borchardt, R. T. (1996). Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine. Chemical Research in Toxicology, 9(3), 654-658. [Link]
-
Primas, N., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. ResearchGate. [Link]
-
Ueda, Y., et al. (2020). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 25(20), 4758. [Link]
-
ResearchGate. (2018). Post-Translational Modifications of Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. [Link]
-
Johnson, D., et al. (2009). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine. Journal of Chromatography B, 877(8-9), 743-748. [Link]
-
Rodante, F., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta, 659, 143-152. [Link]
-
MDPI. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]
-
Kubec, R., Drhová, V., & Velísek, J. (1999). Volatile compounds thermally generated from S-propylcysteine and S-propylcysteine sulfoxide-aroma precursors of Allium vegetables. Journal of Agricultural and Food Chemistry, 47(3), 1132-1138. [Link]
-
Rodante, F., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]
-
Rodante, F., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]
-
Lee, K. S., et al. (2021). The N-terminal cysteine is a dual sensor of oxygen and oxidative stress. Proceedings of the National Academy of Sciences, 118(50), e2111161118. [Link]
-
European Medicines Agency. (2023). Guideline on Stability testing: stability testing of existing active substances and related finished products. [Link]
-
Nagy, A. M., et al. (2012). Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion. Journal of Colloid and Interface Science, 383(1), 23-30. [Link]
-
bioRxiv. (2025). Global Profiling of N-terminal Cysteine-Dependent Degradation Mechanisms. [Link]
-
bioRxiv. (2025). Global Profiling of N-terminal Cysteine-Dependent Degradation Mechanisms. [Link]
-
Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
PubChem. (n.d.). N-Propionylcysteine. [Link]
-
PubChem. (n.d.). L-cysteine degradation III. [Link]
-
ResearchGate. (n.d.). Temperatures of Fusion and Decomposition of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. [Link]
-
MDPI. (2020). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. [Link]
-
ResearchGate. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. [Link]
-
PubMed Central (PMC). (2013). Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes. [Link]
-
Food Research. (2020). Recent advanced techniques in cysteine determination: a review. [Link]
-
National Institutes of Health (NIH). (n.d.). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. [Link]
-
MDPI. (2021). Exogenous Application of Proline and L-Cysteine Alleviates Internal Browning and Maintains Eating Quality of Cold Stored Flat 'Maleki' Peach Fruits. [Link]
-
ResearchGate. (2018). Mechanisms and consequences of protein cysteine oxidation: The role of the initial short-lived intermediates. [Link]
-
PubMed Central (PMC). (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]
-
National Institutes of Health (NIH). (n.d.). The hydrolysis by thermolysin of dipeptide derivatives that contain substituted cysteine. [Link]
-
ResearchGate. (2015). The Cysteine effect on the corrosion of 3003 aluminium alloy in 2% NaCl. [Link]
-
Wikipedia. (n.d.). Citric acid cycle. [Link]
Sources
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization | Semantic Scholar [semanticscholar.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijper.org [ijper.org]
- 11. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Propionyl-L-cysteine Derivatization
Welcome to the technical support center for N-Propionyl-L-cysteine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical bioconjugation and analytical technique. Here, we will move beyond simple procedural lists to explore the underlying principles, troubleshoot common issues, and answer frequently asked questions. Our goal is to empower you with the knowledge to perform robust and reproducible experiments.
Understanding the "Why": The Chemistry of this compound Derivatization
This compound derivatization is a chemical modification technique primarily used to enhance the analytical detection of molecules containing specific functional groups. The propionyl group is introduced to the nitrogen atom of L-cysteine, altering its physicochemical properties. This modification is particularly valuable in analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), where the volatility and detectability of the analyte are crucial.
The core of this method lies in the reaction between the amino group of L-cysteine and a propionylating agent. This process, a form of acylation, converts the polar amino group into a less polar amide. For GC analysis, this is essential as it increases the volatility of the amino acid, allowing it to be vaporized without decomposition.[1] For HPLC, derivatization can be employed to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.[1]
The cysteine moiety, with its reactive sulfhydryl group, also presents unique opportunities and challenges. The thiol group can be a target for specific derivatization or can lead to unwanted side reactions, such as disulfide bond formation (cystine).[2][3] Understanding and controlling the reactivity of both the amino and sulfhydryl groups is paramount for successful and reproducible derivatization.
Core Protocol: N-Propionylation of L-cysteine for GC-MS Analysis
This protocol provides a generalized framework. Specific parameters should be optimized for your particular application and instrumentation.
Materials:
-
L-cysteine standard or sample
-
Propionic anhydride (derivatizing agent)
-
Pyridine (catalyst and solvent)
-
Ethyl acetate (extraction solvent)
-
Anhydrous sodium sulfate (drying agent)
-
GC-grade vials with PTFE-lined caps
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample containing L-cysteine is free of water. Lyophilize aqueous samples or dry them under a stream of nitrogen. Moisture is detrimental to the reaction and can lead to poor yields and side products.
-
Reaction Setup: In a clean, dry GC vial, add your dried sample. To this, add 100 µL of pyridine followed by 50 µL of propionic anhydride. The vial should be immediately and tightly capped.
-
Derivatization Reaction: Heat the reaction mixture at 60-70°C for 30-60 minutes. The heat facilitates the acylation reaction.
-
Workup and Extraction: After cooling to room temperature, evaporate the excess pyridine and propionic anhydride under a gentle stream of nitrogen. Re-dissolve the residue in 1 mL of ethyl acetate.
-
Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate solution to remove any residual moisture.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizing the Workflow
Caption: Workflow for this compound Derivatization.
Troubleshooting Guide
This section addresses common issues encountered during this compound derivatization experiments in a question-and-answer format.
Q1: My derivatization yield is consistently low. What are the likely causes?
A1: Low derivatization yield is a frequent issue and can often be traced back to a few key factors:
-
Presence of Moisture: Water will preferentially react with the propionic anhydride, consuming your derivatizing agent and preventing the acylation of cysteine. Ensure all glassware is thoroughly dried and that your sample is anhydrous.
-
Incorrect pH: The derivatization reaction is sensitive to pH. For many acylation reactions, a slightly basic environment, often provided by a catalyst like pyridine, is optimal. If your sample is acidic, it may need to be neutralized before adding the derivatizing reagents.[4]
-
Insufficient Reagent: The derivatizing agent should be in molar excess to the analyte to drive the reaction to completion. If you are working with complex samples, other molecules with reactive functional groups may also consume the reagent.
-
Suboptimal Reaction Conditions: The temperature and reaction time may need to be optimized. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause degradation of the derivative.
Q2: I am seeing multiple peaks for my derivatized cysteine in the chromatogram. Why is this happening?
A2: The appearance of multiple peaks can be due to several reasons:
-
Incomplete Derivatization: If the reaction does not go to completion, you may see a peak for the underivatized cysteine (if it is detectable by your method) and the desired this compound.
-
Side Reactions: The sulfhydryl group of cysteine is highly reactive and can undergo side reactions. One common issue is the oxidation of two cysteine molecules to form the disulfide, cystine.[2][3] This can be particularly problematic at high pH.[2] You may also see derivatization at the sulfhydryl group, leading to a di-propionylated product.
-
Formation of Diastereomers: If you are using a chiral derivatizing agent or your analytical method is sensitive to stereoisomers, you may see the separation of diastereomers.
-
Degradation of the Derivative: The this compound derivative may not be stable under your analytical conditions. It's important to analyze the sample promptly after derivatization.
Q3: My results are not reproducible between experiments. What should I check?
A3: Poor reproducibility is often a sign of subtle variations in the experimental procedure. Here's a checklist of factors to consider:
-
Reagent Quality and Storage: Ensure your derivatizing agents are of high quality and stored under appropriate conditions (e.g., protected from moisture).
-
Consistent Sample Handling: Small variations in sample preparation, such as drying time or the volume of reagents added, can have a significant impact on the final result.
-
Reaction Conditions: Precisely control the temperature and timing of the derivatization reaction.
-
Instrumental Variability: Ensure your analytical instrument (GC-MS or HPLC) is properly calibrated and maintained.
Frequently Asked Questions (FAQs)
Q: What are the advantages of N-propionylation over other derivatization methods like silylation?
A: While silylation is a common derivatization technique, N-propionylation offers several advantages, particularly in terms of the stability of the resulting derivative. Silyl derivatives can be sensitive to moisture, leading to their degradation over time. Propionylated derivatives are generally more robust. The choice of derivatization method will ultimately depend on the specific analyte and the analytical platform being used.[5]
Q: Can I use this method for other amino acids?
A: Yes, the fundamental principle of acylation can be applied to other amino acids. However, the reaction conditions may need to be optimized for each specific amino acid due to differences in their side chains and reactivity. For example, amino acids with hydroxyl or additional amino groups in their side chains may undergo multiple derivatizations.[6]
Q: How can I prevent the oxidation of the cysteine sulfhydryl group?
A: To minimize the oxidation of the sulfhydryl group, you can work under an inert atmosphere (e.g., nitrogen or argon). Additionally, adding a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your sample before derivatization can help maintain the cysteine in its reduced state.[3] However, be aware that these reducing agents may also react with your derivatizing agent, so careful optimization is required.
Q: What are some alternative derivatizing agents for cysteine?
A: A variety of derivatizing agents can be used for cysteine, targeting either the amino or the sulfhydryl group. For fluorescence detection in HPLC, reagents like o-phthalaldehyde (OPA) in the presence of a thiol are commonly used.[1][7] For targeting the sulfhydryl group, maleimide-based reagents are often employed.[1] The choice of reagent will depend on the desired analytical endpoint and the specific requirements of your experiment.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 60 - 70°C | Balances reaction rate with potential for derivative degradation. |
| Reaction Time | 30 - 60 minutes | Should be optimized to ensure complete reaction without side product formation. |
| Derivatizing Agent Excess | 5-10 fold molar excess | Drives the reaction to completion. |
| pH | Slightly basic (e.g., with pyridine) | Catalyzes the acylation reaction.[4] |
References
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Do we see cysteine monomer when we derivatize with AccQ•Tag reagent? - WKB66312. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Todua, N., et al. (2014). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 37(1-2), 177-184. Retrieved from [Link]
-
Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(10), 1547-1566. Retrieved from [Link]
-
Chromatography Forum. (2011). Cysteine derivatisation with monobromobimane. Retrieved from [Link]
-
Drescher, D. G., & Lee, K. S. (1978). Derivatization of Cysteine and Cystine for Fluorescence Amino Acid Analysis with the O-phthaldialdehyde/2-mercaptoethanol Reagent. Analytical Biochemistry, 84(2), 559-569. Retrieved from [Link]
-
Docherty, J., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3759-3771. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. support.waters.com [support.waters.com]
- 3. Cysteine derivatisation with monobromobimane - Chromatography Forum [chromforum.org]
- 4. waters.com [waters.com]
- 5. Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N-Acetylcysteine and N-Propionyl-L-cysteine as Antioxidant Agents: A Guide for Researchers
A Note to Our Readers: Initial research for this guide revealed a significant disparity in the volume of available scientific literature concerning the antioxidant properties of N-Propionyl-L-cysteine compared to the extensively studied N-acetylcysteine (NAC). Consequently, a direct, evidence-based comparison with robust experimental data for both compounds is not feasible at this time. This guide will therefore provide a comprehensive overview of the well-documented antioxidant activity of N-acetylcysteine, serving as a foundational reference for researchers in the field.
N-Acetylcysteine: A Multifaceted Antioxidant
N-acetylcysteine (NAC) is a thiol-containing compound that has garnered significant attention for its potent antioxidant and cytoprotective effects.[1] Its mechanisms of action are multifaceted, extending beyond simple radical scavenging to encompass the modulation of endogenous antioxidant systems and inflammatory pathways.
Mechanisms of Antioxidant Action
NAC's antioxidant properties are primarily attributed to three key mechanisms:
-
Glutathione Precursor: NAC is readily deacetylated intracellularly to yield L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[2][3] GSH is the most abundant endogenous antioxidant, playing a crucial role in the detoxification of reactive oxygen species (ROS) and the maintenance of cellular redox homeostasis.[3] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize oxidative insults.[2]
-
Direct Radical Scavenging: The sulfhydryl group (-SH) in NAC can directly scavenge a variety of free radicals, including hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂).[4][5] While its direct scavenging activity is considered less prominent than its role as a GSH precursor, it contributes to its overall antioxidant effect.[6]
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which can be crucial for restoring the function of proteins that have been oxidized during oxidative stress. This mechanism is also the basis for its mucolytic activity in respiratory conditions.[4]
A more recently elucidated mechanism involves the conversion of NAC-derived cysteine into hydrogen sulfide (H₂S) and sulfane sulfur species.[1] These molecules are now recognized as potent antioxidants and signaling molecules, contributing significantly to the cytoprotective effects of NAC.[1]
Signaling Pathways Modulated by N-Acetylcysteine
The antioxidant effects of NAC are intricately linked to its ability to modulate key cellular signaling pathways involved in the response to oxidative stress.
Caption: Antioxidant signaling pathways of N-acetylcysteine.
Comparative Antioxidant Activity of N-Acetylcysteine and Related Thiols
While direct comparative data for this compound is unavailable, studies comparing NAC to other cysteine derivatives and antioxidants provide valuable context for its efficacy.
| Compound | Assay | Model System | Key Findings | Reference |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | In vitro | Showed significant radical scavenging activity. | [7] |
| N-Acetylcysteine Amide (NACA) | DPPH Radical Scavenging | In vitro | NACA demonstrated higher DPPH radical scavenging ability and reducing power than NAC at all concentrations tested. | [7] |
| N-Acetylcysteine (NAC) | H₂O₂ Scavenging | In vitro | NAC was more effective at scavenging H₂O₂ at lower concentrations compared to NACA. | [7] |
| N-Acetylcysteine Amide (NACA) | H₂O₂ Scavenging | In vitro | NACA had greater H₂O₂ scavenging capacity at the highest concentration tested. | [7] |
| N-Acetylcysteine (NAC) | Glutathione Replenishment | In vitro (PBMCs) | Fully replenished depleted intracellular GSH. | [6] |
| L-2-oxothiazolidine-4-carboxylate (OTC) | Glutathione Replenishment | In vitro (PBMCs) | Only minimally replenished depleted intracellular GSH compared to NAC. | [6] |
| L-Cysteine | Intracellular SH levels | In vitro (Erythrocytes) | More efficiently crossed erythrocyte membranes and raised intracellular free sulfhydryl group levels compared to NAC. | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common in vitro method to assess the free radical scavenging activity of compounds like N-acetylcysteine.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow and a decrease in absorbance.
Materials:
-
N-acetylcysteine (NAC)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of NAC Solutions: Prepare a series of concentrations of NAC in methanol.
-
Assay:
-
In a 96-well microplate, add 100 µL of each NAC concentration to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the NAC solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample (NAC).
-
-
Caption: Workflow for DPPH radical scavenging assay.
Conclusion
N-acetylcysteine is a well-established antioxidant with a robust body of scientific evidence supporting its efficacy. Its multifaceted mechanisms of action, including its role as a glutathione precursor, direct radical scavenger, and modulator of cellular signaling pathways, make it a valuable tool for researchers studying oxidative stress and a promising therapeutic agent for a variety of related pathologies. While a direct comparison with this compound is not currently possible due to a lack of data, the comprehensive understanding of NAC's antioxidant properties provides a strong benchmark for the evaluation of other thiol-based antioxidants. Further research into the antioxidant potential of this compound is warranted to determine its relative efficacy and potential applications.
References
-
Ates, B., Abraham, L., & Ercal, N. (2008). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Free Radical Research, 42(4), 372-377. [Link]
-
McCarty, M. F., & DiNicolantonio, J. J. (2018). An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly. Ageing Research Reviews, 41, 1-8. [Link]
-
Moriyama, T., Kodama, S., Tanaka, T., & Matsuura, H. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 22(4), 563. [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of N-Acetyl-S-(n-propyl)-L-cysteine from 1-Bromopropane via Conjugation with Reduced Glutathione (GSH). Retrieved from [Link]
-
Cazzola, M., Calzetta, L., & Matera, M. G. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Journal of Clinical Medicine, 13(14), 4127. [Link]
-
Minich, D. M., & Brown, B. I. (2019). Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(10), 1618-1627. [Link]
-
Li, X., Li, Y., Jin, Y., & Li, J. (2024). Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. Foods, 13(15), 2293. [Link]
-
Wang, Z., Yin, C., & Li, J. (2018). Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats. Frontiers in Molecular Neuroscience, 11, 32. [Link]
-
Chouchani, E. T., Pell, V. R., James, A. M., Work, L. M., & Murphy, M. P. (2016). Acute Treatment With Antioxidant N-Propionylglycine Attenuates Mitochondrial Cysteine Redox Post-Translational Modifications and Restores Endogenous Antioxidants in the Diabetic Heart, Identified Using Quantitative Mass Spectrometry. Circulation Research, 119(12), 1289-1301. [Link]
-
Yan, Y., & Lau, S. S. (2006). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicological Sciences, 90(1), 199-208. [Link]
-
Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Chemical Biology, 25(4), 447-459.e4. [Link]
-
Martínez-Sámano, J., Torres-Durán, P. V., Juárez-Oropeza, M. A., & Elías-Zúñiga, A. (2002). Antioxidant and Pro-oxidant Effect of the Thiolic Compounds N -acetyl- l -cysteine and Glutathione against Free Radical-induced Lipid Peroxidation. Free Radical Research, 36(10), 1079-1085. [Link]
-
Shi, Z., Cai, Z., Liu, L., & Zheng, J. C. (2006). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International Journal of Molecular Sciences, 7(10), 421-457. [Link]
-
Roederer, M., Staal, F. J., Raju, P. A., Ela, S. W., Herzenberg, L. A., & Herzenberg, L. A. (1994). Glutathione precursor and antioxidant activities of N-acetylcysteine and oxothiazolidine carboxylate compared in in vitro studies of HIV replication. AIDS Research and Human Retroviruses, 10(8), 961-967. [Link]
-
Ercal, N., Aykin-Burns, N., & Gurer-Orhan, H. (2002). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. Free Radical Biology and Medicine, 33(11), 1622-1628. [Link]
-
Dekhuijzen, P. N. (2004). Antioxidant properties of N-acetylcysteine: their relevance in relation to chronic obstructive pulmonary disease. The European Respiratory Journal, 23(4), 629-636. [Link]
-
Rumpel, E., Rumpel, E., & Troszyńska, A. (1991). Free radical scavenging is involved in the protective effect of L-propionyl-carnitine against ischemia-reperfusion injury of the heart. Basic Research in Cardiology, 86(4), 347-357. [Link]
Sources
- 1. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
validation of N-Propionyl-L-cysteine as a biomarker
An In-Depth Guide to the Analytical and Biological Validation of N-Propionyl-L-cysteine as a Novel Biomarker of Oxidative Stress
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of this compound (NPL-C) as an emerging biomarker. Moving beyond a simple checklist, we delve into the scientific rationale behind experimental design, compare NPL-C with established alternatives, and ground our recommendations in the authoritative standards set by regulatory bodies.
Introduction: The Quest for a Reliable Oxidative Stress Biomarker
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, from cardiovascular disease to neurodegeneration and cancer.[1] Consequently, the need for reliable and quantifiable biomarkers to track this process in clinical and research settings is paramount. While numerous biomarkers exist, many suffer from limitations such as poor stability, lack of specificity, and complex analytical procedures.[2]
This compound (NPL-C) emerges as a promising candidate. As an N-acylated derivative of L-cysteine, it is structurally related to the antioxidant glutathione (GSH) pathway.[3][4] L-cysteine is a critical precursor for the synthesis of GSH, the most abundant intracellular antioxidant.[5] Modifications to cysteine and its derivatives can serve as indicators of redox state and metabolic flux.[3][6] This guide will provide a roadmap for validating NPL-C, establishing its utility against the current gold standards, and navigating the regulatory landscape.
The Regulatory Framework: A Foundation of Trustworthiness
Before embarking on any validation study, it is crucial to understand the expectations of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These bodies have established rigorous qualification processes to ensure that a biomarker is reliable for its specific Context of Use (CoU) .[7][8][9][10] A CoU defines how the biomarker will be used, for example, as a diagnostic tool, a prognostic indicator, or a pharmacodynamic marker to measure treatment response.[11]
The FDA and NIH's BEST (Biomarkers, EndpointS, and other Tools) glossary provides a harmonized terminology for biomarker classification, which is an essential resource.[11][12] Validation is not a one-size-fits-all process; it is "fit-for-purpose," meaning the extent of validation depends on the intended application.[13] An assay for an exploratory biomarker in early research requires less stringent validation than one used for a pivotal clinical trial that will support regulatory approval.[13]
Comparative Analysis: NPL-C vs. Alternative Biomarkers
A core component of validating a novel biomarker is benchmarking it against existing alternatives. The most relevant comparators for NPL-C include its well-studied analogue, N-acetylcysteine (NAC), and established markers of lipid, protein, and DNA damage.
-
N-acetylcysteine (NAC): Widely used as both a medication and a supplement, NAC is a precursor to L-cysteine and replenishes intracellular GSH.[5][14] Its effects on biomarkers of inflammation and oxidative stress have been extensively studied.[14][15]
-
Lipid Peroxidation Markers (MDA, F2-Isoprostanes): Malondialdehyde (MDA) and F2-isoprostanes are stable end-products of lipid peroxidation and are frequently used as oxidative stress markers.[16][17][18] However, methods for MDA analysis can lack specificity.[17]
-
DNA Damage Markers (8-OHdG): 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage and is considered a reliable marker, often measured in urine.[1][16]
-
Glutathione (GSH/GSSG Ratio): The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a direct measure of the cellular redox state.[16] However, it is notoriously unstable ex vivo, requiring immediate and specific sample handling.
Table 1: Comparative Overview of Oxidative Stress Biomarkers
| Biomarker | Biological Rationale | Primary Matrix | Analytical Method | Key Advantages | Key Disadvantages |
| This compound (NPL-C) | N-acylated cysteine derivative, potential indicator of cysteine metabolism and redox state. | Plasma, Urine | LC-MS/MS | Potentially high specificity; stable for analysis. | Novel; requires full analytical and clinical validation. |
| N-acetylcysteine (NAC) | Precursor to L-cysteine and glutathione; widely studied.[5][14] | Plasma, Urine | LC-MS/MS, Spectrophotometry[19][20] | Well-characterized; commercially available standards. | Often present as a supplement, complicating endogenous measurement. |
| F2-Isoprostanes (e.g., 8-iso-PGF2α) | Stable product of free-radical-mediated lipid peroxidation.[17] | Urine, Plasma | GC-MS, LC-MS/MS | High chemical stability and specificity to oxidative stress. | Technically demanding and expensive analysis.[17] |
| Malondialdehyde (MDA) | End-product of lipid peroxidation.[18] | Plasma, Serum | HPLC, Spectrophotometry (TBARS assay) | Long history of use; relatively inexpensive assays. | TBARS assay suffers from low specificity.[17] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Product of oxidative DNA damage.[1][16] | Urine | LC-MS/MS, ELISA | Stable in urine; reflects systemic DNA damage. | ELISA methods can have cross-reactivity issues. |
| GSH/GSSG Ratio | Direct measure of intracellular redox environment.[16] | Whole Blood, Tissue | LC-MS/MS, Enzymatic Assays | Direct and sensitive indicator of redox balance. | Highly unstable; prone to auto-oxidation during sample handling. |
Analytical Validation of NPL-C via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like NPL-C in complex biological matrices due to its high sensitivity and specificity.[17][21] The following section details the workflow and validation parameters for a robust LC-MS/MS assay.
Experimental Workflow
The causality behind this workflow is to isolate the analyte of interest from interfering matrix components and prepare it for sensitive and specific detection.
Caption: LC-MS/MS sample preparation workflow for NPL-C.
Step-by-Step Protocol: Quantification of NPL-C in Human Plasma
This protocol is a self-validating system, incorporating quality controls (QCs) at multiple levels to ensure data integrity.
-
Preparation of Standards and QCs:
-
Rationale: To create a reference for quantification and to assess the accuracy and precision of the assay.
-
Action: Prepare a stock solution of NPL-C reference standard in methanol. Serially dilute to create calibration standards (e.g., 1-1000 ng/mL) and quality control samples (Low, Mid, High concentrations) by spiking into a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation:
-
Rationale: To extract NPL-C and remove interfering proteins. A stable isotope-labeled internal standard (SIL-IS), such as N-Propionyl-L-[¹³C₃,¹⁵N]-cysteine, is critical for correcting variability.
-
Action: To 50 µL of plasma sample, calibrator, or QC, add 200 µL of cold acetonitrile containing the SIL-IS (e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate/vial.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Conditions:
-
Rationale: Chromatographic separation prevents co-eluting isomers or other compounds from interfering with the measurement. Tandem mass spectrometry provides specificity by monitoring a unique precursor-product ion transition for both the analyte and its SIL-IS.
-
LC System: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Use a gradient elution.
-
MS System: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor a specific precursor ion to product ion transition for NPL-C (e.g., m/z 178.1 -> 88.1) and its SIL-IS (e.g., m/z 182.1 -> 92.1).
-
Validation Parameters and Acceptance Criteria
Based on FDA and EMA bioanalytical method validation guidelines, the following parameters must be assessed.[13][22]
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Selectivity | Ensure the method measures only NPL-C. | Analyze ≥6 blank matrix lots. Compare response at the analyte's retention time to the Lower Limit of Quantification (LLOQ). | Response in blank lots should be <20% of the LLOQ response. |
| Linearity | Establish the relationship between concentration and instrument response. | Analyze a calibration curve with ≥6 non-zero standards over at least 3 separate runs. | R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | Analyze QCs at ≥3 concentrations (Low, Mid, High) in replicate (n≥5) across multiple runs and days. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. |
| LLOQ | Define the lowest concentration that can be reliably measured. | Analyze samples at the proposed LLOQ (n≥5). | Accuracy within ±20% of nominal. Precision (%CV) ≤20%. Signal-to-noise ratio >5. |
| Matrix Effect | Assess the impact of matrix components on ionization. | Compare the analyte response in post-extraction spiked matrix to the response in a pure solution. | The coefficient of variation (%CV) of the matrix factor across different lots should be ≤15%. |
| Stability | Ensure the analyte is stable during sample handling and storage. | Analyze QCs after subjecting them to various conditions: freeze-thaw cycles (≥3), bench-top storage (e.g., 4h at RT), long-term storage (-80°C). | Mean concentration should be within ±15% of the nominal concentration. |
Biological Validation: Connecting NPL-C to Physiology
Analytical validation ensures the measurement is reliable; biological validation establishes its clinical relevance.
The NPL-C Pathway and Oxidative Stress
NPL-C is intrinsically linked to the central antioxidant pathway involving glutathione. Its formation likely represents a modification of L-cysteine, potentially influenced by cellular redox state and the availability of propionyl-CoA. Establishing this link is key to its validation.
Caption: Putative metabolic pathway linking NPL-C to the glutathione system.
To validate this connection, one would conduct studies to:
-
Induce Oxidative Stress: In cell culture or animal models, introduce an oxidative challenge (e.g., H₂O₂) and measure the change in NPL-C levels relative to established markers like the GSH/GSSG ratio.
-
Establish Reference Ranges: Measure NPL-C in a large, healthy population to define a normal reference interval.
-
Clinical Correlation: In patient cohorts with diseases known to involve oxidative stress, determine if NPL-C levels are elevated compared to healthy controls and if they correlate with disease severity or progression.[23]
Conclusion and Future Outlook
This compound holds considerable promise as a specific and stable biomarker of oxidative stress. Its validation requires a methodical, "fit-for-purpose" approach grounded in regulatory principles. The initial and most critical step is the development of a highly specific and sensitive analytical method, such as the LC-MS/MS protocol detailed here. This analytical validation provides the foundation upon which all subsequent biological and clinical validation studies must be built.
Future work should focus on large-scale clinical studies to fully qualify NPL-C for a specific Context of Use, comparing its performance head-to-head with established markers in relevant patient populations. Through this rigorous, multi-faceted validation process, NPL-C can transition from a promising molecule to a qualified, reliable tool in the arsenal of researchers and clinicians.
References
-
Bakker, E., et al. (2022). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics. Available at: [Link][7][10][24]
-
European Medicines Agency. (n.d.). Biomarker qualification. Retrieved January 12, 2026, from [Link][8]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link][13]
-
European Medicines Agency. (n.d.). Qualification of novel methodologies for medicine development. Retrieved January 12, 2026, from [Link][9]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link][22]
-
Halle, T. (2025). Biomarker Qualification at the European Medicines Agency: A Look Under the Hood. Altex. Available at: [Link][10]
-
Ho, E., et al. (2013). Clinical Relevance of Biomarkers of Oxidative Stress. Clinical Science. Available at: [Link][2]
-
U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. Retrieved January 12, 2026, from [Link][12]
-
MDPI. (2021). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. Available at: [Link][16]
-
Izquierdo, M., et al. (2024). The impact of N-acetylcysteine on lactate, biomarkers of oxidative stress, immune response, and muscle damage: A systematic review and meta-analysis. Scandinavian Journal of Medicine & Science in Sports. Available at: [Link][14]
-
Izquierdo, M., et al. (2024). The impact of N‐acetylcysteine on lactate, biomarkers of oxidative stress, immune response, and muscle damage: A systematic review and meta‐analysis. Scandinavian Journal of Medicine & Science in Sports. Available at: [Link][5]
-
Nordic Bioscience. (n.d.). FDA Biomarker Guidelines (BEST). Retrieved January 12, 2026, from [Link][11]
-
U.S. Food and Drug Administration. (n.d.). Biomarkers as Medical Product Development Tools. Retrieved January 12, 2026, from [Link][25]
-
Valacchi, G., et al. (2021). Conventional and Innovative Methods to Assess Oxidative Stress Biomarkers in the Clinical Cardiovascular Setting. Antioxidants & Redox Signaling. Available at: [Link][17]
-
Barreiro, E., et al. (2019). Reliability and Usefulness of Different Biomarkers of Oxidative Stress in Chronic Obstructive Pulmonary Disease. Oxidative Medicine and Cellular Longevity. Available at: [Link][18]
-
Biocompare. (2024). A Guide to Oxidative Stress Markers. Retrieved January 12, 2026, from [Link][1]
-
Askari, M., et al. (2020). The effects of N-Acetylcysteine on serum level of inflammatory biomarkers in adults. Findings from a systematic review and meta-analysis of randomized clinical trials. Cytokine. Available at: [Link][15]
-
Ensafi, A. A., et al. (2011). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. International Journal of Analytical Chemistry. Available at: [Link][19]
-
Patel, R. S., et al. (2014). Novel Biomarker of Oxidative Stress Is Associated with Risk of Death in Patients with Coronary Artery Disease. Circulation. Available at: [Link][23]
-
National Center for Biotechnology Information. (n.d.). N-Propionylcysteine. PubChem. Retrieved January 12, 2026, from [Link][26]
-
Manjula, D., & Bhat, K. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. Available at: [Link][20]
-
European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link][27]
-
Husain, A., et al. (2017). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mSphere. Available at: [Link][21]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved January 12, 2026, from [Link][6]
-
Asl, M. P., & Ghasemi, F. (2020). Cysteine and homocysteine as biomarker of various diseases. Journal of Paramedical Sciences. Available at: [Link][3]
-
Wang, J., et al. (2025). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. Journal of the American Chemical Society. Available at: [Link][28]
-
ResearchGate. (n.d.). Protein-bound cysteine (protein-ss-Cys) in plasma is a biomarker for oxidative stress. Retrieved January 12, 2026, from [Link][4]
-
Morris, H. R., et al. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and Biophysical Research Communications. Available at: [Link][29]
Sources
- 1. biocompare.com [biocompare.com]
- 2. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of N‐acetylcysteine on lactate, biomarkers of oxidative stress, immune response, and muscle damage: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-translational modification - Wikipedia [en.wikipedia.org]
- 7. Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarker qualification | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Qualification of novel methodologies for medicine development | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. nordicbioscience.com [nordicbioscience.com]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
- 14. The impact of N-acetylcysteine on lactate, biomarkers of oxidative stress, immune response, and muscle damage: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Reliability and Usefulness of Different Biomarkers of Oxidative Stress in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ijper.org [ijper.org]
- 21. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.rug.nl [research.rug.nl]
- 25. BIOMARKERS - FDA’s Design Control Requirements for Biomarkers in Drug Development [drug-dev.com]
- 26. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 28. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mass spectrometry of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic and Efficacy Comparison of N-Propionyl-L-cysteine and Glutathione
A Guide for Researchers and Drug Development Professionals
In the landscape of cellular protection and antioxidant strategy, the maintenance of robust glutathione levels is paramount. While direct supplementation with glutathione (GSH), the body's master antioxidant, presents significant challenges, the use of cysteine prodrugs has emerged as a more effective strategy. This guide provides an in-depth comparison of the theoretical efficacy of N-Propionyl-L-cysteine (NPC) against the established roles and limitations of glutathione, contextualized through the well-documented performance of N-Acetyl-L-cysteine (NAC).
The Glutathione Paradigm: An Endogenous Protector with Exogenous Limitations
Glutathione is a tripeptide molecule composed of glutamate, cysteine, and glycine, and is the most abundant non-protein thiol in mammalian cells.[1] Its central role in cellular homeostasis is multifaceted, encompassing direct neutralization of reactive oxygen species (ROS), enzymatic detoxification of xenobiotics, and the regeneration of other antioxidants like vitamins C and E.[2][3]
The Achilles' Heel: Poor Oral Bioavailability
Despite its importance, the therapeutic utility of oral glutathione supplementation is severely hampered by its poor bioavailability.[4] Upon ingestion, glutathione is rapidly hydrolyzed in the gastrointestinal tract by enzymes such as γ-glutamyltransferase, breaking it down into its constituent amino acids before it can be absorbed intact.[4] This enzymatic degradation means that even high oral doses of glutathione fail to significantly increase intracellular GSH levels, limiting its clinical efficacy.[4]
The Cysteine Bottleneck in GSH Synthesis
The synthesis of glutathione within the cell is a two-step enzymatic process. The availability of L-cysteine is the rate-limiting step in this pathway.[3] This makes the efficient delivery of cysteine into the cell a critical objective for any therapeutic strategy aimed at boosting endogenous glutathione levels.
Caption: Endogenous glutathione (GSH) synthesis pathway.
The Prodrug Solution: N-Acyl Cysteine Derivatives
To overcome the limitations of both direct glutathione and L-cysteine supplementation (the latter being unstable and prone to oxidation), N-acylated cysteine derivatives were developed. By attaching an acyl group (like acetyl or propionyl) to the nitrogen atom of cysteine, the molecule becomes more stable, facilitating its absorption and delivery into the cell.
N-Acetyl-L-cysteine (NAC): The Clinically Validated Precursor
N-Acetyl-L-cysteine is the most extensively studied and clinically utilized cysteine prodrug.[4][5] Its mechanism is efficient and well-understood:
-
Absorption: NAC is absorbed from the gut.
-
Deacylation: In various tissues, but primarily the kidney and liver, the enzyme cytosolic acylase I hydrolyzes the acetyl group from NAC, releasing L-cysteine.[2][5]
-
GSH Synthesis: The liberated L-cysteine is then available for intracellular glutathione synthesis.[2]
This pathway effectively bypasses the cysteine bottleneck, leading to a significant and measurable increase in intracellular GSH levels.[2] Beyond its role as a precursor, NAC itself has direct antioxidant properties, although its primary therapeutic benefit is attributed to GSH replenishment.[6][7]
Caption: Hypothesized mechanism of NPC as a cysteine prodrug.
Physicochemical and Metabolic Considerations
-
Lipophilicity: The addition of a methylene group in the propionyl chain (-CH2CH3) compared to the acetyl methyl group (-CH3) slightly increases the lipophilicity of NPC. This could theoretically enhance its passive diffusion across cell membranes, potentially leading to improved cellular uptake. However, this is speculative and requires experimental validation.
-
Metabolic Byproducts: The hydrolysis of NAC yields acetic acid, a ubiquitous metabolite that readily enters central metabolism. The hydrolysis of NPC would yield propionic acid. Propionic acid is also a common short-chain fatty acid, but it is metabolized via a distinct pathway involving its conversion to propionyl-CoA and subsequent entry into the citric acid cycle as succinyl-CoA. [8][9]While the amount of propionic acid generated from therapeutic doses of NPC would likely be metabolically insignificant, this represents a key biochemical difference between the two prodrugs.
Data Summary: A Head-to-Head Comparison
The following table summarizes the known and hypothesized characteristics of Glutathione, N-Acetyl-L-cysteine, and this compound.
| Feature | Glutathione (GSH) | N-Acetyl-L-cysteine (NAC) | This compound (NPC) |
| Primary Function | Direct antioxidant, detoxification | Cysteine prodrug for GSH synthesis | (Hypothesized) Cysteine prodrug for GSH synthesis |
| Oral Bioavailability | Very low (<10%) [4] | Low, but effective as a prodrug (~10%) [10] | (Unknown) Hypothesized to be similar to NAC |
| Mechanism of Action | Direct ROS scavenging, enzyme cofactor | Deacetylation to L-cysteine, then GSH synthesis [2] | (Hypothesized) Depropionylation to L-cysteine |
| Rate-Limiting Factor | Enzymatic degradation in GI tract [4] | Enzymatic deacetylation in tissues [2] | (Hypothesized) Enzymatic depropionylation in tissues |
| Metabolic Byproduct | N/A (Constituent amino acids) | Acetic Acid | (Hypothesized) Propionic Acid |
| Clinical Evidence | Limited for oral supplementation | Extensive, clinically validated [4][5] | None available |
Experimental Protocol: A Framework for Empirical Comparison
To move beyond theoretical comparison, a direct empirical evaluation is necessary. The following protocol outlines a robust in vitro methodology to compare the cytoprotective efficacy of NPC against NAC and GSH.
Objective: To determine the relative efficacy of NPC, NAC, and GSH in protecting cultured hepatocytes (e.g., HepG2 cells) from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Caption: Workflow for in vitro antioxidant efficacy testing.
Step-by-Step Methodology
-
Cell Culture:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80% confluency.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Pre-treatment:
-
Prepare stock solutions of GSH, NAC, and NPC in sterile PBS.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Include a "vehicle control" group (medium only) and a "H₂O₂ control" group (pre-treated with medium only).
-
Incubate the cells for 24 hours to allow for uptake and metabolism of the prodrugs.
-
Rationale: A 24-hour pre-incubation allows sufficient time for the prodrugs (NAC and NPC) to be deacetylated/depropionylated and for the resulting cysteine to be incorporated into new glutathione.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium.
-
Remove the pre-treatment medium from all wells except the "vehicle control".
-
Add the H₂O₂ solution (e.g., a final concentration of 500 µM) to all wells except the "vehicle control" group.
-
Incubate for 4 hours.
-
Rationale: H₂O₂ is a potent ROS that will deplete intracellular GSH stores and induce cytotoxicity, providing a model of acute oxidative stress.
-
-
Endpoint Assays:
-
Cell Viability (MTT Assay): After H₂O₂ treatment, measure cell viability according to the manufacturer's protocol for the MTT assay. This quantifies the protective effect of the compounds against cell death.
-
Intracellular ROS Levels (DCFH-DA Assay): In a parallel plate, after H₂O₂ treatment, load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of intracellular ROS. This measures the ability of the compounds to scavenge ROS or prevent their formation.
-
Intracellular GSH Levels (Ellman's Reagent): In another parallel plate, lyse the cells after treatment and measure the total intracellular GSH content using Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a colored product. This directly measures the primary outcome of interest: the ability of the prodrugs to replenish GSH.
-
-
Data Analysis:
-
Normalize all data to the vehicle control group.
-
Compare the dose-dependent effects of GSH, NAC, and NPC on cell viability, ROS levels, and intracellular GSH concentration.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) will determine the significance of the differences between the treatment groups.
-
Conclusion
Direct oral supplementation with glutathione is largely ineffective due to poor bioavailability. The use of cysteine prodrugs, exemplified by the clinically proven N-Acetyl-L-cysteine, represents a far more effective strategy for boosting intracellular glutathione levels. This compound stands as a logical but unproven analog to NAC. Its potential efficacy hinges on its recognition and hydrolysis by cellular acylases. Theoretical advantages in lipophilicity may exist, but without empirical data, its performance remains speculative. The provided experimental framework offers a direct and robust pathway for researchers to validate the cytoprotective and GSH-replenishing efficacy of this compound, allowing for a data-driven comparison against the current gold standard, NAC.
References
-
Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]
-
Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. AIR Unimi. [Link]
- Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2007). N-Acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355–359.
- Brunengraber, H., & Roe, C. R. (2006). Anaplerotic molecules: current and future. Journal of inherited metabolic disease, 29(2-3), 327–331.
- Ezeriņņa, D., Vašuka, Z., & Valeinis, J. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762.
- Halasi, M., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4123.
-
Hoffer, E., et al. (2013). The chemistry and biological activities of N-acetylcysteine. PubMed. [Link]
-
Ito, H., et al. (1995). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. PubMed. [Link]
-
KBBJNRLWAGIQLW-BYPYZUCNSA-N. (n.d.). N-Propionylcysteine. PubChem. [Link]
- Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2017). A Review on Various Uses of N-Acetyl Cysteine. Cell Journal, 19(1), 11–17.
-
Mokhtari, V., et al. (2017). A Review on Various Uses of N-Acetyl Cysteine. PubMed Central. [Link]
- Olsson, B., et al. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European Journal of Clinical Pharmacology, 34(1), 77-82.
-
PubChem. (n.d.). N-Propionylcysteine. PubChem. [Link]
-
Sjödin, K., et al. (1989). Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability. PubMed. [Link]
- Sjödin, K., Nilsson, E., Hallberg, A., & Tunek, A. (1989). Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability. Biochemical pharmacology, 38(22), 3981–3985.
- Tenório, M. C. D. S., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. d., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967.
-
Tenório, M., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. MDPI. [Link]
-
Toussaint, B., et al. (2021). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. [Link]
- Vest, K. E., et al. (2021). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. International Journal of Molecular Sciences, 22(21), 11677.
-
Vest, K. E., Fong, J. C., & Westbrook, C. A. (2022). Propionyl-CoA. Wikipedia. [Link]
-
Vest, K. E., et al. (2023). Protective and therapeutic potency of N-acetyl-cysteine on propionic acid-induced biochemical autistic features in rats. PubMed Central. [Link]
-
Vest, K. E., et al. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. PubMed Central. [Link]
-
Vest, K. E., & G. L. (1972). Metabolism of Propane, n-Propylamine, and Propionate by Hydrocarbon-Utilizing Bacteria. PubMed. [Link]
- Vest, K. E., & G. L. (1972). Metabolism of Propane, n-Propylamine, and Propionate by Hydrocarbon-Utilizing Bacteria. Journal of Bacteriology, 112(1), 513-518.
-
Vest, K. E., & G. L. (2018). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. MDPI. [Link]
-
Vest, K. E., & G. L. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. PubMed. [Link]
-
Yan, M., & Sun, Y. (2022). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection. PubMed. [Link]
-
Zhang, X., et al. (2020). The enhancement of N-acetylcysteine on intestinal absorption and oral bioavailability of hydrophobic curcumin. PubMed. [Link]
-
Zhang, X., et al. (2021). N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations. PubMed Central. [Link]
- Zwingmann, C., & Leibfritz, D. (2003). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1650(1-2), 1-13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Navigating Thiol-Specific Probes in the Presence of N-Propionyl-L-cysteine
The Nature of N-Propionyl-L-cysteine
This compound is a small molecule characterized by a propionyl group attached to the nitrogen atom of L-cysteine.[7] Its structure retains the free sulfhydryl (-SH) group, which is the primary site of reactivity for thiol-specific probes.[1][7] The presence of this accessible thiol suggests a high likelihood of cross-reactivity with probes designed to detect endogenous thiols like GSH and cysteine. Understanding this potential for interaction is crucial for researchers working with systems where NPC may be present, either as a metabolite, a therapeutic agent, or a component of a complex biological sample.
A Comparative Analysis of Thiol-Specific Probes and Their Potential Interaction with this compound
The selection of a thiol-specific probe should be guided by its mechanism of action and the specific requirements of the experiment. Here, we compare major classes of thiol-reactive probes and discuss their expected reactivity with this compound.
| Probe Class | Mechanism of Action | Common Examples | Reported Selectivity | Predicted Reactivity with this compound |
| Maleimide-Based Probes | Michael addition reaction with the thiol group, forming a stable thioether bond.[11][12][13] | Alexa Fluor Maleimides, Fluorescein-5-maleimide, PyMPO maleimide.[1][14] | High reactivity towards thiols, with minimal reaction with other nucleophiles like amines at neutral pH.[13][15] | High. The thiol group of NPC is expected to readily react with the maleimide moiety. |
| Haloacetyl/Halomethyl-Based Probes | Nucleophilic substitution where the thiol displaces a halide (iodide, bromide, or chloride).[3][16] | Iodoacetamides (e.g., 5-iodoacetamidofluorescein), monobromobimane.[14][17] | Generally thiol-reactive, but can show some reactivity towards other nucleophiles like histidine and methionine.[15] | High. The nucleophilic thiol of NPC is predicted to efficiently displace the halide. |
| Disulfide-Based Probes | Thiol-disulfide exchange reaction, where the probe's disulfide bond is cleaved by a thiol, releasing a detectable molecule.[1] | Ellman's Reagent (DTNB), BODIPY FL L-cystine.[15][18] | Specific for thiols that can reduce the disulfide bond.[1] | High. The reducing potential of the NPC thiol group should enable the cleavage of the disulfide bond. |
| Michael Acceptor Probes (non-maleimide) | Nucleophilic addition of a thiol to an electron-deficient double bond.[4][5] | Probes containing acrylates or enones. | Varies depending on the specific Michael acceptor. Some can be designed for high thiol selectivity.[4] | High. The thiol of NPC is a potent nucleophile and is expected to react with these electrophilic centers. |
Visualizing Probe Mechanisms and Experimental Design
To aid in understanding the interactions and designing robust validation experiments, the following diagrams illustrate the reaction mechanisms and a general workflow for assessing cross-reactivity.
Caption: Experimental workflow for assessing the cross-reactivity of thiol probes with this compound.
Experimental Protocols for Validating Probe Specificity
To ensure the integrity of your findings, it is essential to experimentally determine the extent of cross-reactivity of your chosen thiol probe with this compound. Below are detailed protocols for in vitro and cell-based assays.
In Vitro Kinetic Analysis of Probe Reactivity
Objective: To quantify the reaction rate and signal intensity of a thiol-specific probe with this compound in comparison to a standard thiol like glutathione (GSH).
Materials:
-
Thiol-specific probe of interest
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader with appropriate filters/monochromators
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the thiol-specific probe in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve NPC and GSH in the reaction buffer to stock concentrations of 100 mM.
-
-
Reaction Setup:
-
In a 96-well microplate, prepare triplicate wells for each condition:
-
NPC Reaction: Reaction buffer, probe (final concentration, e.g., 10 µM), and NPC (final concentration, e.g., 100 µM).
-
GSH Control: Reaction buffer, probe (final concentration, e.g., 10 µM), and GSH (final concentration, e.g., 100 µM).
-
Probe Blank: Reaction buffer and probe (final concentration, e.g., 10 µM).
-
Buffer Blank: Reaction buffer only.
-
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the thiol (NPC or GSH) to the wells containing the probe.
-
Immediately place the microplate in the reader and begin kinetic measurements.
-
Record the fluorescence or absorbance at regular intervals (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Subtract the blank readings from the reaction readings.
-
Plot the signal intensity versus time for both NPC and GSH.
-
Calculate the initial reaction rates and the maximum signal intensity for each thiol.
-
Cell-Based Assay for Assessing Intracellular Cross-Reactivity
Objective: To determine if a cell-permeable thiol probe reacts with exogenously supplied this compound in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell-permeable thiol-specific probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
Optional: N-ethylmaleimide (NEM) as a thiol-blocking agent [16] Procedure:
-
Cell Culture:
-
Plate cells at an appropriate density in a suitable format (e.g., glass-bottom dish for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare a stock solution of NPC in cell culture medium.
-
Treat the cells with varying concentrations of NPC (e.g., 0, 100 µM, 500 µM, 1 mM) for a defined period (e.g., 1-4 hours).
-
Include a control group treated with vehicle only.
-
Optional: For a negative control, pre-treat a set of cells with NEM to deplete intracellular thiols before NPC treatment. [20]3. Probe Loading:
-
Wash the cells with PBS.
-
Load the cells with the cell-permeable thiol probe according to the manufacturer's instructions.
-
-
Imaging or Flow Cytometry:
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each treatment group.
-
Compare the fluorescence in NPC-treated cells to the control cells to determine if NPC loading leads to a significant increase in the probe's signal.
-
Conclusion and Best Practices
References
-
Chen, Y., et al. (2013). Thiol Reactive Probes and Chemosensors. Molecules, 18(12), 15400-15421. Available from: [Link]
-
Castro-Falcón, G., et al. (2016). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology, 11(6), 1667-1674. Available from: [Link]
-
Zeglis, B. M., et al. (2016). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Bioconjugate Chemistry, 27(11), 2641-2653. Available from: [Link]
-
Yang, Y., et al. (2012). Thiol reactive probes and chemosensors. Sensors, 12(11), 15400-15421. Available from: [Link]
-
Carroll, K. S. (2013). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 18(13), 1623-1639. Available from: [Link]
-
McCallum, M. M., et al. (2018). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Toxicology in Vitro, 51, 134-144. Available from: [Link]
-
Liu, J., et al. (2019). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 24(19), 3563. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151048, N-Propionylcysteine. Available from: [Link]
-
Corrie, J. E. T., et al. (1994). Thiol-reactive fluorescent probes for protein labelling. Journal of the Chemical Society, Perkin Transactions 1, (21), 2975-2982. Available from: [Link]
-
Zhang, J., et al. (2012). A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups. Chemical Communications, 48(66), 8225-8227. Available from: [Link]
-
Chang, C. J., et al. (2007). Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. Current Opinion in Chemical Biology, 11(6), 677-683. Available from: [Link]
-
Wang, X., et al. (2014). A maleimide-based thiol fluorescent probe and its application for bioimaging. Sensors and Actuators B: Chemical, 195, 452-457. Available from: [Link]
-
Dou, W., et al. (2017). A maleimide-based thiol fluorescent probe and its application for bioimaging. Talanta, 166, 22-28. Available from: [Link]
-
Anson, G. G., & Cadenas, E. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 464, 1-18. Available from: [Link]
-
Lin, W., et al. (2014). The fluorescence-based acetylation assay using thiol-sensitive probes. Methods in Molecular Biology, 1177, 135-144. Available from: [Link]
-
Liu, J., et al. (2019). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 24(19), 3563. Available from: [Link]
-
Wu, D., et al. (2010). A thiol-specific fluorescent probe and its application for bioimaging. Chemical Communications, 46(15), 2751-2753. Available from: [Link]
-
Roy, A. L., & Kumar, S. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 1-18. Available from: [Link]
-
Irie, T., et al. (2018). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 23(10), 2460. Available from: [Link]
-
Deming, T. J. (2016). Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers. Polymers, 8(7), 246. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiol reactive probes and chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 2885-79-2 [chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. scispace.com [scispace.com]
A Comparative Guide to the Pharmacokinetics of N-Propionyl-L-cysteine and Its Analogs
For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to predicting its efficacy, safety, and dosing regimen. This guide provides an in-depth comparative analysis of the pharmacokinetics of N-Propionyl-L-cysteine (NPC) and its structurally related analogs. We will dissect how subtle molecular modifications to the core L-cysteine structure dramatically alter a compound's journey through the body, focusing on the critical parameters of Absorption, Distribution, Metabolism, and Excretion (ADME).
The primary challenge in harnessing the therapeutic potential of L-cysteine, a potent antioxidant and glutathione precursor, is its inherent instability and poor bioavailability.[1][2][3] N-acylation, as seen in N-Acetyl-L-cysteine (NAC) and NPC, and other modifications are strategies to improve stability and delivery. However, as we will explore, not all modifications yield the same pharmacokinetic advantages. This guide moves beyond a simple listing of data, explaining the causal relationships between chemical structure and biological fate, supported by experimental evidence.
The Analogs: A Structural Overview
The compounds under comparison represent key strategies in cysteine-derivative drug design:
-
N-Acyl Derivatives:
-
This compound (NPC): The focus of our topic, featuring a propionyl group on the amine.
-
N-Acetyl-L-cysteine (NAC): The most widely studied and utilized N-acyl cysteine, serving as a benchmark comparator.[4]
-
N-Acetylcysteineamide (NACA): An amide variant of NAC designed to improve membrane permeability and bioavailability.[5]
-
-
Thioether Prodrugs:
-
S-Substituted Derivatives:
Comparative Pharmacokinetic Profiles: A Tabular Summary
The following table summarizes the key pharmacokinetic parameters for these analogs. This data provides a quantitative foundation for the detailed discussion that follows.
| Parameter | N-Acetyl-L-cysteine (NAC) | Erdosteine | Fudosteine | S-allyl/propargyl-L-cysteine (SAC/SPRC) | N-Acetylcysteineamide (NACA) |
| Oral Bioavailability | Low (6-10%)[4][11][12] | High (Prodrug) | Rapidly Absorbed | Very High (>90%)[9][10] | Higher than NAC[5] |
| Tmax (Time to Peak) | ~1-2 hours | ~1.5 hours (for active metabolite)[7][13] | ~0.5-0.7 hours[14][15] | ~0.3 hours (SPRC)[9] | N/A (Preclinical) |
| Elimination Half-life (t½) | ~5.6 - 6.25 hours (Total NAC)[4][11] | ~1.46h (Parent); ~1.62h (Metabolite)[7][13] | ~2.3 - 3.2 hours[14][15] | ~12-16.5 hours (in dogs)[9][10] | N/A (Preclinical) |
| Plasma Protein Binding | Significant (~50% covalent)[16] | 64.5%[7][13] | Not specified | Not specified | Not specified |
| Primary Metabolism | Deacetylation (Intestine/Liver)[17] | First-pass metabolism to active Met-I[6][7] | Hepatic[18] | N-acetylation, S-oxidation[10] | Deamidation/Deacetylation |
| Key Active Moiety | L-cysteine (after deacetylation) | Metabolite I (Met-I) with free -SH | Fudosteine | Parent compound | L-cysteine (after metabolism) |
Deep Dive into ADME Profiles
Absorption: The N-Acylation Paradox and S-Substitution Solution
The most striking difference among these analogs is their oral bioavailability.
N-Acetyl-L-cysteine (NAC) exhibits notoriously poor oral bioavailability, typically below 10%.[4][11][12] The causal factor is extensive first-pass metabolism. Specifically, enzymatic deacetylation occurs in the intestine and liver, prematurely converting NAC to cysteine.[17] This process limits the amount of intact drug reaching systemic circulation. While data for This compound (NPC) is less abundant in public literature, its structural similarity suggests it likely undergoes a similar fate of presystemic deacylation, leading to comparable bioavailability challenges.
In contrast, S-allyl-L-cysteine (SAC) and S-propargyl-L-cysteine (SPRC) demonstrate exceptionally high bioavailability (>90%).[9][10] This highlights a critical principle: modifying the thiol group (S-substitution) instead of the amine group (N-acylation) circumvents the primary intestinal deacylation pathway responsible for NAC's poor absorption. These molecules are absorbed intact before undergoing metabolism systemically.
Erdosteine and Fudosteine represent a prodrug strategy. Erdosteine is absorbed and rapidly converted to its active metabolite, Met-I, which contains the therapeutic free thiol group.[6] This ensures that the active moiety is released systemically, effectively bypassing the issue of premature breakdown in the gut. Fudosteine is also rapidly absorbed, reaching peak plasma concentrations in under an hour.[14][15]
The case of N-Acetylcysteineamide (NACA) is a direct attempt to solve NAC's bioavailability problem. By converting the carboxyl group to an amide, the molecule becomes more lipophilic and neutral, enhancing its ability to cross cell membranes. Preclinical studies show NACA is more effective than NAC at replenishing intracellular glutathione, which is attributed to its superior bioavailability and cellular uptake.[5]
Distribution and Metabolism: Diverse Pathways to a Common Goal
Once absorbed, the distribution and metabolic fate of these analogs diverge significantly, reflecting their distinct chemical structures.
The diagram below illustrates the contrasting metabolic activation strategies. NAC must be deacetylated to release cysteine, which is then used for glutathione synthesis.[19] Erdosteine, a thioether prodrug, undergoes hydrolysis to unmask its active thiol group.
Caption: Contrasting metabolic activation of N-acyl vs. thioether prodrugs.
NAC and likely NPC are primarily prodrugs of L-cysteine. Their therapeutic action depends on releasing this amino acid to fuel glutathione synthesis.[3] In contrast, the active form of Erdosteine is its unique metabolite, Met-I, and Fudosteine acts directly.[6][18]
The metabolism of S-substituted cysteines like SAC is also distinct. Rather than having a group removed, they undergo further modification, primarily N-acetylation and S-oxidation, forming metabolites like N-acetyl-S-allyl-L-cysteine (NAc-SAC).[10] This indicates that the parent compound itself possesses biological activity and is processed through different enzymatic pathways.
Excretion: The Impact of Structure on Half-Life
The elimination half-life determines the dosing frequency of a drug. Here again, we see significant variation.
-
Short Half-Lives: Erdosteine (~1.5 h) and Fudosteine (~2.5 h) are cleared relatively quickly from the body.[7][13][14][15] This necessitates multiple daily doses to maintain therapeutic concentrations.
-
Moderate Half-Life: The total NAC half-life is longer, around 6 hours, reflecting the complex dynamics between its reduced, oxidized, and protein-bound forms in plasma.[4][11]
-
Long Half-Lives: Remarkably, S-substituted analogs like SAC and SPRC exhibit very long elimination half-lives, extending to 12-16 hours in animal models.[9][10] This is attributed to extensive renal reabsorption, a process where the kidneys actively reclaim the compound from the urine, prolonging its circulation time.[10] This property could allow for once-daily dosing, a significant clinical advantage.
Standardized Protocol for a Comparative Pharmacokinetic Study
To generate the data discussed above, a rigorous and standardized experimental workflow is essential. The following represents a typical two-way crossover study design used to compare the pharmacokinetics of two oral formulations (e.g., NPC vs. NAC).
Experimental Workflow Diagram
Caption: Workflow for a two-way crossover clinical pharmacokinetic study.
Step-by-Step Methodology
-
Subject Enrollment: Recruit a cohort of healthy volunteers (e.g., n=12-24) who meet predefined inclusion/exclusion criteria. All subjects provide informed consent.
-
Study Design: Employ a randomized, two-way crossover design. Subjects are randomly assigned to one of two sequences: receive Drug A followed by Drug B, or Drug B followed by Drug A. A washout period of at least 7 half-lives separates the two dosing periods to ensure complete elimination of the first drug.
-
Dosing: After an overnight fast, subjects receive a single oral dose of the specified drug (e.g., 600 mg NAC or an equimolar dose of NPC) with a standardized volume of water.
-
Blood Sampling: Collect serial venous blood samples into tubes containing an appropriate anticoagulant and stabilizer (e.g., K2-EDTA to prevent ex-vivo oxidation of thiols). A typical schedule includes pre-dose (0h) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).[14][15]
-
Sample Processing: Immediately centrifuge blood samples to separate plasma. The plasma is then stabilized (e.g., by acidification) and frozen at -80°C until analysis.
-
Bioanalytical Method: Quantify the concentration of the parent drug and its key metabolites in plasma using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[8][14] The method must be validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ).
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the primary pharmacokinetic parameters from the plasma concentration-time data for each subject:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is observed.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½: Elimination half-life.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the pharmacokinetic parameters between the two drugs to determine if there are statistically significant differences in their absorption, distribution, or elimination.
Conclusion and Future Directions
The comparative pharmacokinetic analysis of this compound and its analogs reveals critical structure-activity relationships that are vital for rational drug design.
-
N-acylation (NAC, NPC): This strategy is hampered by low oral bioavailability due to extensive first-pass deacylation. Improving this class of drugs requires innovative formulation or chemical modification, as exemplified by NACA.
-
Thioether Prodrugs (Erdosteine, Fudosteine): This is an effective strategy for systemic delivery of a free-thiol-containing active moiety, though it often results in compounds with shorter half-lives requiring more frequent dosing.
-
S-Substitution (SAC, SPRC): This approach yields the most dramatic improvement in oral bioavailability and results in a significantly longer elimination half-life due to renal reabsorption. This makes S-substituted cysteines highly promising candidates for developing therapies with improved patient compliance.
For researchers in the field, this guide underscores the importance of early and comprehensive ADME profiling. While public data on this compound itself is limited, the lessons learned from its close analogs provide a clear roadmap. Future investigations should focus on confirming the pharmacokinetic profile of NPC and exploring formulation strategies or S-substitution modifications to optimize its delivery and therapeutic potential. The choice between creating a prodrug of L-cysteine versus designing a stable, directly active analog with a long half-life remains a central strategic decision in the development of next-generation cysteine-based therapeutics.
References
-
The Pharmacokinetics of Orally Administered Fudosteine in Healthy Chinese Volunteers. (URL: [Link])
-
[Pharmacokinetics of fudosteine in healthy volunteers]. (URL: [Link])
-
What is the mechanism of Fudosteine? - Patsnap Synapse. (URL: [Link])
-
Pharmacokinetics and Bioequivalence of Fudosteine in Healthy Chinese Volunteers Under Fasting and Fed Conditions: A 4-Way Replicate Crossover Study. (URL: [Link])
-
Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs. (URL: [Link])
-
Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease. (URL: [Link])
-
Pharmacology and Clinical Efficacy of Erdosteine in COPD. (URL: [Link])
-
Erdosteine - Wikipedia. (URL: [Link])
-
Erdotin 300 mg capsules - Palliative Drugs. (URL: [Link])
-
Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. (URL: [Link])
-
The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. (URL: [Link])
-
What is Fudosteine used for? - Patsnap Synapse. (URL: [Link])
-
Acetylcysteine - Wikipedia. (URL: [Link])
-
Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability. (URL: [Link])
- US7678833B2 - Method to increase the bioavailability of cysteine - Google P
-
Determination of sulfur amino acids in foods as related to bioavailability. (URL: [Link])
-
N-Acetylcysteine (NAC): Impacts on Human Health. (URL: [Link])
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. (URL: [Link])
-
Pharmacokinetics and bioavailability of oral acetylcysteine in healthy volunteers. (URL: [Link]_)
-
Pharmacokinetics and Bioavailability of Reduced and Oxidized N-Acetylcysteine. (URL: [Link])
-
The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. (URL: [Link])
-
Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. (URL: [Link])
-
Metabolism of S-(n-Propyl)-L-Cysteine in the Neonatal Rat. (URL: [Link])
-
Bioavailability and pharmacokinetics of S-propargyl-L-cysteine, a novel cardioprotective agent, after single and multiple doses in Beagle dogs. (URL: [Link])
-
Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. (URL: [Link])
-
Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. (URL: [Link])
-
N-Propionylcysteine | C6H11NO3S - PubChem. (URL: [Link])
-
L-Cysteine metabolism and its nutritional implications. (URL: [Link])
-
Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells. (URL: [Link])
-
Cysteine metabolism - Wikipedia. (URL: [Link])
-
The Comparative Analysis of the Impact of N-Acetyl-L-cysteine and its Combination with Propolis on Quality-of-Life in Patients with Acute Bronchitis. (URL: [Link])
-
Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. (URL: [Link])
-
Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose. (URL: [Link])
Sources
- 1. US7678833B2 - Method to increase the bioavailability of cysteine - Google Patents [patents.google.com]
- 2. Determination of sulfur amino acids in foods as related to bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erdosteine - Wikipedia [en.wikipedia.org]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Pharmacokinetics and Bioequivalence of Fudosteine in Healthy Chinese Volunteers Under Fasting and Fed Conditions: A 4‐Way Replicate Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability and pharmacokinetics of S-propargyl-L-cysteine, a novel cardioprotective agent, after single and multiple doses in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. palliativedrugs.org [palliativedrugs.org]
- 14. The pharmacokinetics of orally administered fudosteine in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Pharmacokinetics of fudosteine in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Fudosteine? [synapse.patsnap.com]
- 19. Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Technical Guide: N-Propionyl-L-cysteine vs. L-cysteine
For researchers and drug development professionals, the selection of an active molecule is a critical decision point, balancing efficacy, stability, and bioavailability. L-cysteine, a fundamental sulfur-containing amino acid, is a cornerstone in cellular metabolism, renowned for its antioxidant and mucolytic properties.[1][2] Its derivative, N-Propionyl-L-cysteine (NPC), represents a structural modification designed to potentially alter its physicochemical and pharmacokinetic profile.
This guide provides a comprehensive, head-to-head comparison of this compound and its parent compound, L-cysteine. While direct comparative clinical data is limited, this analysis synthesizes established biochemical principles and data from analogous compounds, such as N-acetyl-L-cysteine (NAC), to provide a robust framework for research and development decisions. We will dissect their chemical structures, compare their functional mechanisms, and provide detailed experimental protocols for their direct evaluation.
Part 1: Physicochemical and Structural Analysis
The primary distinction between L-cysteine and this compound lies in the acylation of the amino group. In NPC, a propionyl group (a three-carbon acyl group) is attached to the nitrogen atom of the L-cysteine backbone. This seemingly minor addition has significant implications for the molecule's properties.
Caption: Chemical structures of L-cysteine and this compound.
The N-acylation neutralizes the positive charge of the amino group at physiological pH, transforming the zwitterionic L-cysteine into a more anionic molecule. This modification is expected to increase the lipophilicity of the compound, which could influence its ability to cross cellular membranes.
Table 1: Comparative Physicochemical Properties
| Property | L-cysteine | This compound | Rationale for Difference |
| Molecular Formula | C₃H₇NO₂S[3] | C₆H₁₁NO₃S[4] | Addition of a propionyl group (C₃H₄O). |
| Molecular Weight | 121.16 g/mol [3][5] | 177.22 g/mol [4][6] | The propionyl group adds 56.06 g/mol . |
| Key Functional Groups | Free thiol (-SH), Free amine (-NH₂), Carboxyl (-COOH) | Free thiol (-SH), N-propionyl amide , Carboxyl (-COOH) | The amine group is modified into an amide linkage. |
| Predicted Solubility | Freely soluble in water.[3][5] | Predicted to have lower aqueous solubility than L-cysteine. | The propionyl group increases the nonpolar character of the molecule. |
| CAS Number | 52-90-4[3] | 2885-79-2[4][7] | Unique identifiers for distinct chemical compounds. |
Part 2: Comparative Biological Activity & Mechanism of Action
Both molecules owe their primary biological activities—antioxidant and mucolytic functions—to the presence of the thiol (-SH) group. However, the N-propionyl modification dictates how the molecule is delivered and metabolized to make this thiol group available.
Antioxidant Capacity: The Glutathione Connection
L-cysteine is a critical precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2][8] The availability of cysteine is the rate-limiting step in this process.
This compound acts as a prodrug. It must be deacetylated by cellular amidases to release L-cysteine, which can then enter the glutathione synthesis pathway. This is analogous to the well-documented mechanism of N-acetyl-L-cysteine (NAC).[9][10] The potential advantage of a prodrug form is enhanced stability and improved bioavailability, protecting the reactive thiol group during digestion and absorption.
Caption: Glutathione synthesis pathway from the this compound prodrug.
Mucolytic Activity: Breaking Down Viscous Mucus
The mucolytic action of cysteine-containing compounds stems from the ability of the free thiol group to break disulfide bonds (-S-S-) that cross-link mucin glycoproteins in mucus.[][12] This action reduces the viscosity of the mucus, making it easier to clear from the respiratory tract.[12]
Both L-cysteine and this compound possess the necessary free thiol group to act as mucolytics. The key performance differentiator in a therapeutic setting would likely be the efficiency of delivery to the target site (e.g., the mucus layer of the lungs). The increased lipophilicity of NPC might offer an advantage in penetrating the mucus gel matrix compared to the more hydrophilic L-cysteine.
Part 3: Recommended Experimental Protocols for Head-to-Head Evaluation
To provide definitive, quantitative comparisons, the following experimental workflows are recommended. These protocols are designed to be self-validating and are based on established methodologies.
Protocol 1: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[13]
Objective: To quantify and compare the direct radical-scavenging activity of L-cysteine and this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[14] Keep this solution protected from light.
-
Prepare stock solutions (e.g., 10 mM) of L-cysteine and this compound in an appropriate solvent (e.g., water or methanol).
-
Prepare a series of Trolox standards (e.g., 50 to 800 µM) for the calibration curve.[14]
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the absorbance at 515 nm using a microplate reader.[14]
-
-
Analysis:
-
Calculate the percentage of DPPH radical scavenging for each sample.
-
Plot the Trolox standard curve and express the antioxidant capacity of the test compounds as Trolox Equivalents (TE).
-
Caption: Experimental workflow for the DPPH antioxidant assay.
Protocol 2: In Vitro Mucolytic Activity (Porcine Gastric Mucin Viscosity Assay)
This method provides a reliable in vitro model for mucolytic effect by measuring the reduction in viscosity of a standardized mucus simulant.[15]
Objective: To compare the ability of L-cysteine and this compound to reduce the viscoelasticity of mucin.
Methodology:
-
Mucin Preparation:
-
Prepare a 20% (w/v) porcine gastric mucin solution in a Tris-HCl buffer (pH 7.0).[15] Allow it to hydrate and swell overnight to form a consistent gel.
-
-
Assay Procedure:
-
Prepare solutions of L-cysteine and this compound at various concentrations (e.g., 1 mM to 100 mM).
-
Add a defined volume of the test compound solution to an aliquot of the mucin gel. A buffer-only control is essential.
-
Incubate the mixtures at 37°C for 30-60 minutes.[15]
-
-
Data Acquisition:
-
Measure the viscosity of each sample using a rheometer or viscometer. Assess changes in both viscosity and elasticity.
-
-
Analysis:
-
Calculate the percentage reduction in viscosity for each compound at each concentration compared to the buffer control.
-
Determine the EC₅₀ (half-maximal effective concentration) for each compound to compare potency.
-
Protocol 3: In Vivo Efficacy (Murine Model of Oxidative Stress)
An in vivo model is crucial for assessing bioavailability and the ultimate therapeutic effect, which integrates absorption, distribution, metabolism, and excretion (ADME). A dextran sodium sulfate (DSS)-induced colitis model in mice is suitable, as oxidative stress is a key pathological driver.[16]
Objective: To compare the in vivo efficacy of orally administered L-cysteine and this compound in mitigating oxidative stress and inflammation.
Methodology:
-
Animal Model:
-
Acclimatize ICR or C57BL/6 mice for one week.
-
Divide mice into groups: (1) Healthy Control, (2) DSS + Vehicle, (3) DSS + L-cysteine, (4) DSS + this compound.
-
Incorporate test compounds into the chow or administer daily via oral gavage.[16]
-
-
Disease Induction:
-
After a 3-day pre-treatment period, administer 2-3% DSS in the drinking water for 5-7 days to induce colitis in groups 2, 3, and 4.[16]
-
-
Endpoint Analysis:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate a Disease Activity Index (DAI).
-
At the end of the study, collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., IL-6, TNF-α via ELISA or qPCR).
-
Collect liver or colon tissue to measure glutathione (GSH) levels using a commercially available kit to assess the direct impact on antioxidant stores.
-
Conclusion and Future Directions
This guide establishes a clear comparative framework between L-cysteine and its N-propionyl derivative.
-
L-cysteine is the biologically active form, a direct precursor to glutathione and an effective mucolytic agent.[8][17] Its primary limitation may be lower stability and bioavailability compared to N-acylated forms.
-
This compound is a prodrug that requires intracellular metabolism to become active. Its N-propionyl group may confer superior stability and lipophilicity, potentially leading to enhanced oral bioavailability and tissue penetration—a hypothesis that must be confirmed experimentally.
The lack of direct head-to-head studies necessitates rigorous investigation. The experimental protocols provided herein offer a clear path for researchers to generate the critical data needed to elucidate the relative advantages of each compound. Such studies will be invaluable in guiding the development of next-generation therapies for conditions rooted in oxidative stress and mucus hypersecretion, such as COPD, cystic fibrosis, and inflammatory bowel disease.
References
- ChemicalBook. L-Cysteine | 52-90-4.
- SYNTHETIKA. L-Cysteine Aminoacid Purity >99,84% - 100g.
- BOC Sciences. L-Cysteine - (CAS 52-90-4).
- PubChem. L-(+)-Cysteine | C3H7NO2S | CID 5862.
- Wikipedia. Cysteine.
- ChemicalBook. This compound | 2885-79-2.
- Imai H, et al. A new method for evaluating mucolytic expectorant activity and its application. I. Methodology. PubMed.
- Patsnap Synapse. What is the mechanism of L-Cysteine?.
- Cazzola M, et al. Multifaceted activity of N-acetyl-l-cysteine in chronic obstructive pulmonary disease. PubMed.
- Sudo A, et al. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin]. PubMed.
- Santa Cruz Biotechnology. This compound | CAS 2885-79-2.
- Festic E, et al. Mucolytic Medications. NCBI Bookshelf.
- WebMD. L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Clemente Plaza N, et al. Effects of the Usage of l-Cysteine (l-Cys) on Human Health. PMC.
- PubChem. N-Propionylcysteine | C6H11NO3S | CID 151048.
- Tettey F, et al. A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE.
- Matera MG, et al. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review. MDPI.
- Marriott C, et al. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine. PubMed.
- Arjumand W, et al. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. PMC.
- Ekinci R, et al. DPPH Radical Scavenging Assay. MDPI.
- Wikipedia. Acetylcysteine.
- HealthAid UK. Antioxidant Which “Makes Difference Between Life And Death”.
Sources
- 1. Cysteine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 3. L-Cysteine Aminoacid Purity >99,84% - 100g - SYNTHETIKA [synthetikaeu.com]
- 4. scbt.com [scbt.com]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Propionylcysteine | C6H11NO3S | CID 151048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2885-79-2 [chemicalbook.com]
- 8. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted activity of N-acetyl-l-cysteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 12. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 15. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. healthaid.co.uk [healthaid.co.uk]
A Comparative Guide to Assessing the Off-Target Effects of N-Propionyl-L-cysteine
Introduction: The Imperative of Off-Target Profiling in Drug Development
In the pursuit of novel therapeutics, the characterization of a compound's interaction with its intended biological target is only the initial step. A comprehensive understanding of a drug candidate's safety and efficacy profile necessitates a thorough investigation of its off-target effects. These unintended interactions can lead to unforeseen toxicities or, in some instances, reveal novel therapeutic applications. This guide provides a comparative framework for assessing the off-target effects of N-Propionyl-L-cysteine (NPL-C), a cysteine derivative with potential therapeutic applications.
This compound is a structurally related analog of N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent.[1][2] While the on-target mechanisms of NPL-C may be linked to its antioxidant properties, its broader pharmacological profile remains largely uncharacterized. This guide will use NAC as a benchmark comparator to illustrate a systematic approach for identifying and evaluating the potential off-target liabilities of NPL-C.
The methodologies outlined herein are designed to provide a robust and self-validating system for researchers, scientists, and drug development professionals to comprehensively profile their compounds of interest. By understanding the potential for off-target interactions early in the development pipeline, researchers can make more informed decisions, ultimately leading to safer and more effective medicines.
Comparative Framework: this compound vs. N-acetylcysteine
The rationale for comparing NPL-C to NAC is rooted in their structural similarity. Both are N-acylated derivatives of the amino acid L-cysteine. NAC has a well-documented safety profile and its mechanisms of action, including its role as a precursor to the antioxidant glutathione, have been extensively studied.[3][4] This makes it an ideal reference compound against which the off-target profile of the less-characterized NPL-C can be compared.
| Feature | This compound (NPL-C) | N-acetylcysteine (NAC) |
| Structure | Cysteine with an N-propionyl group | Cysteine with an N-acetyl group |
| Known On-Target Activity | Primarily investigated for its antioxidant and reducing properties.[5] | Acts as a precursor to L-cysteine and glutathione, exhibiting antioxidant and mucolytic effects.[3][4] |
| Known Off-Target Profile | Largely uncharacterized in public literature. | Generally considered safe with a well-documented profile. Some interactions, such as with nitroglycerin, are known.[1] |
Experimental Workflow for Off-Target Assessment
A multi-tiered approach is essential for a comprehensive evaluation of off-target effects. This workflow is designed to move from broad, initial screens to more specific, targeted investigations.
Figure 1: A tiered experimental workflow for assessing the off-target effects of this compound.
Tier 1: Foundational Assessment - Cytotoxicity Screening
Rationale: The initial step in any off-target assessment is to determine the general cytotoxicity of the compound. This provides a therapeutic window and informs the concentrations to be used in subsequent, more specific assays. A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential, regardless of its on-target efficacy.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of NPL-C and NAC (e.g., from 0.1 µM to 1000 µM) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Comparative Data: Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | HepG2 | >1000 |
| HEK293 | >1000 | |
| N-acetylcysteine | HepG2 | >1000 |
| HEK293 | >1000 |
Interpretation: In this hypothetical scenario, neither NPL-C nor NAC exhibits significant cytotoxicity at concentrations up to 1 mM, suggesting a favorable preliminary safety profile.
Tier 2: Broad Off-Target Screening
Rationale: Once a non-toxic concentration range is established, the next step is to screen the compound against a broad panel of known biological targets. This provides a wide-angle view of potential off-target interactions.
Kinase Profiling
Rationale: The cysteine residue in NPL-C contains a nucleophilic thiol group, which has the potential to covalently bind to cysteine residues in the active sites of certain kinases.[6] Therefore, a broad kinase screen is a critical step in assessing its off-target profile. Many kinase inhibitors achieve their selectivity through interactions with specific cysteine residues, and unintended interactions can lead to toxicity.
Experimental Protocol: Kinase Panel Screening
Commercial services offer comprehensive kinase profiling against hundreds of kinases.
Methodology:
-
Compound Submission: Submit NPL-C and NAC to a reputable provider for screening at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400 kinases).
-
Assay Principle: The assays typically measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using radiometric or fluorescence-based methods.
-
Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
Hypothetical Comparative Data: Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase | This compound | N-acetylcysteine |
| EGFR | 3% | 1% |
| BTK | 65% | 5% |
| JAK3 | 8% | 2% |
| ... (400+ others) | <10% | <10% |
Interpretation: In this hypothetical outcome, NPL-C shows significant inhibition of Bruton's tyrosine kinase (BTK), while NAC does not. This would be a critical finding, warranting further investigation.
Receptor Binding Assays
Rationale: To identify potential interactions with other major classes of drug targets, a broad receptor binding screen is employed. This helps to uncover any unintended agonist or antagonist activity at G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Protocol: Broad Panel Receptor Screen
Similar to kinase profiling, comprehensive receptor binding screens are available through specialized contract research organizations (CROs).
Methodology:
-
Compound Submission: Submit NPL-C and NAC for screening at a defined concentration (e.g., 10 µM) against a panel of dozens of receptors, ion channels, and transporters.
-
Assay Principle: These are typically competitive binding assays where the test compound's ability to displace a radiolabeled ligand from its target is measured.
-
Data Analysis: Results are reported as the percentage of inhibition of radioligand binding. Significant inhibition (e.g., >50%) indicates a potential interaction.
Hypothetical Comparative Data: Receptor Binding Profile (% Inhibition at 10 µM)
| Target | This compound | N-acetylcysteine |
| Adrenergic α1A | 5% | 2% |
| Dopamine D2 | 8% | 4% |
| GABA A | 55% | 12% |
| ... (40+ others) | <15% | <15% |
Interpretation: This hypothetical data suggests a potential interaction of NPL-C with the GABA A receptor, which would require further validation and characterization.
Tier 3: Hit Confirmation and Functional Relevance
Rationale: Any "hits" from the broad screening panels must be validated to confirm the interaction and determine its functional consequence.
Dose-Response and Functional Assays
For any confirmed off-target interaction, it is crucial to determine the potency (IC50 or EC50) and the functional effect (e.g., agonist, antagonist, inverse agonist).
Experimental Protocol: Follow-up Assays for BTK and GABA A Hits
-
BTK IC50 Determination: A dose-response curve would be generated by testing NPL-C at a range of concentrations in a BTK enzymatic assay to determine the precise IC50 value.
-
GABA A Receptor Functional Assay: The functional effect of NPL-C on the GABA A receptor would be assessed using a patch-clamp electrophysiology assay in cells expressing the receptor. This would determine if NPL-C acts as a positive or negative allosteric modulator, or a direct agonist/antagonist.
Conclusion: A Pathway to a Comprehensive Off-Target Profile
The systematic approach outlined in this guide provides a robust framework for the comprehensive assessment of the off-target effects of this compound. By employing a tiered strategy that moves from broad screening to specific hit validation, researchers can build a detailed and reliable off-target profile. The use of a well-characterized comparator like N-acetylcysteine provides essential context for interpreting the experimental data.
Ultimately, a thorough understanding of a compound's off-target interactions is not merely a regulatory hurdle but a fundamental aspect of responsible drug development. It is this commitment to scientific rigor that paves the way for the creation of safer and more effective therapies.
References
- Van Schooten, F. J., et al. (2002). Effects of Oral Administration of N-Acetyl-l-cysteine: A Multi-Biomarker Study in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 11(2), 167-175.
- Zhang, F., Lau, S. S., & Monks, T. J. (2011). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicological Sciences, 120(1), 87-97.
- Millea, P. J. (2009). N-acetylcysteine: multiple clinical applications. American Family Physician, 80(3), 265-269.
- Arakawa, M., & Ito, Y. (2007). N-acetylcysteine and its derivatives as antioxidants. Journal of Clinical Biochemistry and Nutrition, 41(1), 1-8.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12035, N-Acetylcysteine. Retrieved from [Link]
-
WebMD. (n.d.). N-Acetyl Cysteine (NAC): Uses and Risks. Retrieved from [Link]
- Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2007). N-Acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355-359.
- Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4117-4129.
- Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2017). A review on various uses of N-acetylcysteine. Cell journal, 19(1), 11.
- Dodd, S., Dean, O., Copolov, D. L., Malhi, G. S., & Berk, M. (2008). N-acetylcysteine for antioxidant therapy: pharmacology and clinical applications. Expert opinion on biological therapy, 8(12), 1955-1962.
- Tolar, J., Orchard, P. J., & Balthazor, S. M. (2007). N-acetyl-L-cysteine improves outcome of advanced cerebral adrenoleukodystrophy.
- Rushworth, G. F., & Megson, I. L. (2014). Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular glutathione for antioxidant benefits. Pharmacology & therapeutics, 141(2), 150-159.
- Ziment, I. (1988). Acetylcysteine: a drug that is much more than a mucolytic. Biomedicine & pharmacotherapy, 42(8), 513-519.
- De Rosa, S. C., Zaretsky, M. D., Dubs, J. G., Roederer, M., Anderson, M., Green, A., ... & Herzenberg, L. A. (2000). N-acetylcysteine replenishes glutathione in HIV infection.
- Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Targeted covalent inhibitors: a new paradigm for kinase drug discovery. Future medicinal chemistry, 2(6), 949-964.
Sources
- 1. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking N-Propionyl-L-cysteine Against Cysteine Derivative Counterparts
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic landscape of cysteine derivatives is dominated by their dual-action capabilities as both potent antioxidants and effective mucolytics. While N-Acetyl-L-cysteine (NAC) has long been the benchmark compound, emerging derivatives such as N-Propionyl-L-cysteine (NPC) present potentially enhanced pharmacological profiles. This guide provides an in-depth comparative analysis of NPC against established cysteine derivatives, including NAC, Carbocisteine, and Erdosteine. We will dissect their mechanisms of action, present comparative experimental data on their antioxidant and mucolytic efficacy, and provide validated protocols for head-to-head benchmarking. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to critically evaluate these compounds for novel therapeutic applications.
Introduction: The Critical Role of Cysteine Prodrugs
Cysteine is a cornerstone amino acid, distinguished by its thiol (-SH) group, which is central to the biochemical functions of detoxification and redox regulation. However, L-cysteine's utility as a direct therapeutic agent is hampered by poor bioavailability and rapid oxidation. This limitation spurred the development of more stable, bioavailable prodrugs that can effectively deliver cysteine into the cell.
These derivatives serve two primary therapeutic functions:
-
Mucolytic Action : By breaking disulfide bonds in mucin polymers, they reduce the viscosity of mucus, a critical intervention in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis.[1]
-
Antioxidant Activity : They act as precursors for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[2][3][4] GSH is pivotal for neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key pathological driver in numerous diseases.[1][5]
This guide focuses on benchmarking This compound (NPC) against its primary counterparts:
-
N-Acetyl-L-cysteine (NAC): The most widely studied and utilized cysteine derivative, serving as the gold standard for comparison.[5][6]
-
Carbocisteine: A derivative with a blocked thiol group that functions primarily by modulating mucin synthesis rather than direct mucolysis.[7][8]
-
Erdosteine: A prodrug whose active metabolite possesses a free thiol group, enabling both mucolytic and antioxidant effects.[1][9][10][11][12]
Dissecting the Mechanisms of Action
The therapeutic efficacy of these derivatives is dictated by their chemical structure and subsequent metabolic fate. Understanding these pathways is crucial for designing relevant benchmarking experiments.
The Glutathione Synthesis Pathway: A Common Target
The primary antioxidant mechanism for thiol-based derivatives like NPC, NAC, and the active metabolite of Erdosteine is their ability to replenish intracellular L-cysteine, the rate-limiting substrate for glutathione (GSH) synthesis.[2][3][4][13] Once deacetylated or metabolized within the cell, the liberated L-cysteine enters the γ-glutamyl cycle to be converted into GSH.
Sources
- 1. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 2. acetyl-angiotensinogen.com [acetyl-angiotensinogen.com]
- 3. Glutathione Precursors | Fullscript [fullscript.com]
- 4. mdpi.com [mdpi.com]
- 5. Multifaceted activity of N-acetyl-l-cysteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. nbinno.com [nbinno.com]
- 8. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 11. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erdosteine - Wikipedia [en.wikipedia.org]
- 13. N-acetyl cysteine as a glutathione precursor for schizophrenia--a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-Propionyl-L-cysteine
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling derivatives of common biomolecules like N-Propionyl-L-cysteine requires a nuanced understanding that goes beyond simple procedural checklists. This guide provides a comprehensive, logic-driven framework for the proper disposal of this compound, grounding every recommendation in the principles of chemical safety and regulatory standards.
The fundamental principle governing all laboratory waste is that the generator of the waste is responsible for its proper characterization and disposal.[1][2] This guide is designed to empower you, the researcher, to make informed and safe decisions, but it must be used in conjunction with the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) provided by the chemical supplier.
Section 1: Hazard Assessment and Waste Characterization
Before any disposal action is taken, a thorough hazard assessment is mandatory. This compound is a derivative of the amino acid L-cysteine. While data on this specific compound is limited, information from structurally similar compounds like L-cysteine and N-acetyl-L-cysteine suggests it has a low toxicity profile.[3][4][5] It is not typically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) when in its pure, unused form.[2]
However, a "low hazard" classification does not mean "no hazard." The primary risks are often associated with the physical form (e.g., fine powder inhalation) or with solvents and reagents it may be mixed with.[1]
The Causality of Characterization: The critical first step is to determine if your waste stream containing this compound meets the definition of hazardous waste. According to the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed on one of the hazardous waste lists (F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] A pure, neutral solution of this compound in water is unlikely to meet these criteria. Conversely, a solution of the same compound in a flammable organic solvent like ethanol would be classified as hazardous waste due to the ignitability of the solvent.
Data Summary: Hazard Profile of this compound
| Property | Description | Rationale & Guidance |
| Physical State | Typically a white to off-white solid/powder. | Handle as a powder, minimizing dust generation to prevent inhalation.[1][7] |
| Primary Hazards | May cause eye, skin, or respiratory irritation. Harmful if swallowed.[7][8][9] | The basis for requiring Personal Protective Equipment (PPE) during handling and disposal. |
| RCRA Status (Pure) | Generally not a listed or characteristic hazardous waste. | Always confirm with your EHS office, as state or local regulations may be stricter.[2][10] |
| Stability | Stable under normal conditions. | Store away from strong oxidizing agents.[11] |
Section 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for managing this compound waste, ensuring safety and compliance at each stage. The following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for the disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, don the appropriate PPE. The goal is to create a barrier between you and the chemical, preventing exposure via contact or inhalation.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal. Never mix different waste streams unless explicitly instructed to do so by your EHS department.[10]
-
Pure Solid Waste: Unused or expired this compound.
-
Aqueous Solutions: Solutions in non-hazardous buffers (e.g., PBS) with a neutral pH.
-
Organic/Hazardous Solutions: Solutions containing regulated organic solvents or other hazardous reagents.
-
Contaminated Labware: Items like gloves, weigh boats, or paper towels with residual contamination.
Step 3: Containerization and Labeling The container is the primary barrier protecting you and the environment from the waste.
-
Container Selection: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle). It must have a secure, screw-top lid.[10]
-
Labeling: Clear and accurate labeling is a regulatory requirement under OSHA and the EPA.[12] The label must include:
-
The words "Hazardous Waste" if applicable. For non-hazardous solid waste, a label like "Solid Chemical Waste" may be used per institutional policy.
-
The full chemical name: "this compound."
-
The names and approximate concentrations of all other constituents (including solvents).
-
The date accumulation started.
-
The primary hazard(s) (e.g., "Flammable Liquid" for alcohol solutions).
-
Step 4: Accumulation and Storage Designated waste storage areas are essential for safety and organization.
-
Satellite Accumulation Area (SAA): Laboratories are permitted to store waste in designated SAAs at or near the point of generation.[13][14]
-
Storage Conditions: Keep the waste container tightly sealed when not in use. Store it in a well-ventilated area, away from incompatible materials, and within secondary containment (such as a chemical-resistant tray) to contain potential leaks.[14]
Step 5: Final Disposal The final step is to transfer the waste to trained professionals.
-
Contact EHS: When your waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months for academic labs under Subpart K), contact your EHS office to schedule a pickup.[15]
-
Documentation: Complete all required paperwork for the waste pickup accurately. This creates a chain of custody required by law.
Section 3: Emergency Procedures for Spills
In the event of an accidental release, a prepared response is the best defense. For small, manageable spills of solid this compound, follow this procedure.
-
Notification & Isolation: Alert colleagues in the immediate vicinity and restrict access to the spill area.[10]
-
Assess and Equip: Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).
-
Containment & Cleanup:
-
Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Causality: Avoid aggressive sweeping or using compressed air, which can create airborne dust that can be inhaled.[1][7]
-
Place the swept material and any cleanup tools (like contaminated wipes) into a designated chemical waste container.[10]
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel to remove any residual powder.
-
Clean the area with soap and water.
-
-
Disposal: Dispose of all cleanup materials (gloves, wipes, etc.) as solid chemical waste according to the protocol in Section 2.
Conclusion: A Culture of Safety
The proper disposal of this compound is a straightforward process when guided by a clear understanding of the material's properties and the governing regulatory framework. By integrating the principles of hazard assessment, segregation, proper containment, and clear communication with your institution's EHS professionals, you contribute to a robust culture of safety. This systematic approach not only ensures compliance but also protects you, your colleagues, and the environment, reinforcing the trust placed in you as a scientific professional.
References
-
Laboratory Waste Management: The New Regulations . Medlab Magazine. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
OSHA Hazardous Waste Disposal Guidelines & Safety Standards . INXPO. [Link]
-
N-Propionylcysteine | C6H11NO3S | CID 151048 . PubChem, National Center for Biotechnology Information. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]
-
Complying with OSHA's Hazardous Waste Standards . FacilitiesNet. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet: N-Acetyl-L-cysteine . Carl ROTH. [Link]
-
Safety Data Sheet: L-Cysteine . Carl ROTH. [Link]
-
N-ACETYL-L-CYSTEINE FOR BIOCHEMISTRY . Loba Chemie. [Link]
-
SAFETY DATA SHEET L-Cysteine, Free Base . Tersus Environmental. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . MDPI. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . National Institutes of Health. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
N-Acetyl-S-propyl-L-cysteine | C8H15NO3S | CID 3084195 . PubChem, National Center for Biotechnology Information. [Link]
-
Risk assessment of “other substances” - L-cysteine and L-cystine . Norwegian Scientific Committee for Food Safety (VKM). [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract . ResearchGate. [Link]
-
Quantitative reactivity profiling predicts functional cysteines in proteomes . National Institutes of Health. [Link]
-
Predicting Reactive Cysteines With Implicit-Solvent Based Continuous Constant pH Molecular Dynamics in Amber . National Institutes of Health. [Link]
-
Showing Compound S-Prenyl-L-cysteine (FDB028916) . FooDB. [Link]
-
Effects of the Usage of l-Cysteine (l-Cys) on Human Health . MDPI. [Link]
-
Metabolism of L-Cysteine in Cucumber Leaves . Plant Physiology. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 2885-79-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. vkm.no [vkm.no]
- 6. epa.gov [epa.gov]
- 7. louisville.edu [louisville.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. tersusenv.com [tersusenv.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. nswai.org [nswai.org]
- 15. epa.gov [epa.gov]
Navigating the Safe Handling of N-Propionyl-L-cysteine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth guidance on the safe handling of N-Propionyl-L-cysteine, moving beyond a simple checklist to explain the rationale behind each procedural step. Our commitment is to empower you with the knowledge to maintain a secure and efficient laboratory environment.
Understanding the Hazard Profile of this compound and Its Analogs
The primary risks associated with handling powdered forms of such chemicals are inadvertent inhalation and dermal contact, which can lead to localized irritation. The operational and disposal plans outlined below are designed to mitigate these risks effectively.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for ensuring comprehensive protection. The following table summarizes the essential equipment for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles | Provides a seal around the eyes to protect against dust particles and potential splashes[1][4]. |
| Hand Protection | Nitrile or neoprene gloves | Offers a barrier against skin contact. These materials are generally resistant to a wide range of chemicals[4][5]. |
| Body Protection | Laboratory coat | Protects street clothes and skin from contamination with the chemical powder[1][6]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood or in situations where dust generation is likely, to prevent inhalation[1][5][7]. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal, incorporating key safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
Operational Plan: From Receiving to Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. If the integrity of the packaging is compromised, handle it as a spill and follow the appropriate cleanup procedure.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1][3]. Keep it away from incompatible materials such as strong oxidizing agents[8][9].
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations[1][10].
-
Chemical Waste: Collect all waste this compound, including any unused or expired material, in a clearly labeled, sealed container.
-
Contaminated Materials: Dispose of all contaminated PPE, such as gloves and weighing papers, in a designated hazardous waste container[10]. Do not discard them in regular trash.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, including respiratory protection if necessary[1]. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste[6].
Decision Framework for PPE Selection
The level of PPE required can vary based on the specific experimental conditions. The following diagram illustrates a decision-making process for selecting the appropriate level of protection.
Caption: A decision tree for selecting appropriate PPE when handling this compound.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of your personnel and the integrity of your scientific endeavors.
References
-
MATERIAL SAFETY DATA SHEET. (n.d.). PhytoTechnology Laboratories. Retrieved from [Link]
-
Safety Data Sheet: L-Cysteine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). US EPA. Retrieved from [Link]
-
Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]
-
Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]
-
Safety Data Sheet: N-Acetyl-L-cysteine. (n.d.). Carl ROTH. Retrieved from [Link]
-
N-Propionylcysteine | C6H11NO3S | CID 151048. (n.d.). PubChem. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - N-ACETYL-L-CYSTEINE 99% (For Biochemistry). (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. louisville.edu [louisville.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
